molecular formula C19H21NO5 B561435 Cocinic Acid CAS No. 61788-47-4

Cocinic Acid

Cat. No.: B561435
CAS No.: 61788-47-4
M. Wt: 343.4 g/mol
InChI Key: PZKXRDPRLQDAFK-UHFFFAOYSA-N
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Description

Cocinic Acid, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61788-47-4

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-11-carboxylic acid

InChI

InChI=1S/C19H21NO5/c1-20-6-5-19-11-3-4-13(21)17(19)25-16-14(24-2)8-10(18(22)23)9(15(16)19)7-12(11)20/h3-4,8,11-13,17,21H,5-7H2,1-2H3,(H,22,23)

InChI Key

PZKXRDPRLQDAFK-UHFFFAOYSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O

physical_description

Other Solid;  Liquid

Synonyms

Fatty acids, coco; COCONUT ACID; Coconut oil acid; Cocinic acid; .alpha.-Cocinic acid; 3-Benzenedicarboxylic acid, 4-hydroxy-6-methyl-1; Coconut oil fatty acid; Edenor K 8-18 MY

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cocinic Acid: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocinic acid, derived from the hydrolysis of coconut oil (Cocos nucifera), is not a single chemical entity but rather a complex mixture of fatty acids. Predominantly composed of medium-chain saturated fatty acids (MCFAs), it has garnered significant attention in various scientific and industrial fields, including nutrition, cosmetics, and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of the constituent fatty acids of this compound, detailed experimental protocols for their analysis, and an exploration of their roles in cellular signaling pathways.

Chemical Composition and Structure of this compound

This compound is primarily a mixture of saturated and unsaturated fatty acids, with a notably high concentration of lauric acid. The typical fatty acid composition of coconut oil, and therefore this compound, is presented in Table 1.

Table 1: Typical Fatty Acid Composition of Coconut Oil.

Fatty AcidShorthandTypeAverage Percentage (%)
Caprylic AcidC8:0Saturated7-8%[1][2]
Capric AcidC10:0Saturated5-8%[1]
Lauric AcidC12:0Saturated45-56%[1][3]
Myristic AcidC14:0Saturated16-21%[1][3]
Palmitic AcidC16:0Saturated7.5-10.2%[1][3]
Stearic AcidC18:0Saturated2-3%[1]
Oleic AcidC18:1Monounsaturated5-7%[1]
Linoleic AcidC18:2Polyunsaturated1-2%[1]

The chemical structures of these major constituent fatty acids consist of a hydrocarbon tail and a terminal carboxyl group. The length and saturation of the hydrocarbon chain determine the physicochemical properties of each fatty acid.

Physicochemical Properties of Constituent Fatty Acids

A summary of the key physicochemical properties of the major fatty acids found in this compound is provided in Table 2. This data is crucial for understanding the behavior of this compound in various applications, from formulation development to biological interactions.

Table 2: Physicochemical Properties of Major Fatty Acids in this compound.

PropertyCaprylic Acid (C8:0)Capric Acid (C10:0)Lauric Acid (C12:0)Myristic Acid (C14:0)Palmitic Acid (C16:0)Stearic Acid (C18:0)Oleic Acid (C18:1)Linoleic Acid (C18:2)
IUPAC Name Octanoic acid[4]Decanoic acid[5]Dodecanoic acid[6]Tetradecanoic acid[7]Hexadecanoic acid[8]Octadecanoic acid[9](Z)-Octadec-9-enoic acid[10](9Z,12Z)-octadeca-9,12-dienoic acid[11]
Molecular Formula C₈H₁₆O₂[4]C₁₀H₂₀O₂[5]C₁₂H₂₄O₂[6]C₁₄H₂₈O₂[7]C₁₆H₃₂O₂[8]C₁₈H₃₆O₂[9]C₁₈H₃₄O₂[10]C₁₈H₃₂O₂[12]
Molecular Weight ( g/mol ) 144.21[13]172.26[14]200.32[15]228.37[16]256.42[17]284.48[18]282.46[10]280.45[11]
Melting Point (°C) 16.7[4]31.5[5]43.8[6]54.4[7]62.9[8]69.3[9]13.4 (α-form), 16.3 (β-form)-5[12]
Boiling Point (°C) 239.7[4]268-270[14]297.9[6]326.2[7]351-352[8]361 (decomposes)[9]286 (at 100 mmHg)[10]229-230 (at 16 mmHg)[12]
Density (g/cm³) 0.910 (at 20°C)[4]0.893 (at 25°C)[14]1.007 (at 24°C)[6]0.8622 (at 54°C)[7]0.8527 (at 62°C)[8]0.847 (at 70°C)[9]0.895 (at 25°C)[10]0.902 (at 20°C)[12]
Solubility in Water 0.068 g/100 mL[4]0.015 g/100 mL[19]Insoluble[20]Insoluble[16]Insoluble[21]Insoluble[22]Insoluble[23]Virtually insoluble[12]
Solubility in Organic Solvents Soluble in alcohol, ether, chloroform[4]Soluble in alcohol, ether, acetone[19]Soluble in benzene, ether; slightly in ethanol[20]Soluble in alcohol, chloroform, ether[16]Soluble in hot ethanol, ether, acetone[21]Soluble in ethanol, ether[24]Soluble in ethanol, ether, chloroform[23]Soluble in many organic solvents[12]
pKa ~4.9~4.9[25]5.3[26]~4.84.78[21]4.50[9]~5.0~4.8

Experimental Protocols

Extraction of this compound from Coconut Oil (Saponification)

This protocol describes the base-catalyzed hydrolysis (saponification) of triglycerides in coconut oil to yield free fatty acids (this compound) and glycerol.

Materials:

  • Coconut oil

  • 20% Sodium hydroxide (NaOH) solution

  • Ethanol

  • Saturated sodium chloride (NaCl) solution

  • Hydrochloric acid (HCl), concentrated

  • Beakers, measuring cylinders, glass rod

  • Heating mantle or Bunsen burner

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • Weigh 25 g of coconut oil into a 250 mL beaker.

  • Add 30 mL of 20% NaOH solution to the beaker.

  • Add 30 mL of ethanol to facilitate the mixing of the oil and aqueous phases.

  • Gently heat the mixture to approximately 80-85°C while stirring continuously with a glass rod until the mixture becomes a homogenous, viscous paste (soap). This process typically takes 30-45 minutes.[27]

  • Allow the mixture to cool.

  • Add 100 mL of saturated NaCl solution to the soap mixture and stir well. This process, known as "salting out," precipitates the soap.

  • Filter the mixture to separate the precipitated soap.

  • Transfer the soap to a beaker and add 100 mL of distilled water.

  • Acidify the mixture by slowly adding concentrated HCl with stirring until the pH is acidic (test with litmus paper). This will protonate the fatty acid salts, forming the water-insoluble free fatty acids (this compound).

  • The this compound will separate as an oily layer. Use a separatory funnel to separate the aqueous layer from the this compound.

  • Wash the this compound layer with warm distilled water to remove any remaining salts and acid.

  • Dry the resulting this compound over anhydrous sodium sulfate.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the conversion of the extracted this compound into fatty acid methyl esters (FAMEs) for analysis by GC-MS. The AOCS Official Method Ce 1k-09 provides a comprehensive framework for this type of analysis.[8]

Materials:

  • Extracted this compound

  • 0.5 M Sodium hydroxide in methanol (methanolic NaOH)

  • 14% Boron trifluoride in methanol (BF₃-MeOH)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Vials with screw caps

  • Water bath or heating block

  • GC-MS system with a suitable capillary column (e.g., HP-5)

Procedure (Esterification to FAMEs):

  • Weigh approximately 20 mg of the extracted this compound into a screw-capped vial.[6]

  • Add 2 mL of 0.5 M methanolic NaOH.[6]

  • Heat the mixture at 100°C for 7 minutes in a water bath or heating block.[6]

  • Cool the vial to room temperature.

  • Add 3 mL of 14% BF₃-MeOH reagent, seal the vial, and heat at 100°C for 5 minutes.[6]

  • Cool the vial to room temperature.

  • Add 2 mL of hexane and 7 mL of saturated NaCl solution, and shake vigorously.[6]

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis:

  • Injection: Inject 1 µL of the FAMEs solution into the GC-MS.

  • GC Column: Use a capillary column suitable for FAMEs separation, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column.[14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.

  • Identification: Identify the individual FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

  • Quantification: Determine the relative percentage of each fatty acid by integrating the peak areas in the total ion chromatogram.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the extraction and analysis of this compound.

experimental_workflow cluster_extraction Extraction of this compound cluster_analysis GC-MS Analysis CoconutOil Coconut Oil Saponification Saponification (NaOH, Ethanol, Heat) CoconutOil->Saponification SaltingOut Salting Out (Saturated NaCl) Saponification->SaltingOut Acidification Acidification (HCl) SaltingOut->Acidification CocinicAcid This compound (Free Fatty Acids) Acidification->CocinicAcid Esterification Esterification (BF3-MeOH) CocinicAcid->Esterification FAMEs Fatty Acid Methyl Esters (FAMEs) Esterification->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Fatty Acid Profile GCMS->Data

Caption: Workflow for the extraction and GC-MS analysis of this compound.

Cellular Signaling Pathways Modulated by Constituent Fatty Acids

The fatty acids present in this compound are not merely energy sources but also act as signaling molecules that can modulate various cellular pathways.

Lauric acid has been shown to induce apoptosis in cancer cells through the activation of several signaling cascades.

lauric_acid_signaling LauricAcid Lauric Acid ROS ↑ Reactive Oxygen Species (ROS) LauricAcid->ROS EGFR p-EGFR ROS->EGFR ERK p-ERK EGFR->ERK cJun p-c-Jun ERK->cJun cFos ↑ c-fos expression cJun->cFos p21 ↑ p21Cip1/WAF1 expression cFos->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: Lauric acid-activated signaling pathway leading to apoptosis in cancer cells.[16]

Myristic acid plays a crucial role in the post-translational modification of proteins through N-myristoylation, which is vital for protein localization and function in signal transduction.

myristic_acid_signaling MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Protein Target Protein (N-terminal Glycine) Protein->NMT MembraneTargeting Membrane Targeting MyristoylatedProtein->MembraneTargeting SignalTransduction Signal Transduction MembraneTargeting->SignalTransduction

Caption: The role of myristic acid in protein N-myristoylation and signal transduction.[28]

Palmitic acid can activate inflammatory pathways, such as the NF-κB pathway, contributing to cellular stress and inflammation. Oleic acid has been shown to counteract these effects.

palmitic_acid_signaling PalmiticAcid Palmitic Acid TLR4 Toll-like Receptor 4 (TLR4) PalmiticAcid->TLR4 OleicAcid Oleic Acid NFkB NF-κB Activation OleicAcid->NFkB JNK JNK Activation TLR4->JNK IKK IKK Activation JNK->IKK IKK->NFkB InflammatoryGenes Expression of Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->InflammatoryGenes Inflammation Inflammation InflammatoryGenes->Inflammation

Caption: Palmitic acid-induced inflammatory signaling via TLR4 and NF-κB, and its inhibition by oleic acid.[9][23]

Linoleic acid can induce pro-inflammatory responses in vascular endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling pathways.

linoleic_acid_signaling LinoleicAcid Linoleic Acid PI3K PI3K LinoleicAcid->PI3K ERK ERK1/2 LinoleicAcid->ERK Akt Akt PI3K->Akt NFkB NF-κB Activation Akt->NFkB ERK->NFkB VCAM1 VCAM-1 Expression NFkB->VCAM1 Inflammation Vascular Inflammation VCAM1->Inflammation

Caption: Linoleic acid-induced pro-inflammatory signaling in vascular endothelial cells.[29]

Medium-chain fatty acids like caprylic and capric acid can activate Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.

mcfas_ppar_signaling MCFAs Caprylic Acid (C8:0) Capric Acid (C10:0) PPAR PPARα / PPARγ MCFAs->PPAR PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE GeneExpression ↑ Gene Expression PPRE->GeneExpression LipidMetabolism Enhanced Lipid Metabolism (↑ Fatty Acid Oxidation, ↓ Lipogenesis) GeneExpression->LipidMetabolism

Caption: Activation of PPAR signaling by medium-chain fatty acids, leading to enhanced lipid metabolism.[30]

Conclusion

This compound, as a mixture of fatty acids derived from coconut oil, possesses a unique chemical profile dominated by medium-chain saturated fatty acids. The distinct physicochemical properties of its components and their diverse roles in cellular signaling pathways underscore the importance of this natural product in both industrial applications and biomedical research. The detailed experimental protocols provided herein offer a standardized approach for the analysis of this compound, facilitating further investigation into its properties and biological activities. A thorough understanding of the molecular mechanisms through which these fatty acids exert their effects is crucial for the development of novel therapeutic strategies and advanced product formulations.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Fatty Acids in Coconut Oil

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Terminology: The term "cocinic acid" is not a recognized standard in chemical nomenclature. It is likely a colloquial or trade name referring to the mixture of fatty acids derived from coconut oil (Cocos nucifera). This guide will therefore focus on the primary fatty acids that are abundant in coconut oil, with a particular emphasis on the medium-chain fatty acids (MCFAs) for which it is a significant natural source. The most prominent of these are lauric acid (C12:0), myristic acid (C14:0), and capric acid (C10:0).

Natural Sources of Key Fatty Acids in Coconut Oil

Coconut oil is distinguished from many other vegetable oils by its high concentration of saturated fatty acids, particularly medium-chain fatty acids.[1][2] Lauric acid is the most abundant, comprising nearly half of the total fatty acid content.[3][4][5] Other significant fatty acids include myristic acid, palmitic acid, capric acid, and caprylic acid.[1][4] While coconut oil and palm kernel oil are the most concentrated sources of these MCFAs, they are also found in the milk of various mammals.[6][7][8][9]

Data Presentation: Fatty Acid Composition of Various Natural Sources
Fatty AcidCoconut Oil (%)Palm Kernel Oil (%)Goat's Milk Fat (%)Cow's Milk Fat (%)Human Breast Milk (% of total fat)
Capric Acid (C10:0) 5 - 10[6][7]~4[6][7]~15 (includes caproic and caprylic)[7]3.1[9]-
Lauric Acid (C12:0) 45 - 56[3]~48[5]-2.9[9]6.2[9]
Myristic Acid (C14:0) 16 - 21[3]--8-14 (bovine milk)[8]8.6[8]
Palmitic Acid (C16:0) 7.5 - 10.2[3]----

Biosynthesis of Medium-Chain Fatty Acids in Cocos nucifera

The de novo synthesis of fatty acids in plants occurs within the plastids.[10] The process is initiated from acetyl-CoA and involves a cycle of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex to elongate the acyl chain, which is attached to an acyl carrier protein (ACP).

The key to the high proportion of medium-chain fatty acids in coconut is the presence of specific acyl-ACP thioesterases (FatB) that terminate the fatty acid elongation cycle prematurely.[11] In most plants, the FAS cycle continues until the acyl chain reaches 16 or 18 carbons. However, in coconut endosperm, a specialized FatB thioesterase has a high affinity for medium-chain acyl-ACPs (like C12-ACP), hydrolyzing the thioester bond and releasing the free fatty acid.[12][13][14]

These newly synthesized medium-chain fatty acids are then exported to the cytoplasm, where they are activated to acyl-CoAs and incorporated into triacylglycerols (TAGs) for storage. This process involves key acyltransferases, such as lysophosphatidic acid acyltransferase (LPAAT) and diacylglycerol acyltransferase (DGAT), which also exhibit some specificity for medium-chain fatty acids.[10][11][15]

Diagram: Biosynthesis Pathway of Medium-Chain Fatty Acids

Medium-Chain Fatty Acid Biosynthesis cluster_plastid Plastid Stroma Acetyl_CoA Acetyl-CoA ACCase ACCase Acetyl_CoA->ACCase Acetyl-CoA Carboxylase Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FAS_Cycle Fatty Acid Synthase (FAS) Cycle (Elongation: +2 Carbons per cycle) Malonyl_ACP->FAS_Cycle C12_ACP C12-Acyl-ACP (Lauryl-ACP) FAS_Cycle->C12_ACP ~5 cycles C14_ACP C14-Acyl-ACP (Myristoyl-ACP) FAS_Cycle->C14_ACP 1 cycle C16_ACP C16/C18-Acyl-ACP FAS_Cycle->C16_ACP 1-2 cycles C12_ACP->FAS_Cycle FatB_C12 CnFatB Thioesterase (MCFA-specific) C12_ACP->FatB_C12 C14_ACP->FAS_Cycle C14_ACP->FatB_C12 FatA FatA Thioesterase C16_ACP->FatA Lauric_Acid Lauric Acid (C12:0) TAG_Synthesis Export to Cytoplasm & Triacylglycerol (TAG) Synthesis Lauric_Acid->TAG_Synthesis Myristic_Acid Myristic Acid (C14:0) Myristic_Acid->TAG_Synthesis Long_Chain_FA Long-Chain Fatty Acids Long_Chain_FA->TAG_Synthesis ACCase->Malonyl_CoA FatB_C12->Lauric_Acid FatB_C12->Myristic_Acid FatA->Long_Chain_FA

Caption: Biosynthesis of medium-chain fatty acids in the plastid of coconut endosperm.

Experimental Protocols

Extraction of Total Fatty Acids from Coconut Oil

This protocol describes a standard method for extracting total fatty acids from coconut oil for subsequent analysis. The most widely used methods for lipid extraction are those developed by Folch et al. and Bligh and Dyer, which use a chloroform/methanol solvent system.[16]

Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of coconut oil into a glass tube with a Teflon-lined cap.

  • Internal Standard: Add a known amount of an internal standard, such as heptadecanoic acid (C17:0), which is not naturally present in coconut oil. This will be used for quantification.

  • Solvent Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.[16]

    • Vortex vigorously for 2 minutes to ensure complete dissolution of the oil.

    • Add 0.5 mL of a 0.9% NaCl solution to induce phase separation.[16]

    • Vortex again for 1 minute and then centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Isolate Lipid Layer: Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting residue contains the total lipid extract.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the fatty acids in the lipid extract must be derivatized to form volatile esters, typically fatty acid methyl esters (FAMEs).[17][18]

Methodology:

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 2 mL of 5% methanolic HCl.[18]

    • Seal the tube tightly and heat at 80-100°C for 1-2 hours.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of distilled water, vortex for 1 minute, and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.[19]

    • GC Column: Use a suitable capillary column for FAMEs separation, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[20]

    • Oven Temperature Program: A typical temperature program would be: initial temperature of 100°C, hold for 2 minutes, ramp to 180°C at 15°C/min, then ramp to 250°C at 5°C/min, and hold for 10-15 minutes.[19]

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[20]

    • Mass Spectrometry: The mass spectrometer will detect the FAMEs as they elute from the GC column. Identification is achieved by comparing the retention times and mass spectra of the sample peaks with those of known FAME standards.

    • Quantification: The concentration of each fatty acid is determined by comparing its peak area to the peak area of the internal standard.

Diagram: Experimental Workflow for Fatty Acid Analysis

Experimental Workflow Start Coconut Oil Sample Extraction Lipid Extraction (e.g., Folch Method) Start->Extraction Derivatization Derivatization (Transmethylation to FAMEs) Extraction->Derivatization Dried Lipid Extract GCMS GC-MS Analysis Derivatization->GCMS FAMEs in Hexane Separation Separation by GC GCMS->Separation Detection Detection by MS Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Peak Identification (vs. Standards) Data_Analysis->Identification Quantification Quantification (vs. Internal Standard) Data_Analysis->Quantification End Fatty Acid Profile Identification->End Quantification->End

Caption: Workflow for the extraction and analysis of fatty acids from coconut oil.

References

An In-depth Technical Guide to Cocinic Acid (CAS 61788-47-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocinic acid, registered under CAS number 61788-47-4, is the formal designation for the mixture of fatty acids derived from Cocos nucifera (coconut) oil.[1] Also commonly referred to as coconut fatty acid, it is not a single molecular entity but rather a complex blend of predominantly saturated, medium-chain fatty acids (MCFAs).[1][2] This composition gives it unique physicochemical and biological properties that are leveraged across the cosmetic, industrial, and pharmaceutical sectors.[1][3]

For researchers and drug development professionals, the constituent fatty acids of this mixture, particularly lauric acid, are of significant interest due to their demonstrated anti-inflammatory and antimicrobial activities.[4][5][6] This guide provides a comprehensive technical overview of this compound, including its composition, production, analytical methods, mechanisms of action, and safety profile, to serve as a foundational resource for its scientific exploration and application.

Chemical Composition and Physicochemical Properties

This compound's character is defined by its high concentration of saturated medium-chain fatty acids, which distinguishes it from many other vegetable oils that are rich in long-chain or unsaturated fatty acids.[7][8] Lauric acid (C12) is the most abundant component, often comprising nearly half of the total fatty acid content.[4][7][8]

Data Presentation: Fatty Acid Composition

The precise fatty acid distribution can vary depending on the coconut hybrid and the oil processing method.[9][10] The table below summarizes the typical composition based on various sources.

Fatty AcidCarbon ChainTypical Percentage (%)
Caprylic AcidC8:07 - 8%[7][8]
Capric AcidC10:07%[7]
Lauric Acid C12:0 45 - 56% [4][7]
Myristic AcidC14:08 - 21%[4][7]
Palmitic AcidC16:07.5 - 10.2%[4]
Stearic AcidC18:02%[7]
Oleic AcidC18:16%[7]
Linoleic AcidC18:22%[7]
Data Presentation: Physicochemical Properties
PropertyValueReference(s)
CAS Number 61788-47-4[11]
Synonyms Coconut Acid, Fatty Acids Coco[1][12]
Appearance Colorless to pale yellow liquid or solid[1]
Odor Characteristic fatty odor[1]
Melting Point ~30 °C[11]
Boiling Point ~160 °C[11]
Flash Point ~157 °C[11]
Solubility Limited solubility in water; Soluble in organic solvents[1]

Production and Experimental Protocols

This compound is produced commercially from coconut oil through a process of hydrolysis, which breaks down the triglycerides into free fatty acids and glycerol.[13][14]

Experimental Protocol: Saponification of Coconut Oil

Saponification is the base-catalyzed hydrolysis of triglycerides. The resulting salts of the fatty acids (soap) can then be acidified to yield the free fatty acids (this compound).[14][15]

Objective: To hydrolyze coconut oil triglycerides to produce free fatty acids.

Materials:

  • Coconut oil (triglyceride source)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 20% w/v)

  • Ethanol (optional, to improve miscibility)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidification)

  • Sodium chloride (NaCl) solution (saturated, for washing)

  • Stirring hot plate and magnetic stir bar

  • Reaction flask and condenser

  • Separatory funnel

  • pH indicator paper

Methodology:

  • Reaction Setup: Place a measured quantity of coconut oil into a round-bottom flask. Add a 20% solution of NaOH. The amount of NaOH should be in stoichiometric excess to ensure complete saponification. A stirring bar is added to the flask.

  • Saponification: Heat the mixture under reflux with constant stirring. The reaction is typically heated to boiling for 30-60 minutes.[15] The completion of saponification is indicated by the formation of a homogenous, soap-like solution.[15]

  • Glycerol Removal (Salting Out): After cooling, pour the reaction mixture into a saturated NaCl solution. The soap is less soluble in the salt solution and will precipitate out.

  • Acidification: Isolate the precipitated soap and dissolve it in warm water. Slowly add a strong acid (e.g., HCl) while stirring until the solution becomes acidic (pH ~2-3). This protonates the fatty acid salts, converting them into free fatty acids (this compound), which will separate as an oily layer.

  • Isolation and Purification: Transfer the mixture to a separatory funnel. The upper oily layer containing the this compound is separated from the lower aqueous layer.

  • Washing: Wash the this compound layer multiple times with warm water to remove any remaining mineral acid and impurities.

  • Drying: Dry the final product using an anhydrous drying agent like sodium sulfate, followed by filtration to yield purified this compound.

Mandatory Visualization: Production Workflow

G cluster_0 Production of this compound CoconutOil Coconut Oil (Triglycerides) Saponification Saponification (Hydrolysis) CoconutOil->Saponification NaOH Alkali (e.g., NaOH) NaOH->Saponification SoapGlycerol Soap (Fatty Acid Salts) + Glycerol Saponification->SoapGlycerol Acidification Acidification SoapGlycerol->Acidification Acid Strong Acid (e.g., HCl) Acid->Acidification Purification Purification (Washing & Drying) Acidification->Purification CocinicAcid This compound (Free Fatty Acids) Purification->CocinicAcid

Caption: Workflow for the production of this compound from coconut oil.

Experimental Protocol: Gas Chromatography (GC) Analysis

Gas chromatography is the standard method for determining the fatty acid profile of this compound.[16][17] Because fatty acids are not sufficiently volatile for GC analysis, they must first be converted into a more volatile form, typically fatty acid methyl esters (FAMEs).[16][18]

Objective: To determine the quantitative composition of fatty acids in a this compound sample.

Materials:

  • This compound sample

  • Derivatization agent (e.g., Boron trifluoride-methanol solution (BF₃-MeOH), or methanolic HCl)

  • Internal standard (e.g., heptadecanoic acid methyl ester)

  • Hexane or other suitable organic solvent

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane)

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample into a reaction vial.

  • Derivatization to FAMEs:

    • Add the derivatization agent (e.g., 14% BF₃-MeOH) to the sample.[18][19]

    • Seal the vial and heat it in a water bath at a specified temperature (e.g., 60-100°C) for a set time (e.g., 10-30 minutes) to allow for the esterification reaction to complete.

    • Cool the vial to room temperature.

  • Extraction: Add hexane and a small amount of water to the vial. Vortex thoroughly to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Sample Injection: Carefully transfer the upper hexane layer containing the FAMEs into a GC vial. If using an internal standard for quantification, it should be added at a known concentration before injection.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC-FID.

    • The GC oven is programmed with a temperature gradient to separate the FAMEs based on their boiling points and polarity.

    • The separated FAMEs are detected by the FID.

  • Data Analysis: Identify individual FAME peaks by comparing their retention times to those of known FAME standards. The area of each peak is proportional to the concentration of that fatty acid, allowing for quantitative analysis.[16][20]

Mandatory Visualization: GC Analysis Workflow

G cluster_1 GC Analysis of this compound Sample This compound Sample Derivatization Esterification to FAMEs Sample->Derivatization DerivAgent Derivatization Agent (e.g., BF₃-MeOH) DerivAgent->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs Extraction Solvent Extraction (Hexane) FAMEs->Extraction GC_Injection GC-FID Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Peak Detection & Integration Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis G cluster_2 Lauric Acid Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation LauricAcid Lauric Acid LauricAcid->TLR4 Inhibits LauricAcid->NFkB Inhibits

References

The Biological Activity of Medium-Chain Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Medium-chain fatty acids (MCFAs), saturated fatty acids with aliphatic tails of 6 to 12 carbons, are emerging as potent bioactive molecules with a wide spectrum of therapeutic potential. Unlike their long-chain counterparts, MCFAs possess unique metabolic and physiological properties, including rapid absorption and metabolism, which contribute to their diverse biological activities. This technical guide provides an in-depth analysis of the antimicrobial, anti-inflammatory, and metabolic effects of MCFAs, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for assessing biological activity, and provides visual representations of the underlying signaling pathways.

Introduction

Medium-chain fatty acids (MCFAs), which include caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12), are naturally present in dietary sources such as coconut oil, palm kernel oil, and milk fat.[1] Their distinct metabolic fate, characterized by direct absorption into the portal circulation and carnitine-independent entry into mitochondria for rapid β-oxidation, underpins their diverse physiological effects.[2] This guide explores the multifaceted biological activities of MCFAs, focusing on their potential applications in pharmaceutical and nutraceutical development.

Antimicrobial Activity of Medium-Chain Fatty Acids

MCFAs have demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses.[3] Their primary mechanism of action involves the disruption of the cell membrane's lipid bilayer, leading to increased fluidity, permeability, and ultimately, cell lysis.[4]

Quantitative Antimicrobial Data

The antimicrobial efficacy of MCFAs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for lauric acid, capric acid, and caprylic acid against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Lauric Acid against Various Pathogens

PathogenMICReference
Staphylococcus aureus156 µg/mL[4]
Propionibacterium acnes>15 times lower than Benzoyl Peroxide[5]
Clostridium difficile0.3125 mg/mL (MBC)[6]
Escherichia coli175 mg/mL (in combination with palmitic acid)[7]
Rhizoctonia solaniDose-dependent inhibition[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Capric Acid against Various Pathogens

PathogenMICReference
Candida albicans128-2,048 µg/mL[9]
Candida isolates (various)Geometric Mean: 835.98 µg/mL[10]
Clostridium perfringensLower than C6:0 and C8:0[11]
Campylobacter coliHigher than C6:0, C8:0, and a blend[11]

Table 3: Minimum Inhibitory Concentration (MIC) of Caprylic Acid against Various Pathogens

PathogenMICReference
Edwardsiella ictaluri7.5 mM[12]
Edwardsiella tarda7.5 mM[12]
Streptococcus iniae10 mM[12]
Yersinia ruckeri7.5 mM[12]
Dermatophilus congolensis7.5 mM[1][13]
Candida albicans40 µg/mL[14]
*Methicillin-resistant Staphylococcus aureus (MRSA)0.03%
Pseudomonas aeruginosa>0.05%
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of MCFAs against a target bacterial strain.

Materials:

  • 96-well microtiter plates (round-bottom)

  • Bacterial culture in logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

  • MCFA stock solution (dissolved in a suitable solvent, e.g., ethanol or DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for OD600 measurement)

Procedure:

  • Preparation of MCFA dilutions: a. Prepare a 2x stock solution of the MCFA in the appropriate broth. b. In a 96-well plate, add 100 µL of sterile broth to wells in columns 2 through 12. c. Add 200 µL of the 2x MCFA stock solution to the wells in column 1. d. Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no MCFA), and column 12 serves as a sterility control (no bacteria).[15]

  • Inoculum Preparation: a. Grow the bacterial strain overnight on an appropriate agar plate. b. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16]

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells in column 12.

  • Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.[15]

  • MIC Determination: a. The MIC is the lowest concentration of the MCFA that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[15]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare 2x MCFA stock solution C Serial dilution of MCFA in 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate plate (18-24h at 37°C) D->E F Determine MIC (visual or OD600) E->F

Experimental workflow for MIC determination.

Anti-inflammatory Activity of Medium-Chain Fatty Acids

MCFAs have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory cytokine production. This activity is particularly relevant in the context of chronic inflammatory diseases.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of MCFAs have been demonstrated in various in vitro and in vivo models. The following table summarizes the quantitative effects of different MCFAs on key inflammatory markers.

Table 4: Quantitative Effects of MCFAs on Inflammatory Markers

MCFAModelInflammatory StimulusDosageEffect on Inflammatory MarkersReference
Lauric AcidSprague-Dawley RatsLipopolysaccharide (LPS)50 & 100 mg/kgSignificant decrease in serum TNF-α, IL-6, and IL-1β[17]
Caprylic AcidRAW 264.7 MacrophagesLipopolysaccharide (LPS)200 µmol/LSignificant decrease in TNF-α, MCP-1, IL-6, and IL-1β; Significant increase in IL-10[1]
Caprylic AcidApoE-deficient MiceHigh-fat diet2% of dietSuppressed inflammatory cytokine production[6][10]
Capric AcidRAW 264.7 Macrophages-1 mMAgonist for GPR84, which is implicated in pro-inflammatory pathways[18]
Signaling Pathways in MCFA-Mediated Anti-inflammation

MCFAs exert their anti-inflammatory effects by interacting with several key signaling pathways, including the Toll-like receptor (TLR) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.

Saturated fatty acids can act as ligands for TLR4, initiating a pro-inflammatory cascade.[19] However, studies suggest that caprylic acid can suppress this pathway by downregulating the expression of TLR4, MyD88, and NF-κB, thereby reducing the production of inflammatory cytokines.[6][10]

TLR4_Signaling LPS LPS / Saturated Fatty Acids TLR4 TLR4 LPS->TLR4 Activates MCFA Caprylic Acid MCFA->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces transcription of

MCFA inhibition of the TLR4 signaling pathway.

MCFAs can act as ligands for PPARs, a group of nuclear receptors that play a crucial role in lipid metabolism and inflammation.[20] Activation of PPAR-α by MCFAs can lead to the transrepression of pro-inflammatory genes by interfering with signaling pathways such as NF-κB.

PPAR_Signaling MCFA MCFA PPARa PPAR-α MCFA->PPARa Activates RXR RXR PPARa->RXR Nucleus Nucleus NFkB_pathway NF-κB Pathway PPARa->NFkB_pathway Inhibits PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->TargetGenes Inflammation Inflammation NFkB_pathway->Inflammation Promotes

MCFA activation of the PPAR-α signaling pathway.
Experimental Protocol: Measurement of Cytokine Levels by ELISA

This protocol describes a general procedure for quantifying cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA plate pre-coated with capture antibody specific for the cytokine of interest

  • Cell culture supernatants (samples)

  • Recombinant cytokine standard

  • Detection antibody (biotinylated)

  • Avidin-HRP or Streptavidin-HRP

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay diluent

  • Microplate reader

Procedure:

  • Preparation: a. Bring all reagents and samples to room temperature. b. Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.

  • Assay: a. Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Aspirate the liquid from each well and wash the plate three to four times with wash buffer. d. Add 100 µL of the biotinylated detection antibody to each well. e. Incubate for 1-2 hours at room temperature. f. Aspirate and wash the plate as in step 2c. g. Add 100 µL of Avidin-HRP or Streptavidin-HRP to each well. h. Incubate for 1 hour at room temperature. i. Aspirate and wash the plate as in step 2c.

  • Detection: a. Add 100 µL of the substrate solution to each well. b. Incubate for 15-30 minutes at room temperature in the dark. c. Add 50 µL of the stop solution to each well. d. Read the absorbance at 450 nm using a microplate reader within 30 minutes.[12][13]

  • Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Metabolic Effects of Medium-Chain Fatty Acids

The unique metabolic properties of MCFAs contribute to their beneficial effects on body weight and composition. Their rapid oxidation for energy expenditure and lower propensity for storage in adipose tissue compared to long-chain fatty acids (LCFAs) are key factors.[2]

Quantitative Data on Metabolic Effects

A meta-analysis of randomized controlled trials has provided quantitative evidence for the impact of MCTs on body composition.

Table 5: Effects of Medium-Chain Triglycerides (MCTs) on Body Weight and Composition (Meta-analysis data)

ParameterMean Difference (95% CI)p-value
Body Weight-0.51 kg (-0.80 to -0.23)<0.001
Waist Circumference-1.46 cm (-2.04 to -0.87)<0.001
Hip Circumference-0.79 cm (-1.27 to -0.30)0.002
Total Body FatStandard Mean Difference: -0.39 (-0.57 to -0.22)<0.001
Total Subcutaneous FatStandard Mean Difference: -0.46 (-0.64 to -0.27)<0.001
Visceral FatStandard Mean Difference: -0.55 (-0.75 to -0.34)<0.001
Data from a meta-analysis of 13 trials (n=749) comparing MCTs to LCTs.[21]

Conclusion

Medium-chain fatty acids exhibit a remarkable range of biological activities with significant therapeutic potential. Their well-documented antimicrobial and anti-inflammatory properties, coupled with their beneficial metabolic effects, make them attractive candidates for the development of novel pharmaceuticals and functional foods. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of these unique fatty acids. Continued research into the specific molecular mechanisms and clinical applications of individual MCFAs is warranted to fully realize their contribution to human health.

References

An In-depth Technical Guide on Succinic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Cocinic acid" yielded limited and often contradictory information, primarily associating the term with a mixture of fatty acids from coconut oil, unsuitable for a detailed technical guide for researchers. In contrast, "Succinic acid" (or its biologically predominant form, succinate) is a well-characterized metabolite with a burgeoning field of research as a signaling molecule. This guide will, therefore, focus on Succinic Acid to provide the depth of quantitative data, experimental protocols, and signaling pathway analysis required.

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged from its traditional role in mitochondrial metabolism to be recognized as a critical signaling molecule in a variety of physiological and pathological processes.[1][2][3] Found in all plant and animal materials, succinate's functions extend beyond energy production to include regulation of gene expression, modulation of the epigenetic landscape, and hormone-like signaling.[1][2] Dysregulation of succinate metabolism is implicated in a range of conditions, including inflammation, cancer, and metabolic diseases.[1][4][5]

Extracellular succinate acts as a ligand for the G-protein coupled receptor 91 (GPR91), now officially named Succinate Receptor 1 (SUCNR1).[6][7] This interaction initiates a cascade of intracellular signaling events that link cellular metabolic state to cellular function and communication. This guide provides a comprehensive overview of the current state of succinic acid research, with a focus on its quantitative effects, the experimental protocols used to study it, and the signaling pathways it modulates.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of succinic acid.

Table 1: Receptor Binding and Enzyme Inhibition
ParameterTargetValueCell/SystemReference
EC50 SUCNR1 (GPR91)20-50 µMVarious[2]
EC50 NADC3 (SLC13A3)107 µMHEK-293[8]
IC50 CYP3A412.82 µMHuman Liver Microsomes[9]
IC50 CYP2D614.53 µMHuman Liver Microsomes[9]
IC50 CYP2C919.60 µMHuman Liver Microsomes[9]
Ki (non-competitive) CYP3A46.18 µMHuman Liver Microsomes[9]
Ki (competitive) CYP2D67.40 µMHuman Liver Microsomes[9]
Ki (competitive) CYP2C99.48 µMHuman Liver Microsomes[9]
Table 2: In Vitro and In Vivo Effects
EffectModel SystemSuccinate ConcentrationOutcomeReference
Apoptosis Induction T-ALL Cell Lines25 and 50 mmolApoptotic effect observed after 48h[10]
Enhanced HSC Activation Hepatic Stellate CellsNot specifiedIncreased myofibroblastic markers[11]
Anti-anxiety Effect Mice3.0 and 6.0 mg/kg (p.o.)Increased entry into open arm of maze[8]
Sedative Effect Not specified4000 mg/kgSedation[12]
Acute Oral Toxicity (LD50) Rat2260 mg/kg-[13]

Experimental Protocols

This section details methodologies for key experiments cited in succinic acid research.

Quantification of Succinic Acid in Biological Samples

3.1.1 LC-MS/MS Method for Tissue Samples

This protocol is adapted from methods for analyzing 13C-labeled succinic acid in mouse tissues and is suitable for direct analysis without derivatization.[14]

  • Tissue Harvesting and Quenching: Rapidly harvest 50-100 mg of tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[14]

  • Homogenization: Transfer the frozen tissue to a pre-cooled 2 mL homogenization tube containing ceramic beads. Add 400 µL of cold 80% methanol in water containing a known concentration of a stable isotope-labeled internal standard (e.g., Succinic acid-d4). Homogenize using a bead beater, ensuring the samples remain cold.[14]

  • Protein Precipitation: Incubate the homogenate at -20°C for 1 hour to precipitate proteins.[14]

  • Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.[14]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube for LC-MS/MS analysis.[14]

3.1.2 Colorimetric Assay for Various Samples

This protocol is based on commercially available kits for the sensitive determination of succinate levels.[15][16]

  • Sample Preparation:

    • Tissues (10 mg) or Cells (1 x 10^6): Homogenize on ice in 100 µL of ice-cold Succinate Assay Buffer.[15]

    • Liquid Samples (e.g., wine, egg): May require clarification steps such as treatment with Carrez reagents or PVPP, followed by centrifugation or filtration.[17]

  • Deproteinization: Centrifuge the homogenate at 10,000 x g for 5 minutes to remove insoluble material.[15] For samples with high protein content, a 10 kDa molecular weight cut-off spin filter can be used.[15]

  • Standard Curve Preparation: Prepare a standard curve using a range of known succinate concentrations (e.g., 0-10 nmole/well).[15]

  • Reaction Setup: Add samples and standards to a 96-well plate. Add a reaction mix containing Succinate Assay Buffer, Succinate Converter, and Succinate Enzyme Mix.[15]

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[15]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the succinate concentration.[15][16]

Cellular and Functional Assays

3.2.1 Time-Kill Assay for Antimicrobial Adjuvant Activity

This protocol was used to assess succinic acid as a ciprofloxacin adjuvant against P. aeruginosa.[18]

  • Bacterial Culture Preparation: Grow overnight cultures of P. aeruginosa. Wash the cells twice and dilute to a final concentration of 4 x 10^9 CFU/mL.[18]

  • Inoculation: In a 24-well plate, add 2 mL of Artificial Sputum Medium (ASM) to each well. Inoculate with 5 µL of the bacterial suspension to achieve a final concentration of 1 x 10^7 CFU/mL.[18]

  • Treatment: Add succinic acid (e.g., 20 mM) and/or ciprofloxacin (e.g., 2 and 4 mg/L) to the wells.[18]

  • Incubation: Incubate the plate aerobically at 37°C under static conditions.[18]

  • Sampling and Plating: At various time points (e.g., 4, 8, 12, 24 hours), collect the contents of the wells, vortex vigorously, and plate serial dilutions on Tryptic Soy Agar (TSA) to determine the number of culturable cells.[18]

3.2.2 WST-1 Cell Proliferation and Cytotoxicity Assay

This assay was used to determine the dose-dependent effects of succinic acid on T-ALL cell lines.[10]

  • Cell Seeding: Seed T-ALL cells (e.g., CCRF-CEM, MOLT-4) and a healthy control cell line (e.g., MRC-5) in 96-well plates.

  • Treatment: Treat the cells with various concentrations of succinic acid (e.g., 25 and 50 mmol) for different time points (e.g., 48 hours).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable, metabolically active cells.

Signaling Pathways and Mechanisms of Action

Succinate exerts its signaling effects through both intracellular and extracellular mechanisms. Intracellularly, succinate accumulation can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[4][19] Extracellularly, succinate activates its cognate receptor, SUCNR1, which couples to both Gq and Gi proteins to initiate downstream signaling.[7][20]

SUCNR1-Mediated Signaling

Activation of SUCNR1 by succinate triggers multiple downstream pathways depending on the cell type and context.

4.1.1 Gq- and Gi-Coupled Pathways

SUCNR1 activation can lead to the activation of both Gq and Gi signaling cascades.[7][11]

  • Gq Pathway: Leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of Protein Kinase C (PKC).

  • Gi Pathway: Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11] This pathway has been linked to the inhibition of lipolysis in adipocytes.[11]

SUCNR1_Signaling Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 Gq Gq SUCNR1->Gq Gi Gi SUCNR1->Gi PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits Ca ↑ [Ca2+] i PLC->Ca cAMP ↓ cAMP AC->cAMP

SUCNR1 Gq and Gi signaling pathways.

4.1.2 PI3K/AKT and MAPK/ERK Pathways

Recent studies have shown that succinate can activate the PI3K/AKT and MAPK/ERK signaling pathways, particularly in the context of fat metabolism and cancer.[21][22]

  • PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and metabolism. Succinate-mediated activation of this pathway can promote the browning of white adipose tissue.[21][23]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation. Succinate can activate ERK1/2, which has been observed in various cell types, including retinal ganglion cells.[11][24]

PI3K_MAPK_Signaling Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 PI3K PI3K SUCNR1->PI3K activates MAPK_cascade MAPK Cascade (e.g., MEK) SUCNR1->MAPK_cascade activates AKT AKT PI3K->AKT Cellular_Response1 Cell Survival, Metabolism, Adipose Browning AKT->Cellular_Response1 ERK ERK1/2 MAPK_cascade->ERK Cellular_Response2 Cell Proliferation, Differentiation ERK->Cellular_Response2

Succinate-induced PI3K/AKT and MAPK/ERK pathways.
Intracellular Signaling: HIF-1α Stabilization

In hypoxic conditions or when TCA cycle enzymes like succinate dehydrogenase (SDH) are mutated, intracellular succinate accumulates. This succinate can inhibit the activity of prolyl hydroxylase domain enzymes (PHDs). PHDs normally hydroxylate HIF-1α, targeting it for degradation. By inhibiting PHDs, succinate stabilizes HIF-1α, allowing it to translocate to the nucleus and promote the transcription of genes involved in inflammation, angiogenesis, and metabolic adaptation.[19][25][26]

HIF1a_Stabilization cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Succinate Intracellular Succinate Accumulation PHD PHD Enzymes Succinate->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates HIF1a_stable Stable HIF-1α Degradation Proteasomal Degradation HIF1a->Degradation Gene_Expression Transcription of Target Genes (e.g., IL-1β) HIF1a_stable->Gene_Expression translocates & activates

Intracellular succinate stabilizes HIF-1α.

Conclusion

Succinic acid is a pleiotropic molecule with critical roles in both cellular metabolism and signaling. Its ability to act as a signaling ligand for SUCNR1 and as an intracellular regulator of HIF-1α places it at the nexus of metabolism, inflammation, and cancer. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting succinate pathways. Future research will likely continue to uncover novel roles for this multifaceted metabolite, offering new opportunities for therapeutic intervention in a wide range of diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Coconut Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "cocinic acid" is not a standard chemical nomenclature. This guide presumes the user is referring to Coconut Acid , which is the industry term for the mixture of fatty acids derived from the hydrolysis of coconut oil. This document provides a comprehensive overview of the properties of coconut acid and its primary constituent fatty acids, tailored for researchers, scientists, and drug development professionals.

Coconut acid is a complex mixture of saturated and unsaturated fatty acids. Its properties are a composite of its components, which are predominantly saturated, medium-chain fatty acids. This composition gives it a unique profile, making it a valuable raw material in the food, cosmetic, and pharmaceutical industries.

Composition of Coconut Acid

Coconut acid's composition can vary depending on the source and processing of the coconut oil. However, it is characteristically rich in lauric acid. The typical fatty acid profile is presented in Table 1.

Table 1: Typical Fatty Acid Composition of Coconut Acid

Fatty AcidCommon NameChemical FormulaTypical Percentage (%)
Octanoic AcidCaprylic AcidC₈H₁₆O₂5.0 - 8.0[1][2]
Decanoic AcidCapric AcidC₁₀H₂₀O₂6.0 - 8.0[1][2]
Dodecanoic AcidLauric AcidC₁₂H₂₄O₂45.0 - 50.0[1]
Tetradecanoic AcidMyristic AcidC₁₄H₂₈O₂16.0 - 18.0[1][2]
Hexadecanoic AcidPalmitic AcidC₁₆H₃₂O₂8.0 - 10.0[1]
Octadecanoic AcidStearic AcidC₁₈H₃₆O₂2.0 - 3.0[2]
(Z)-Octadec-9-enoic AcidOleic AcidC₁₈H₃₄O₂5.0 - 7.0[2]
(9Z,12Z)-Octadeca-9,12-dienoic AcidLinoleic AcidC₁₈H₃₂O₂1.0 - 2.5[2]

Physical Properties of Constituent Fatty Acids

The physical properties of coconut acid, such as its melting point and solubility, are determined by the properties of its constituent fatty acids, summarized in Table 2. Due to its high saturated fatty acid content, coconut acid is a white to pale yellow solid or semi-solid at room temperature, melting around 20–26 °C.[3] It is insoluble in water but soluble in various organic solvents.[3][4][5][6]

Table 2: Physical Properties of Major Fatty Acids in Coconut Acid

PropertyCaprylic Acid (C8)Capric Acid (C10)Lauric Acid (C12)Myristic Acid (C14)Palmitic Acid (C16)Stearic Acid (C18)Oleic Acid (C18:1)Linoleic Acid (C18:2)
Appearance Colorless oily liquid[7]White crystalline solid[8]White crystalline solidWhite to yellowish-white solid[9]White crystalline scales[10]Waxy, white solid[11]Pale yellow oily liquid[12]Colorless to pale yellow liquid[13][14][15]
Melting Point (°C) 16.7[16]31.5[8]45[6]54.4[17]63.1[18]69.3[19]13 - 16.3[12][20]-12 to -5[13]
Boiling Point (°C) 239.7[16]268 - 270[21]225 (at 100 mmHg)326.2[9][17]351.5[22]361 (decomposes)[23]360[24]229-230 (at 16 mmHg)[13]
Density (g/cm³) 0.910 (at 20°C)[16]0.893 (at 25°C)[8][21]0.880 (at 24°C)0.8622 (at 54°C)[17]0.852 (at 25°C)[10]0.847 (at 70°C)[23]0.895[24]~0.902 (at 20°C)[13]
Solubility in Water Minimally soluble (0.68 g/L at 20°C)[7][25]Insoluble (<1 mg/mL)[8]InsolubleInsoluble[9][26]Practically insoluble[27]Insoluble (0.568 mg/L at 25°C)[11]Insoluble[12]Virtually insoluble (~0.139 - 1.59 mg/L)[13]
Solubility in Organic Solvents Soluble in ethanol, ether[25]Soluble in organic solvents[8]Soluble in ethanol, etherSoluble in ethanol, ether, chloroform[9][26]Soluble in ethanol, acetone[19]Soluble in alcohol, ether, chloroform[28]Soluble in ethanol, ether, chloroform[12]Soluble in ethanol, ether, acetone, benzene[13][14]

Chemical Properties of Constituent Fatty Acids

Fatty acids are carboxylic acids and undergo typical reactions such as neutralization to form salts (soaps), esterification with alcohols, and, in the case of unsaturated fatty acids, addition reactions at the double bonds (e.g., hydrogenation).[23][24]

Table 3: Chemical Properties of Major Fatty Acids in Coconut Acid

PropertyCaprylic Acid (C8)Capric Acid (C10)Lauric Acid (C12)Myristic Acid (C14)Palmitic Acid (C16)Stearic Acid (C18)Oleic Acid (C18:1)Linoleic Acid (C18:2)
IUPAC Name Octanoic Acid[7]Decanoic Acid[8]Dodecanoic Acid[27]Tetradecanoic Acid[17]Hexadecanoic Acid[18]Octadecanoic Acid[23](9Z)-Octadec-9-enoic acid[24](9Z,12Z)-Octadeca-9,12-dienoic acid[29]
Molecular Weight ( g/mol ) 144.21[16]172.27[30]200.32228.37[17]256.42[22][31]284.48[32]282.46[12]280.45[13]
pKa ~4.9[33]~4.9[33]~4.9[33]~4.9[33]~4.9[33]10.15[34][35]9.85[34][35]9.24[34][35]

Note on pKa: The pKa of long-chain fatty acids can be difficult to measure in aqueous solution due to their low solubility and tendency to form micelles.[36] Values around 4.9 are typical for short-chain carboxylic acids, while values for long-chain fatty acids determined by titration in specific systems can be significantly higher.[33][34][35] Some studies suggest the intrinsic pKa is closer to that of typical organic acids.[36]

Experimental Protocols

This protocol outlines the standard method for analyzing the fatty acid composition of coconut acid. The carboxylic acids are first converted to their more volatile methyl esters (FAMEs) for analysis by GC with a Flame Ionization Detector (GC-FID).

Methodology:

  • Saponification: A known weight of the coconut acid sample is saponified by refluxing with a methanolic solution of sodium hydroxide (NaOH). This converts the free fatty acids into their sodium salts.

  • Esterification: The fatty acid salts are then converted to FAMEs by refluxing with a catalyst such as boron trifluoride (BF₃) in methanol or methanolic hydrochloric acid (HCl).

  • Extraction: After cooling, the FAMEs are extracted into an organic solvent like hexane or heptane. The organic layer is washed with a saturated sodium chloride solution to remove impurities and then dried over anhydrous sodium sulfate.

  • GC-FID Analysis:

    • A small volume (typically 1 µL) of the FAMEs solution is injected into the GC.

    • Column: A polar capillary column (e.g., a fused silica column coated with a cyanopropyl polysiloxane stationary phase) is used to separate the FAMEs based on their chain length and degree of unsaturation.

    • Temperature Program: The oven temperature is programmed to ramp up (e.g., from 100°C to 240°C) to elute the FAMEs in order of increasing boiling point.

    • Detection: The eluted FAMEs are detected by the FID.

  • Quantification: The area of each peak in the chromatogram is proportional to the concentration of that specific FAME. The percentage of each fatty acid is calculated by comparing its peak area to the total peak area of all fatty acids. Identification is confirmed by comparing retention times with those of known FAME standards.

The acid value is a measure of the free fatty acids present in a sample. It is defined as the milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the sample.

Methodology:

  • Sample Preparation: A precisely weighed amount of the coconut acid sample is dissolved in a suitable solvent mixture, typically neutralized ethanol or a mixture of diethyl ether and ethanol.

  • Indicator: A few drops of a suitable indicator, such as phenolphthalein, are added to the solution.

  • Titration: The solution is titrated with a standardized solution of potassium hydroxide (KOH) in ethanol. The titration is continued until a persistent pink color is observed, indicating the endpoint.

  • Calculation: The acid value is calculated using the following formula:

    • Acid Value = (V × N × 56.1) / W

    • Where:

      • V = Volume of KOH solution used (mL)

      • N = Normality of the KOH solution

      • 56.1 = Molecular weight of KOH ( g/mol )

      • W = Weight of the sample (g)

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental and logical workflows relevant to the study of coconut acid.

GC_FID_Workflow start_end start_end process process input_output input_output decision decision data data start Start sample Coconut Acid Sample start->sample saponify Saponification (NaOH in Methanol) sample->saponify esterify Esterification to FAMEs (BF3 or HCl in Methanol) saponify->esterify extract Solvent Extraction (Hexane) esterify->extract wash_dry Wash and Dry Extract extract->wash_dry inject Inject into GC-FID wash_dry->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect chromatogram Chromatogram detect->chromatogram analyze Peak Integration & Quantification chromatogram->analyze results Fatty Acid Profile (%) analyze->results end_node End results->end_node

Caption: Experimental workflow for Fatty Acid Methyl Ester (FAME) analysis by GC-FID.

Acid_Value_Titration start_end start_end process process input_output input_output manual_op manual_op start Start weigh Weigh Coconut Acid Sample start->weigh dissolve Dissolve in Neutral Solvent weigh->dissolve add_indicator Add Phenolphthalein Indicator dissolve->add_indicator titrate Titrate with Standardized KOH Solution add_indicator->titrate endpoint Observe Persistent Pink Color Endpoint titrate->endpoint record_vol Record Volume of KOH used endpoint->record_vol calculate Calculate Acid Value record_vol->calculate result Result (mg KOH/g) calculate->result end_node End result->end_node

Caption: Workflow for determining the Acid Value by titration.

Fatty_Acid_Metabolism substrate substrate process process product product pathway pathway FA Fatty Acids (e.g., from Coconut Acid) Activation Activation to Acyl-CoA FA->Activation ATP -> AMP BetaOx Mitochondrial β-Oxidation Activation->BetaOx Carnitine Shuttle AcetylCoA Acetyl-CoA BetaOx->AcetylCoA FADH₂, NADH TCA TCA Cycle AcetylCoA->TCA Energy ATP (Energy) TCA->Energy UnsatFA Unsaturated FAs (Linoleic, Oleic) Eicosanoids Eicosanoid Synthesis (Prostaglandins, etc.) UnsatFA->Eicosanoids Signaling Inflammatory & Immune Signaling Eicosanoids->Signaling

Caption: Simplified overview of major fatty acid metabolic pathways.

References

Cocinic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Cocinic Acid in Organic Solvents

Introduction to this compound

This compound, also known as coconut acid, is not a single chemical compound but rather a mixture of fatty acids derived from the hydrolysis of coconut oil (Cocos nucifera). Coconut oil is a significant source of saturated medium-chain fatty acids (MCFAs). The composition of this mixture can vary but is predominantly composed of lauric acid (C12), myristic acid (C14), and palmitic acid (C16), with smaller amounts of caprylic acid (C8), capric acid (C10), stearic acid (C18), and oleic acid (C18:1).[1]

Due to its unique fatty acid profile, this compound and its derivatives are widely used in the formulation of detergents, soaps, cosmetics, and as intermediates in the chemical industry. In the context of drug development and research, the solubility of these fatty acids in various organic solvents is a critical parameter, influencing everything from extraction and purification processes to their use in formulation and as excipients. This guide provides a detailed overview of the solubility of this compound's components in common organic solvents, outlines key experimental protocols for solubility determination, and presents logical workflows for analysis.

Solubility Profile of this compound

The solubility of fatty acids is primarily governed by the polarity of the solvent and the chain length of the fatty acid. As the carbon chain length increases, the nonpolar character of the fatty acid becomes more dominant, leading to decreased polarity and reduced solubility in polar solvents. Conversely, longer-chain fatty acids exhibit greater solubility in nonpolar organic solvents.

Qualitative and Quantitative Solubility Data

A study on coconut oil indicated that it is miscible with low-polarity solvents like hexane and acetone (with dielectric constants from 1.94 to 21.5) but immiscible with high-polarity solvents.[2] Notably, modified coconut oil, rich in lauric acid and monolaurin, showed miscibility with moderately polar solvents such as ethanol, propylene glycol, and methanol, a property not shared by the parent coconut oil.[2] Generally, saturated fatty acids are found to be more soluble in chloroform compared to many other organic solvents.[3]

The following table summarizes the solubility of the major saturated fatty acids found in this compound in several common organic solvents at room temperature (approximately 20°C).

Fatty AcidCarbon ChainTHF (Tetrahydrofuran)EthanolAcetonitrileWater
Caprylic Acid C8:0
Capric Acid C10:0
Lauric Acid C12:0
Myristic Acid C14:0
Palmitic Acid C16:0
Stearic Acid C18:0
✓: Indicates solubility of 10 mg or more in 1 mL of the solvent at approximately 20°C.[4]

Experimental Protocols for Analysis

Accurate determination of fatty acid solubility and composition is essential for research and development. The following sections detail common methodologies.

Protocol for Determining Fatty Acid Composition by Gas Chromatography (GC)

Gas chromatography is the standard and most powerful technique for the quantitative analysis of fatty acids.[5] The method requires the conversion of non-volatile fatty acids into volatile Fatty Acid Methyl Esters (FAMEs) prior to analysis.[6][7]

Objective: To separate and quantify the individual fatty acid components in a this compound sample.

Principle: The method involves two key steps: saponification of the glycerides to release free fatty acids, followed by esterification (transesterification) of these fatty acids into FAMEs using an alkaline catalyst like methanolic KOH. The resulting FAMEs are extracted into a nonpolar solvent and analyzed by a gas chromatograph equipped with a Flame Ionization Detector (FID).[7]

Methodology:

  • Sample Preparation: Weigh approximately 0.1 g of the this compound or oil sample into a 15 mL tube.[7]

  • Dissolution: Add 5 mL of a nonpolar solvent such as isooctane or heptane and vortex to dissolve the sample completely.[7]

  • Transesterification: Add 0.5 mL of 2 M methanolic potassium hydroxide (KOH) solution to the tube.[7]

  • Reaction: Seal the tube and shake vigorously for approximately 8 minutes at room temperature to allow for the conversion of fatty acids to FAMEs.[7]

  • Phase Separation: Allow the mixture to stand for at least 6 minutes, enabling the separation of the upper organic layer (containing FAMEs) from the lower aqueous-glycerol layer.[7]

  • Sample Collection: Carefully use a pipette to transfer 1 mL of the upper organic layer into a 2 mL GC vial for analysis.[7]

  • GC-FID Analysis:

    • Injection: Inject a small volume (typically 1 µL) of the sample from the GC vial into the gas chromatograph.

    • Separation: The FAMEs are separated on a capillary column (e.g., a polar HP-INNOWAX column) based on their boiling points and polarity.[7]

    • Detection: The separated FAMEs are detected by the Flame Ionization Detector (FID), which generates a signal proportional to the amount of each component.

    • Quantification: The content of individual fatty acids is determined by comparing the peak areas to those of known standards and is typically expressed as a weight percentage of the total fatty acids in the sample.[7]

Protocol for Determining Solid-Liquid Equilibrium (Dynamic Method)

The dynamic or synthetic method, often employing a laser monitoring technique, is used to accurately determine the solubility of a solid compound in a solvent at various temperatures.

Objective: To measure the solubility of a purified fatty acid component (e.g., lauric acid) in an organic solvent as a function of temperature.

Principle: A solid solute is suspended in a solvent and the temperature is gradually increased while the mixture is stirred. A laser beam is passed through the suspension, and the light transmission is monitored. The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission to a stable maximum, is recorded as the equilibrium solubility temperature for that specific concentration.

Methodology:

  • Sample Preparation: A precisely known mass of the solid fatty acid and the organic solvent are added to a jacketed glass vessel.

  • Heating and Stirring: The solution is stirred continuously and heated at a controlled, slow rate (e.g., 0.1-0.5 K/min) to ensure the system remains close to equilibrium.

  • Laser Monitoring: A laser beam is directed through the vessel to a photodetector. The intensity of the transmitted light is recorded continuously.

  • Endpoint Detection: The dissolution point is identified as the temperature at which the transmitted light intensity becomes constant, signifying that all solid material has dissolved.[8]

  • Data Collection: The experiment is repeated with different solute-solvent mass ratios to generate a solubility curve (solubility vs. temperature).

  • Data Correlation: The experimental solubility data are often correlated using thermodynamic models such as the Apelblat equation or the λh equation to describe the temperature dependence of solubility.[8][9]

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the composition of this compound and the experimental workflow for its analysis.

G CocinicAcid This compound (Coconut Fatty Acids) Lauric Lauric Acid (C12:0) ~45-52% CocinicAcid->Lauric Myristic Myristic Acid (C14:0) ~16-21% CocinicAcid->Myristic Palmitic Palmitic Acid (C16:0) ~7-10% CocinicAcid->Palmitic Caprylic Caprylic Acid (C8:0) ~5-10% CocinicAcid->Caprylic Capric Capric Acid (C10:0) ~4-8% CocinicAcid->Capric Oleic Oleic Acid (C18:1) ~5-9% CocinicAcid->Oleic Stearic Stearic Acid (C18:0) ~2-4% CocinicAcid->Stearic

Typical composition of this compound from coconut oil.

G cluster_prep Sample Preparation & Reaction cluster_extraction Extraction cluster_analysis Analysis A 1. Weigh 0.1g This compound Sample B 2. Dissolve in 5mL Isooctane/Heptane A->B C 3. Add 0.5mL of 2M Methanolic KOH B->C D 4. Shake for 8 min (Transesterification) C->D E 5. Let stand for 6 min (Phase Separation) D->E F 6. Collect 1mL of upper organic layer (FAMEs) E->F G 7. Transfer to GC Vial F->G H 8. Inject 1µL into Gas Chromatograph G->H I 9. Separation on Capillary Column H->I J 10. Detection by FID I->J K 11. Data Analysis: Quantify Peaks J->K

Experimental workflow for Fatty Acid Methyl Ester (FAME) analysis.

References

The Health Benefits of Coconut Oil Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Coconut oil, once a controversial dietary fat, has garnered significant attention for the unique metabolic and physiological effects of its constituent fatty acids. Comprised predominantly of medium-chain fatty acids (MCFAs), coconut oil presents a fatty acid profile distinct from most other dietary oils. This technical guide provides an in-depth analysis of the health benefits of coconut oil's primary fatty acids—lauric acid, capric acid, and caprylic acid—with a focus on the underlying biochemical mechanisms, quantitative clinical and preclinical data, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Fatty Acid Composition of Coconut Oil

Coconut oil is distinguished by its high concentration of saturated fatty acids, of which a significant portion are MCFAs. The typical fatty acid composition is summarized in the table below.

Fatty AcidChemical FormulaTypePercentage of Total Fat
Lauric AcidC12:0Saturated (MCFA)45-52%
Myristic AcidC14:0Saturated (LCFA)16-21%
Palmitic AcidC16:0Saturated (LCFA)7.5-10%
Caprylic AcidC8:0Saturated (MCFA)5-9%
Capric AcidC10:0Saturated (MCFA)4-8%
Oleic AcidC18:1Monounsaturated4-7%
Stearic AcidC18:0Saturated (LCFA)2-4%
Linoleic AcidC18:2Polyunsaturated1-3%

Note: Percentages can vary based on the type of coconut oil (e.g., virgin, refined) and processing methods.

Metabolic Fate of Medium-Chain Fatty Acids

Unlike long-chain fatty acids (LCFAs), MCFAs are rapidly absorbed in the small intestine and transported directly to the liver via the portal vein. This metabolic route bypasses the lymphatic system and the formation of chylomicrons. In the liver, MCFAs are readily oxidized for energy, leading to the production of ketone bodies (beta-hydroxybutyrate, acetoacetate, and acetone), which can serve as an alternative energy source for the brain and other tissues.

MCT_Metabolism Coconut Oil (MCTs) Coconut Oil (MCTs) Small Intestine Small Intestine Coconut Oil (MCTs)->Small Intestine Ingestion Portal Vein Portal Vein Small Intestine->Portal Vein Rapid Absorption Liver Liver Portal Vein->Liver Mitochondria Mitochondria Liver->Mitochondria Beta-Oxidation Beta-Oxidation Mitochondria->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Ketogenesis Ketogenesis Acetyl-CoA->Ketogenesis Ketone Bodies Ketone Bodies Ketogenesis->Ketone Bodies Bloodstream Bloodstream Ketone Bodies->Bloodstream Brain & Tissues Brain & Tissues Bloodstream->Brain & Tissues Energy (ATP) Energy (ATP) Brain & Tissues->Energy (ATP) Utilization

Metabolism of Medium-Chain Triglycerides (MCTs).

Effects on Cardiovascular Risk Factors

The impact of coconut oil on lipid profiles has been a subject of extensive research and debate. Several meta-analyses of randomized controlled trials have provided quantitative insights into these effects.

Quantitative Data from Clinical Trials

The following table summarizes the findings from a meta-analysis of 16 clinical trials comparing the effects of coconut oil consumption with non-tropical vegetable oils on blood lipids.[1]

Lipid ParameterMean Difference (mg/dL)95% Confidence Interval
LDL Cholesterol+10.47(3.01, 17.94)
HDL Cholesterol+4.00(2.26, 5.73)

Another meta-analysis comparing coconut oil with other vegetable oils and animal fats provided the following data.[2]

| Comparison | Lipid Parameter | Mean Difference (mg/dL) | 95% Confidence Interval | | :--- | :--- | :--- | | vs. Plant Oils | HDL Cholesterol | +0.57 | (0.40, 0.74) | | | LDL Cholesterol | +0.26 | (0.09, 0.43) | | vs. Animal Oils | HDL Cholesterol | +0.33 | (0.01, 0.65) | | | LDL Cholesterol | -0.37 | (-0.69, -0.05) |

While coconut oil consumption is associated with an increase in both LDL and HDL cholesterol compared to unsaturated plant oils, it appears to have a less detrimental effect on LDL cholesterol than butter.[3][4] The increase in HDL cholesterol is a consistent finding across multiple studies.[1][2]

Experimental Protocol: Randomized Controlled Trial on Lipid Profiles

Objective: To compare the effects of daily consumption of 50g of extra virgin coconut oil, butter, or extra virgin olive oil on blood lipid profiles and other cardiovascular risk factors in healthy adults.[4]

Study Design: A randomized, single-blind, parallel-group clinical trial.

Participants: Healthy men and women aged 50-75 years with no history of cardiovascular disease, cancer, or diabetes, and not taking lipid-lowering medication.

Intervention: Participants were randomized to one of three groups and instructed to consume 50g of their assigned fat (extra virgin coconut oil, unsalted butter, or extra virgin olive oil) daily for four weeks.

Data Collection: Fasting blood samples were collected at baseline and at the end of the four-week intervention period.

Analytical Methods:

  • Lipid Profile: Serum total cholesterol, HDL cholesterol, and triglycerides were measured using standard enzymatic methods on an automated analyzer. LDL cholesterol was calculated using the Friedewald equation.

  • Inflammatory Markers: C-reactive protein (CRP) was measured using a high-sensitivity assay.

  • Anthropometry: Weight, body mass index (BMI), and waist circumference were measured at baseline and follow-up.

Antimicrobial and Anti-inflammatory Properties

Lauric acid, caprylic acid, and capric acid, along with their monoglyceride derivatives (e.g., monolaurin), exhibit significant antimicrobial and anti-inflammatory activities.

Antimicrobial Mechanisms

Lauric acid and its derivative monolaurin are effective against a broad spectrum of pathogens, including bacteria, viruses, and fungi.[5][6] Their primary mechanism of action involves the disruption of the lipid membranes of these microorganisms, leading to cell lysis and death.

Antimicrobial_Mechanism cluster_pathogen Pathogen Lipid Bilayer Outer Leaflet Inner Leaflet Membrane Disruption Membrane Disruption Lipid Bilayer->Membrane Disruption Increased Fluidity & Permeability Lauric Acid / Monolaurin Lauric Acid / Monolaurin Membrane Integration Membrane Integration Lauric Acid / Monolaurin->Membrane Integration Membrane Integration->Lipid Bilayer Intercalation Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Antimicrobial Mechanism of Lauric Acid and Monolaurin.
Anti-inflammatory Signaling Pathways

Caprylic and capric acid have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB pathway.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Induces Transcription Caprylic/Capric Acid Caprylic/Capric Acid Caprylic/Capric Acid->TLR4 Inhibits

Inhibition of TLR4/NF-κB Signaling by Caprylic/Capric Acid.
Experimental Protocol: In Vitro Assessment of Anti-inflammatory Effects

Objective: To investigate the effect of caprylic acid on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Experimental Procedure:

  • Macrophages are seeded in 24-well plates and allowed to adhere overnight.

  • Cells are pre-treated with varying concentrations of caprylic acid (e.g., 50, 100, 200 µM) or vehicle control for 2 hours.

  • Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • The cell culture supernatant is collected for cytokine analysis.

  • Cell viability is assessed using an MTT assay to rule out cytotoxic effects of the fatty acids.

Analytical Methods:

  • Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression of inflammatory genes is determined by quantitative real-time PCR (qRT-PCR).

Potential Neurological Benefits

The ketogenic potential of MCTs has led to research into their effects on neurodegenerative diseases, particularly Alzheimer's disease, where impaired cerebral glucose metabolism is a key feature. The ketone bodies produced from MCT metabolism can provide an alternative energy source for the brain.

Quantitative Data from Clinical Trials on Cognitive Function

A systematic review and meta-analysis of clinical trials investigating the effects of MCTs on cognitive function in individuals with mild cognitive impairment (MCI) or Alzheimer's disease (AD) reported a significant improvement in general cognitive function in the MCT-treated group compared to the placebo group (Standardized Mean Difference = 0.64; 95% CI [0.05, 1.24]).[7] The effect was more pronounced in individuals who were apolipoprotein E ε4 (APOE4) negative.[7]

Experimental Protocol: Clinical Trial on MCTs and Cognitive Function in Alzheimer's Disease

Objective: To evaluate the effect of daily MCT supplementation on cognitive function in individuals with mild to moderate Alzheimer's disease.

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

Participants: Individuals diagnosed with probable Alzheimer's disease, with a Mini-Mental State Examination (MMSE) score between 14 and 24.

Intervention: Participants receive either an MCT supplement (e.g., 20-40 g/day ) or a placebo (e.g., long-chain triglyceride oil) for a specified period (e.g., 90 days), followed by a washout period and then crossover to the other treatment arm.

Data Collection:

  • Cognitive Assessments: A battery of neuropsychological tests, including the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the MMSE, are administered at baseline and at the end of each treatment period.

  • Biomarkers: Blood samples are collected to measure levels of beta-hydroxybutyrate (a ketone body) and other relevant biomarkers.

Analytical Methods:

  • Cognitive Scores: Changes in cognitive test scores are analyzed to determine the effect of the intervention.

  • Biomarker Analysis: Plasma levels of beta-hydroxybutyrate are measured using enzymatic assays or mass spectrometry.

Weight Management and Energy Expenditure

The unique metabolic properties of MCFAs may also play a role in weight management by increasing satiety and energy expenditure.

Quantitative Data from Clinical Trials on Weight and Body Composition

A meta-analysis of 13 randomized controlled trials found that diets rich in MCTs resulted in a modest but statistically significant reduction in body weight (-0.51 kg; 95% CI, -0.83 to -0.19), waist circumference (-1.46 cm; 95% CI, -2.43 to -0.49), and total body fat compared to diets with LCTs. However, a dose-response meta-analysis on coconut oil supplementation did not find clinically significant effects on weight loss.

Conclusion

The fatty acids in coconut oil, particularly the medium-chain fatty acids lauric, capric, and caprylic acid, exhibit a range of biological activities with potential health benefits. Their unique metabolic pathway leads to rapid energy production and ketogenesis, which may have implications for cognitive health. The effects on cardiovascular risk factors are complex, with consistent increases in HDL cholesterol but also potential increases in LDL cholesterol compared to unsaturated oils. The antimicrobial and anti-inflammatory properties of these fatty acids are well-documented in vitro and warrant further investigation in clinical settings. While some evidence suggests a role in weight management, the effects appear to be modest.

For researchers and drug development professionals, the distinct physiological effects of individual MCFAs present opportunities for the development of targeted therapeutic interventions. Further well-controlled clinical trials with standardized interventions and comprehensive biomarker analysis are necessary to fully elucidate the therapeutic potential of these unique fatty acids.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice. Consult with a qualified healthcare professional for any health concerns or before making any dietary changes.

References

A Comprehensive Technical Review of Quinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinic acid (QA), a naturally occurring cyclohexanecarboxylic acid, and its derivatives are emerging as significant compounds in the fields of pharmacology and drug development. Found abundantly in various plant sources, these molecules exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. This technical guide provides an in-depth review of the core chemical and physical properties of quinic acid, its natural sources, and key derivatives. Detailed experimental protocols for isolation, synthesis, and biological evaluation are presented to facilitate further research. Furthermore, this guide elucidates the signaling pathways modulated by quinic acid and its derivatives, offering insights into their mechanisms of action and therapeutic potential. All quantitative data are summarized in structured tables, and logical relationships and experimental workflows are visualized using the DOT language.

Introduction to Quinic Acid

Quinic acid, with the chemical formula C₇H₁₂O₆, is a cyclic polyol and a central intermediate in the shikimate pathway, a key metabolic route in plants and microorganisms for the biosynthesis of aromatic compounds. While not synthesized by mammals, it is readily obtained through dietary sources. Its unique stereochemistry and multiple hydroxyl groups make it a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. The therapeutic potential of quinic acid and its derivatives is a subject of growing interest in the scientific community, with numerous studies highlighting their efficacy in various disease models.

Physicochemical Properties of Quinic Acid

A thorough understanding of the physicochemical properties of quinic acid is fundamental for its application in research and drug development.

PropertyValueReference
Molecular Formula C₇H₁₂O₆General Knowledge
Molar Mass 192.17 g/mol General Knowledge
Appearance Colorless crystalline solidGeneral Knowledge
Melting Point 164-168 °CGeneral Knowledge
Solubility Soluble in water and ethanolGeneral Knowledge
pKa ~3.4General Knowledge

Natural Sources of Quinic Acid

Quinic acid is widely distributed in the plant kingdom. The table below lists some of the prominent natural sources of this compound.

Plant SourcePart of PlantConcentration RangeReference
Citrus reticulata (Tangerine)Dropped fruitsNot specified[1][2]
Coffea sp. (Coffee)BeansHigh concentrationsGeneral Knowledge
Vaccinium sp. (Cranberry)FruitHigh concentrations[3]
Malus domestica (Apple)FruitPresent[4]
Uncaria tomentosa (Cat's Claw)BarkNot specified[5]

Key Derivatives of Quinic Acid and Their Synthesis

The versatile structure of quinic acid allows for the synthesis of numerous derivatives with enhanced biological activities. Some key derivatives and their synthetic approaches are outlined below.

Amide Derivatives

Amide derivatives of quinic acid have shown potent anti-inflammatory activity.[5]

Synthesis Protocol: The synthesis of quinic acid amides can be achieved via the activated ester method.[6]

  • Activation of Quinic Acid: Dissolve quinic acid (1) in a suitable solvent such as methanol. Add N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) and stir at room temperature for several hours to form the activated ester.

  • Amide Formation: To the activated ester solution, add the desired amine. The reaction mixture is stirred at room temperature to yield the corresponding amide derivative (e.g., 5a-5j).

  • Purification: The product is purified using standard chromatographic techniques.

3,4-o-Isopropylidenequinic acid 1,5-lactone (QA₁)

This derivative has demonstrated significant antibacterial potential.[2]

Synthesis Protocol:

  • Dissolve quinic acid in acetone.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture to promote the formation of the isopropylidene and lactone groups.

  • The product can be purified by crystallization.

1,3,4,5-tetraacetoxycyclohexylaceticanhydride (QA₂)

Synthesis Protocol: [1]

  • Dissolve quinic acid in a mixture of pyridine and acetic anhydride (1:1).

  • Stir the mixture for 24 hours at room temperature.

  • Evaporate the solvent and purify the residue using a separatory funnel with ethyl acetate and a sodium bicarbonate solution.

Cyclohexane-1,2,3,5-tetraone (QA₃)

Synthesis Protocol: [1]

  • Dissolve quinic acid in dimethylformamide (DMF).

  • Add Dess-Martin periodinane (DMP) and stir at room temperature for 5 hours.

  • Quench the reaction with a saturated solution of NaHCO₃ and Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate and dry over Na₂SO₄ to obtain the product.

Biological Activities and Mechanisms of Action

Quinic acid and its derivatives exhibit a remarkable range of biological activities, making them promising candidates for drug development.

Anti-inflammatory Activity

Quinic acid derivatives, particularly amide derivatives, have been shown to possess significant anti-inflammatory properties by inhibiting the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB).[5][7]

Signaling Pathway:

G cluster_0 Cytoplasm TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Degradation releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates transcription Quinic Acid Derivatives Quinic Acid Derivatives Quinic Acid Derivatives->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by Quinic Acid Derivatives.

Anticancer Activity

Quinic acid has demonstrated cytotoxic effects against various cancer cell lines, including colon cancer (HT-29) and oral cancer cells.[8][9] The proposed mechanism involves the modulation of key signaling pathways like Akt.

Signaling Pathway:

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Bind PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Quinic Acid Quinic Acid Quinic Acid->Akt Inhibits

Caption: Akt Signaling Pathway Inhibition by Quinic Acid in Cancer Cells.

Antioxidant Activity

The antioxidant capacity of quinic acid and its derivatives can be attributed to their ability to scavenge free radicals.

Antidiabetic Activity

In vitro studies have suggested that quinic acid may have antidiabetic potential.[4][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation of Quinic Acid from Citrus reticulata Fruits[1]

Experimental Workflow:

G A Dropped Citrus reticulata fruits B Methanolic Extraction A->B C Fractionation with Ethyl Acetate B->C D Column Chromatography (Silica Gel, H₂O:Methanol gradient) C->D E Further Column Chromatography (Silica Gel, Butanol:Acetic Acid:Water) D->E F Isolated Quinic Acid E->F

Caption: Workflow for the isolation of quinic acid from citrus fruits.

Protocol:

  • Extraction: Air-dried and powdered dropped Citrus reticulata fruits are extracted with methanol.

  • Fractionation: The methanol extract is concentrated and then partitioned with ethyl acetate to obtain the ethyl acetate fraction.

  • Initial Column Chromatography: The ethyl acetate fraction (8 g) is subjected to column chromatography over silica gel (300 g) using a water:methanol gradient of increasing polarity.

  • Fraction Pooling: Fractions showing similar Rf values for the target compound are pooled.

  • Second Column Chromatography: The pooled fractions are further purified by column chromatography on silica gel (200 g) using a butanol:acetic acid:water solvent system.

  • Isolation: The fractions containing pure quinic acid are collected and the solvent is evaporated.

NF-κB Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay[5][7][11][12]

Protocol:

  • Cell Culture: A549 cells stably transfected with an NF-κB-SEAP reporter construct are cultured in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the quinic acid derivative for a specified pre-incubation time.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) to induce NF-κB activation.

  • Incubation: Incubate the plates for 18 hours at 37°C in a CO₂ incubator.

  • SEAP Measurement: Collect the cell culture supernatant and measure the SEAP activity using a suitable substrate (e.g., p-nitrophenyl phosphate) and a microplate reader.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

DPPH Radical Scavenging Assay[13][14][15][16]

Protocol:

  • Sample Preparation: Prepare various concentrations of the quinic acid derivative in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction: Add the sample solution to the DPPH solution and mix thoroughly.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.

High-Performance Liquid Chromatography (HPLC) for Quinic Acid Quantification[3][17][18]

Protocol:

  • Sample Preparation: Plant extracts are prepared and filtered through a 0.45 µm filter.

  • Chromatographic System: An HPLC system equipped with a UV detector and a suitable column (e.g., ZIC®-cHILIC or a C18 column) is used.

  • Mobile Phase: A gradient elution is typically employed. For a ZIC®-cHILIC column, a mobile phase consisting of acetonitrile and an aqueous phosphate buffer (pH 6) can be used.[3] For a C18 column, a gradient of methanol and acidified water is common.[11]

  • Detection: The UV detector is set to a wavelength where quinic acid shows maximum absorbance (e.g., 215 nm).[11]

  • Quantification: A calibration curve is generated using standard solutions of quinic acid of known concentrations. The concentration of quinic acid in the samples is determined by comparing their peak areas to the calibration curve.

Anticancer Activity Assessment in HT-29 Cells[8][9][19][20]

Protocol (MTT Assay):

  • Cell Culture: Culture HT-29 human colon cancer cells in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.

  • Treatment: Expose the cells to various concentrations of the quinic acid derivative for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.

Applications in Drug Development

The diverse biological activities of quinic acid and its derivatives position them as attractive candidates for drug development in several therapeutic areas:

  • Anti-inflammatory Drugs: The potent NF-κB inhibitory activity of quinic acid amides makes them promising leads for the development of novel anti-inflammatory agents.[5]

  • Anticancer Agents: The ability of quinic acid to induce apoptosis and inhibit key signaling pathways in cancer cells suggests its potential as a chemotherapeutic or chemopreventive agent.[8][9]

  • Antimicrobial Agents: Derivatives like 3,4-o-isopropylidenequinic acid 1,5-lactone show promising antibacterial activity and could be developed into new antibiotics.[2]

  • Nutraceuticals and Functional Foods: The antioxidant and potential antidiabetic properties of quinic acid support its use as a health-promoting ingredient in functional foods and dietary supplements.[4]

Conclusion

Quinic acid and its derivatives represent a valuable class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their natural abundance, make them compelling subjects for further research and development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of these promising compounds in the prevention and treatment of human diseases. Continued investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of quinic acid derivatives will be crucial in translating their preclinical efficacy into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cocinic Acid from Coconut Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocinic acid, a mixture of fatty acids derived from coconut oil, is a valuable resource in various industries, including pharmaceuticals, cosmetics, and food manufacturing.[1] Its unique composition, rich in medium-chain fatty acids (MCFAs) such as lauric acid, capric acid, and caprylic acid, imparts desirable physicochemical properties.[2][3] This document provides detailed application notes and protocols for the primary methods of extracting this compound from coconut oil. The methodologies covered are saponification followed by acidification, solvent extraction, enzymatic hydrolysis, and supercritical fluid extraction.

Physicochemical Properties of Coconut Oil and this compound

Coconut oil is primarily composed of triglycerides, with a high concentration of saturated fatty acids.[3][4] The fatty acid profile of coconut oil is a key determinant of the resulting this compound composition. This compound itself is typically a white to light yellow solid at room temperature with a characteristic odor.[2] It is readily soluble in organic solvents like ethanol and ether but insoluble in water.[2]

Table 1: General Physicochemical Properties of Coconut Oil

PropertyTypical ValueReference
Saponification Value (mg KOH/g)248 - 265[3][5]
Iodine Value (g I₂/100g)4.1 - 11.0[5][6]
Free Fatty Acid (% as lauric acid)0.1 - 0.5[6]
Moisture Content (%)< 0.2[7]
Density ( kg/m ³)~924[8]

Extraction Methodologies

Several methods can be employed to extract this compound from coconut oil, each with its own advantages and disadvantages in terms of yield, purity, cost, and environmental impact. The choice of method will depend on the specific application and available resources.

Saponification followed by Acidification

This is a traditional and widely used method for liberating fatty acids from triglycerides. The process involves two main steps: saponification of the coconut oil with a strong base to form soap, followed by acidification to convert the soap into free fatty acids.

Experimental Protocol:

  • Saponification:

    • Weigh 100 g of coconut oil into a 500 mL beaker.

    • In a separate beaker, prepare a solution of 25 g of sodium hydroxide (NaOH) in 100 mL of 95% ethanol. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Gently heat the coconut oil to approximately 80°C on a hot plate with magnetic stirring.

    • Slowly add the ethanolic NaOH solution to the heated oil while stirring continuously.

    • Continue heating and stirring the mixture for 1-2 hours to ensure complete saponification. The mixture will thicken and form a soap paste.[9]

  • Acidification:

    • Allow the soap mixture to cool to room temperature.

    • Slowly and carefully add a 10% solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to the soap mixture while stirring. Continue adding acid until the pH of the mixture is acidic (pH 1-2), which can be tested using pH paper. This will cause the free fatty acids to separate from the aqueous layer.

    • The fatty acids will float to the top as an oily layer.

  • Isolation and Purification:

    • Separate the top layer of fatty acids from the aqueous layer using a separatory funnel.

    • Wash the fatty acid layer with warm distilled water (50-60°C) several times to remove any residual mineral acid and other impurities. Repeat the washing until the wash water is neutral to pH paper.

    • Dry the fatty acid layer over anhydrous sodium sulfate to remove any remaining water.

    • The resulting product is this compound.

dot

Caption: Saponification and Acidification Workflow.

Solvent Extraction

Solvent extraction utilizes an organic solvent to selectively dissolve the fatty acids from the coconut oil. This method is often used for analytical purposes and can be scaled up for industrial applications.

Experimental Protocol:

  • Sample Preparation:

    • Start with crude or refined coconut oil. If starting with solid coconut, it should be dried and ground to a fine powder to increase the surface area for extraction.[10]

  • Extraction:

    • Place 50 g of coconut oil (or ground coconut) into a Soxhlet extractor.

    • Add 250 mL of n-hexane to the boiling flask of the Soxhlet apparatus.[10][11]

    • Heat the solvent to its boiling point (approximately 68°C for n-hexane) and allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the sample, extracting the oil.[10]

  • Solvent Recovery:

    • After extraction, the solvent-oil mixture (miscella) is collected in the boiling flask.

    • The solvent is then removed from the oil using a rotary evaporator under reduced pressure.[10][11]

  • Purification:

    • The resulting crude extract contains this compound along with other lipid-soluble components. Further purification steps, such as degumming and bleaching, may be necessary depending on the desired purity.

dot

Caption: Solvent Extraction Workflow.

Enzymatic Hydrolysis

Enzymatic hydrolysis uses lipases to catalyze the breakdown of triglycerides into free fatty acids and glycerol under mild conditions. This method is considered a "green" alternative to chemical methods.[12]

Experimental Protocol:

  • Reaction Setup:

    • In a temperature-controlled water bath, place a 250 mL Erlenmeyer flask.

    • Add 30 g of virgin coconut oil (VCO) to the flask.[13]

    • Add 30 mL of distilled water, 12.5 mL of 0.063 M calcium chloride (CaCl₂), and 25 mL of Tris-HCl buffer (1 M, pH 8).[13]

  • Enzyme Addition and Incubation:

    • Add 3 mL of lipase from Rhizomucor miehei or another suitable lipase.[13]

    • Incubate the mixture at 50°C with continuous stirring for 10-14 hours.[13] The optimal conditions may vary depending on the specific enzyme used.[1][12]

  • Termination and Product Recovery:

    • After the incubation period, inactivate the enzyme by heating the mixture to 90°C for 10 minutes.

    • Allow the mixture to cool and separate into two layers: an upper fatty acid layer and a lower aqueous layer.

    • Separate the fatty acid layer using a separatory funnel.

  • Purification:

    • Wash the fatty acid layer with warm distilled water to remove any residual glycerol and buffer salts.

    • Dry the this compound over anhydrous sodium sulfate.

dot

Caption: Enzymatic Hydrolysis Workflow.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.[8][11]

Experimental Protocol:

  • Sample Preparation:

    • Grated coconut is sun-dried to reduce the moisture content from approximately 50% to 3%.[8]

  • Extraction:

    • The dried coconut material is loaded into the extraction vessel of the SFE system.

    • Liquid CO₂ is pumped into the heated extraction cell.

    • The extraction is performed at a pressure of 20.7–34.5 MPa and a temperature of 40–80°C.[14][15] The CO₂ flow rate is maintained at an average of 1.2-6.0 mL/min.[11][15]

  • Fractionation and Separation:

    • The fractionation of the extract can be achieved by controlling the pressure and temperature.[11]

    • The extract is separated from the supercritical CO₂ by reducing the pressure, causing the CO₂ to return to a gaseous state, which is then recycled.[16] The extracted oil is collected in a separator.

  • Post-Extraction:

    • The collected oil is left at normal temperature and pressure for about an hour to allow any residual CO₂ to evaporate.[16]

dot

Caption: Supercritical Fluid Extraction Workflow.

Comparison of Extraction Methods

The selection of an appropriate extraction method is critical and depends on the desired outcome. The following table summarizes the key quantitative parameters for each method.

Table 2: Comparison of this compound Extraction Methods

MethodYield (%)Purity/Key CharacteristicsAdvantagesDisadvantagesReferences
Saponification & Acidification High (approaching theoretical)High free fatty acid contentWell-established, high conversion rateUse of harsh chemicals, energy-intensive[9][17]
Solvent Extraction 72 - 94.7Dependent on solvent and purificationHigh yield, efficientUse of flammable and potentially toxic organic solvents, requires solvent recovery[18][19]
Enzymatic Hydrolysis 68.6 - 72.3High-quality fatty acids, mild conditionsEnvironmentally friendly, high specificity, mild operating conditionsHigher cost of enzymes, longer reaction times[1][12][13]
Supercritical Fluid Extraction 85 - 99High purity, solvent-free product"Green" technology, high selectivity, preserves thermolabile compoundsHigh capital and operating costs[14][15][16]

Fatty Acid Composition of Extracted this compound

The primary components of this compound are saturated fatty acids, with lauric acid being the most abundant. The exact composition can vary slightly depending on the extraction method and the source of the coconut oil.

Table 3: Typical Fatty Acid Composition of this compound from Coconut Oil

Fatty AcidCarbon Chain:Double BondsPercentage (%)Reference
Caprylic AcidC8:05.0 - 9.0[4]
Capric AcidC10:04.5 - 8.0[4]
Lauric AcidC12:045.0 - 53.0[4][5][6]
Myristic AcidC14:016.0 - 21.0[4]
Palmitic AcidC16:07.5 - 10.0[4]
Stearic AcidC18:02.0 - 4.0[4]
Oleic AcidC18:15.0 - 8.0[4]

Conclusion

The extraction of this compound from coconut oil can be achieved through various methods, each with distinct advantages and limitations. For applications requiring high purity and the preservation of natural compounds, supercritical fluid extraction and enzymatic hydrolysis are excellent choices, despite their higher costs. Saponification followed by acidification remains a robust and high-yielding method suitable for many industrial applications. Solvent extraction offers a high-yield alternative, provided that proper solvent handling and recovery systems are in place. The selection of the optimal method should be guided by the specific requirements of the end-product, economic considerations, and environmental policies.

References

Application Note: Quantification of Fatty Acids (from Coconut Oil) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-FA001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[1][2] Fatty acids, particularly those derived from natural sources such as coconut oil, are of significant interest in various fields including nutrition, cosmetics, and pharmaceutical development. Coconut oil is rich in medium-chain saturated fatty acids, with Lauric Acid (C12:0), Myristic Acid (C14:0), and Palmitic Acid (C16:0) being the most abundant.

Due to their low volatility and inherent polarity, fatty acids require a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[2][3] The most common derivatization technique is esterification to form fatty acid methyl esters (FAMEs).[2] This application note provides a detailed protocol for the extraction, derivatization, and quantification of fatty acids from a sample matrix using GC-MS.

Principle of the Method

The overall method involves three main steps: extraction of fatty acids from the sample, derivatization to form FAMEs, and subsequent analysis by GC-MS.[4] The sample is first hydrolyzed to release free fatty acids. These are then converted to their corresponding methyl esters. The resulting FAMEs are separated on a GC column based on their boiling points and are subsequently detected and quantified by a mass spectrometer.[1] An internal standard is typically used to ensure accurate quantification.[2]

Experimental Protocols

1. Materials and Reagents

  • Solvents: Hexane, Methanol, Chloroform (all HPLC grade)

  • Reagents:

    • Boron trifluoride (BF3) in Methanol (14% w/v)

    • Sodium hydroxide (NaOH)

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate (Na2SO4)

  • Standards:

    • Fatty acid standards (e.g., Lauric acid, Myristic acid, Palmitic acid, Stearic acid)

    • Internal Standard (IS): Heptadecanoic acid (C17:0) or other suitable non-endogenous fatty acid.

  • Sample: Coconut oil or a matrix containing fatty acids.

2. Sample Preparation and Extraction

  • Lipid Extraction (Folch Method):

    • Accurately weigh approximately 100 mg of the sample into a glass tube with a PTFE-lined cap.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Add the internal standard solution at a known concentration.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 rpm for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform) containing the lipids and transfer it to a clean tube.

    • Dry the organic extract under a gentle stream of nitrogen at 40°C.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat the mixture at 100°C for 5 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF3 in methanol.

  • Heat again at 100°C for 5 minutes.

  • Cool to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for specific instruments and applications.

Parameter Value
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
Transfer Line Temp. 280°C

5. Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target fatty acids and a constant concentration of the internal standard.

  • Process the calibration standards using the same derivatization procedure as the samples.

  • Analyze the derivatized standards by GC-MS.

  • Construct a calibration curve by plotting the ratio of the peak area of each fatty acid to the peak area of the internal standard against the concentration of the fatty acid.

  • Sample Analysis: Analyze the prepared sample extracts by GC-MS.

  • Determine the concentration of each fatty acid in the sample by using the calibration curve.

Data Presentation

Table 1: GC-MS Retention Times and SIM Ions for FAMEs

Fatty Acid Methyl EsterRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Methyl Laurate (C12:0)~12.57487, 214
Methyl Myristate (C14:0)~14.87487, 242
Methyl Palmitate (C16:0)~17.07487, 270
Methyl Stearate (C18:0)~19.17487, 298
Methyl Heptadecanoate (IS)~18.17487, 284

Table 2: Example Quantitative Data Summary

Analyte (Fatty Acid)Concentration in Sample (mg/g)%RSD (n=3)
Lauric Acid (C12:0)450.22.1
Myristic Acid (C14:0)180.51.8
Palmitic Acid (C16:0)95.72.5
Stearic Acid (C18:0)30.13.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output Sample Sample Weighing Extraction Lipid Extraction (Folch Method) Sample->Extraction Drying Solvent Evaporation Extraction->Drying Saponification Saponification (NaOH/Methanol) Drying->Saponification Esterification Esterification (BF3/Methanol) Saponification->Esterification FAME_Extraction FAME Extraction (Hexane) Esterification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Processing & Quantification GCMS->Data Report Quantitative Report Data->Report

Caption: Experimental workflow for fatty acid quantification by GC-MS.

logical_relationship Analyte Fatty Acids (Non-volatile) Derivatization Derivatization (Esterification) Analyte->Derivatization Derivative Fatty Acid Methyl Esters (FAMEs) (Volatile) Derivatization->Derivative GC Gas Chromatography (Separation) Derivative->GC MS Mass Spectrometry (Detection & Quantification) GC->MS

Caption: Logical relationship of the analytical steps.

References

Application Notes and Protocols: Cocinic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocinic acid, a mixture of fatty acids derived from coconut oil, is increasingly being investigated for its potential in advanced drug delivery systems. Its composition, primarily consisting of medium-chain fatty acids (MCFAs) such as lauric acid (C12), capric acid (C10), and caprylic acid (C8), offers unique advantages in the formulation of various nanocarriers.[1][2] These fatty acids are biocompatible, biodegradable, and have been shown to enhance the solubility and permeability of therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound and its principal components in the development of nanoparticles, liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

Applications of this compound-Based Drug Delivery Systems

The fatty acids constituting this compound serve as key components in various drug delivery platforms, enhancing the therapeutic efficacy of a wide range of drugs. Their incorporation into nanocarriers can improve drug stability, provide controlled release, and facilitate targeted delivery.[4][5]

Nanoparticles (NPs)

This compound and its constituent fatty acids can be used to formulate both polymeric and lipid-based nanoparticles. Lauric acid, for instance, can be conjugated to polymers or used to coat magnetic nanoparticles for targeted drug delivery.[4] These fatty acids can also form the core of solid lipid nanoparticles.

  • Advantages:

    • Enhance the encapsulation of hydrophobic drugs.[4]

    • Improve drug solubility and stability.[4]

    • Potential for targeted delivery through functionalization.[4]

    • Biocompatible and biodegradable.[3]

Liposomes

While less common than phospholipids, fatty acids like lauric acid can be incorporated into liposomal bilayers to modulate their properties. They can act as permeability enhancers, facilitating drug release and cellular uptake.[6]

  • Advantages:

    • Can increase the fluidity of the lipid bilayer.

    • May enhance the penetration of drugs through biological membranes.[6]

    • Can improve the loading of certain drugs.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, and the fatty acids from this compound are excellent candidates for forming the lipid matrix. They offer a stable platform for drug encapsulation and controlled release.[7][8]

  • Advantages:

    • High drug loading capacity for lipophilic drugs.[9]

    • Provide sustained drug release.[7]

    • Protect encapsulated drugs from degradation.[9]

    • Good physical stability.[9]

Nanostructured Lipid Carriers (NLCs)

NLCs are an advanced generation of lipid nanoparticles that combine solid and liquid lipids, such as coconut oil (a natural source of this compound).[10][11] This creates a less-ordered lipid matrix, which can increase drug loading and prevent drug expulsion during storage.[10]

  • Advantages:

    • Higher drug loading capacity compared to SLNs.[10]

    • Improved stability and reduced drug leakage.[10][12]

    • Flexibility in modulating drug release.[12]

    • Suitable for topical, oral, and parenteral routes.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for drug delivery systems formulated with components of this compound.

Table 1: Physicochemical Properties of Lauric Acid-Based Nanocarriers [5]

Delivery SystemDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
LiposomesLauric Acid102.3 ± 4.5--8.4 ± 0.1 to -51.1 ± 3.3
SLNsRetinoic Acid & Lauric Acid~200-400--
SLNs5-Fluorouracil<200<0.2<-30
NLCsDutasteride~184<0.3-18.0
Nanoemulsions----

Table 2: Formulation and Performance of Coconut Oil-Based NLCs

FormulationDrug/ActiveParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
FDNLCFicus deltoidea Extract158.0 ± 1.30.15 ± 0.02-42.3 ± 1.587.4 ± 1.38.5 ± 1.2[11]
CAF-NLCsCaffeine≈ 60-390Low> -3062-99-[14]
VCO-NLC-126.3 ± 10.00.16 ± 0.01---[15]

Experimental Protocols

Protocol 1: Preparation of Lauric Acid-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.[5]

Materials:

  • Solid Lipid: Lauric Acid

  • Drug: (e.g., 5-Fluorouracil)

  • Surfactant: Poloxamer 188

  • Deionized water

Procedure:

  • Melt the lauric acid at a temperature approximately 5-10°C above its melting point.

  • Disperse or dissolve the drug in the molten lipid.

  • Prepare a hot aqueous solution of the surfactant at the same temperature as the lipid melt.

  • Add the hot surfactant solution to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator to reduce the particle size.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Protocol 2: Preparation of Coconut Oil-Based Nanostructured Lipid Carriers (NLCs)

This protocol outlines the preparation of NLCs using a melt emulsification homogenization technique.[11]

Materials:

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Liquid Lipid: Virgin Coconut Oil (VCO)

  • Drug/Active Extract

  • Surfactants: Tween 80, Soy lecithin

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the GMS and mix it with the VCO.

  • Aqueous Phase Preparation: Dissolve the Tween 80, soy lecithin, and the drug/active extract in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the aqueous phase to the lipid phase and homogenize at high speed (e.g., 13,500 rpm for 10 minutes) to form a pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles to obtain a nanoemulsion.

  • NLC Formation: Cool the nanoemulsion to room temperature to allow the lipid matrix to solidify, forming the NLCs.

Protocol 3: Characterization of Lipid Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle suspension with deionized water and analyze using a suitable instrument (e.g., Malvern Zetasizer).

2. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Method: Centrifugation and UV-Vis Spectrophotometry (or HPLC).

  • Procedure:

    • Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation.

    • Measure the concentration of the free drug in the supernatant using a suitable analytical method.

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method.

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle dispersion in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using a suitable analytical technique.

Visualization of Workflows and Pathways

experimental_workflow_SLN cluster_materials Materials cluster_process Process cluster_characterization Characterization Lipid Solid Lipid (e.g., Lauric Acid) Melt Melt Lipid Lipid->Melt Drug Drug Disperse Disperse Drug in Lipid Drug->Disperse Surfactant Surfactant (e.g., Poloxamer 188) Homogenize High-Speed Homogenization Surfactant->Homogenize Melt->Disperse Disperse->Homogenize Sonicate Ultrasonication Homogenize->Sonicate Cool Cooling & Recrystallization Sonicate->Cool DLS Particle Size & PDI (DLS) Cool->DLS Zeta Zeta Potential Cool->Zeta EE Entrapment Efficiency Cool->EE Release In Vitro Release Cool->Release

Experimental workflow for the preparation and characterization of Solid Lipid Nanoparticles (SLNs).

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis NP Lipid Nanoparticle (e.g., SLN/NLC) Clathrin Clathrin-mediated NP->Clathrin Uptake Caveolae Caveolae-mediated NP->Caveolae Uptake Macro Macropinocytosis NP->Macro Uptake Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macro->Endosome Lysosome Lysosome (Drug Degradation/Release) Endosome->Lysosome Fusion Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

References

Application Notes and Protocols for Cocinic Acid as a Surfactant in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cocinic acid as a versatile, biocompatible surfactant in various research and drug development applications. Detailed protocols for key experiments are provided to facilitate practical implementation in the laboratory.

Introduction to this compound as a Surfactant

This compound is not a single compound but a mixture of saturated fatty acids derived from the hydrolysis of coconut oil. Its composition typically reflects the fatty acid profile of coconut oil, being rich in medium-chain fatty acids. The primary components are lauric acid and myristic acid, which are responsible for its surfactant properties.

To function as a surfactant in aqueous systems, this compound, being a fatty acid, must be neutralized with a base (e.g., potassium hydroxide or sodium hydroxide) to form a soap (a fatty acid salt). This deprotonation of the carboxylic acid head group creates an anionic surfactant with a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail. This amphiphilic nature allows it to reduce surface tension and form micelles in solution, making it an effective emulsifier, stabilizer, and dispersing agent.

Key Advantages in Research:

  • Biocompatibility: Derived from a natural source, its main components (lauric and myristic acid) are endogenous and generally recognized as safe, exhibiting low toxicity.[1]

  • Biodegradability: As a natural fatty acid mixture, it is readily biodegradable.

  • Cost-Effectiveness: It is an economical alternative to many synthetic surfactants.

  • Versatility: It can be used in a wide range of applications, including the formulation of emulsions, synthesis of nanoparticles, and in drug delivery systems.

Physicochemical Properties of this compound Components

The surfactant properties of this compound are primarily dictated by its main constituents, lauric acid and myristic acid. The data presented below is for the individual components, which provides a strong indication of the expected behavior of the this compound mixture when used as a surfactant (as a potassium or sodium salt).

PropertyLauric Acid (Dodecanoic Acid)Myristic Acid (Tetradecanoic Acid)Reference(s)
Molecular Formula C₁₂H₂₄O₂C₁₄H₂₈O₂[2][3]
Molecular Weight 200.32 g/mol 228.37 g/mol [2][3]
Solubility in Water 55 mg/L at 20°C20 mg/L at 20°C[4][5]
Critical Micelle Conc. (CMC) ~30 mM (for Sodium Laurate)~10 mM (for Potassium Myristate)[6][7]
Surface Tension at CMC Not explicitly found for aqueous solution at room temp.~30 mN/m (for Potassium Myristate solutions)[6]
Required HLB (for O/W) 16Not explicitly found, but estimated to be around 15-16[6]

Note: The CMC and surface tension are highly dependent on pH, temperature, and ionic strength of the medium. The values provided are for the respective fatty acid salts, which is the active surfactant form in aqueous solutions.

Application: Emulsification

This compound, in its saponified form, is an effective oil-in-water (O/W) emulsifier. It stabilizes emulsions by adsorbing at the oil-water interface, reducing interfacial tension, and creating a charged barrier that prevents droplet coalescence.

Experimental Protocol: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a stable oil-in-water emulsion using saponified this compound as the emulsifier.

Materials:

  • This compound

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Oil Phase (e.g., mineral oil, soybean oil, or a specific drug carrier oil)

  • Deionized Water

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax) or sonicator

  • pH meter

  • Beakers and graduated cylinders

Procedure:

  • Prepare the Aqueous Phase:

    • In a beaker, dissolve a calculated amount of KOH or NaOH in deionized water. The amount of base should be sufficient to neutralize the this compound to the desired degree of saponification. A 1:1 molar ratio is a good starting point.

    • Heat the aqueous phase to 70-75°C while stirring.

  • Prepare the Oil Phase:

    • In a separate beaker, add the desired amount of this compound to the oil phase.

    • Heat the oil phase to 70-75°C while stirring to ensure the this compound is fully dissolved.

  • Form the Emulsion:

    • Slowly add the hot oil phase to the hot aqueous phase while stirring with a magnetic stirrer.

    • Once all the oil phase has been added, increase the mixing speed and use a high-shear homogenizer for 5-10 minutes to reduce the droplet size. The exact time will depend on the desired droplet size and the power of the homogenizer.

  • Cooling and Finalizing:

    • Continue gentle stirring with a magnetic stirrer as the emulsion cools to room temperature. This prevents phase separation during cooling.

    • Once cooled, check the pH of the emulsion and adjust if necessary. The final pH should typically be in the neutral to slightly alkaline range for optimal stability of the fatty acid soap.

  • Characterization (Optional):

    • Analyze the emulsion for droplet size distribution using dynamic light scattering (DLS) or laser diffraction.

    • Assess the stability of the emulsion by observing for any phase separation over time at different storage conditions (e.g., room temperature, 4°C, 40°C).

Emulsification_Workflow cluster_prep Phase Preparation (70-75°C) cluster_emulsify Emulsification cluster_final Final Product Water Deionized Water Aq_Phase Aqueous Phase Water->Aq_Phase dissolve Base KOH or NaOH Base->Aq_Phase Oil Oil Phase Oil_Phase Oil Phase Oil->Oil_Phase dissolve CocinicAcid This compound CocinicAcid->Oil_Phase Homogenize High-Shear Homogenization Aq_Phase->Homogenize Oil_Phase->Homogenize Add to Cool Cooling with Gentle Stirring Homogenize->Cool Emulsion Stable O/W Emulsion Cool->Emulsion

Workflow for Oil-in-Water Emulsion Preparation.

Application: Nanoparticle Synthesis

Fatty acids, including the components of this compound, can act as capping agents in the synthesis of nanoparticles, such as silver (AgNPs) and zinc oxide (ZnO) nanoparticles. The carboxylate head group binds to the surface of the nanoparticle, while the hydrophobic tails extend into the solvent, providing steric stabilization and preventing aggregation. This allows for control over particle size and enhances their dispersibility in non-polar solvents.

Experimental Protocol: Synthesis of Fatty Acid-Capped Silver Nanoparticles (AgNPs)

This protocol describes a chemical reduction method for synthesizing AgNPs using this compound as a capping agent.

Materials:

  • Silver Nitrate (AgNO₃)

  • This compound

  • Sodium Borohydride (NaBH₄) or another suitable reducing agent

  • Ethanol or Methanol

  • Deionized Water

  • Magnetic stirrer

  • Beakers, flasks, and pipettes

  • Centrifuge

Procedure:

  • Prepare Silver Precursor Solution:

    • Dissolve a specific amount of silver nitrate in deionized water to create a stock solution (e.g., 10 mM).

  • Prepare Capping Agent Solution:

    • Dissolve this compound in ethanol or methanol to create a stock solution (e.g., 20 mM). A slight warming may be necessary to fully dissolve the fatty acids.

  • Synthesis Reaction:

    • In a flask, mix a defined volume of the this compound solution with a volume of the silver nitrate solution under vigorous stirring. The molar ratio of capping agent to silver precursor can be varied to control particle size.

    • Prepare a fresh, cold solution of the reducing agent, sodium borohydride (e.g., 50 mM in deionized water).

    • Add the reducing agent solution dropwise to the silver nitrate/cocinic acid mixture under vigorous stirring.

    • A color change (typically to yellow or brown) should be observed, indicating the formation of AgNPs.

    • Allow the reaction to proceed for a set amount of time (e.g., 30-60 minutes) to ensure completion.

  • Purification of Nanoparticles:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge the solution at a high speed (e.g., 10,000 rpm for 20 minutes) to pellet the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol or another suitable solvent.

    • Repeat the centrifugation and re-dispersion steps two more times to remove unreacted reagents.

  • Characterization (Optional):

    • Confirm the formation of AgNPs using UV-Vis spectroscopy, looking for the characteristic surface plasmon resonance peak (around 420 nm for spherical AgNPs).

    • Analyze the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Confirm the presence of the fatty acid capping agent on the nanoparticle surface using Fourier-Transform Infrared (FTIR) spectroscopy.

Nanoparticle_Synthesis_Workflow AgNO3 Silver Nitrate (AgNO₃) in Water Mix Mix & Stir AgNO3->Mix CocinicAcid This compound in Ethanol CocinicAcid->Mix Reaction Reduction & Capping Mix->Reaction Reducer Reducing Agent (NaBH₄) in Water Reducer->Reaction Dropwise Addition Purify Purification (Centrifugation) Reaction->Purify AgNPs Capped AgNPs Purify->AgNPs

Workflow for Fatty Acid-Capped Nanoparticle Synthesis.

Application: In Vitro Drug Release Studies

Surfactants are often included in dissolution media for in vitro drug release studies of poorly water-soluble drugs to ensure sink conditions, which can be more representative of the in vivo environment where natural surfactants like bile salts are present. The micelle-forming capability of this compound allows it to solubilize hydrophobic drugs, facilitating their release from a dosage form.

Experimental Protocol: In Vitro Drug Release from a Hydrophobic Matrix

This protocol outlines a method to evaluate the release of a poorly soluble drug from a solid dosage form using a dissolution medium containing saponified this compound.

Materials:

  • Drug-loaded tablets or capsules

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Phosphate buffer (pH 6.8 or other relevant pH)

  • USP-compliant dissolution apparatus (e.g., USP Apparatus 2 - Paddle)

  • HPLC or UV-Vis spectrophotometer for drug quantification

  • Syringes and filters (e.g., 0.45 µm)

Procedure:

  • Prepare the Dissolution Medium:

    • Prepare the desired volume of phosphate buffer (e.g., 900 mL per vessel).

    • Weigh the appropriate amount of this compound to achieve a concentration above its estimated CMC (e.g., 50 mM).

    • Add the this compound to the buffer and then add a sufficient amount of NaOH or KOH to saponify the fatty acids and ensure they dissolve. The pH should be adjusted to the target value (e.g., 6.8).

    • Stir until all components are fully dissolved.

  • Set up the Dissolution Apparatus:

    • Assemble the dissolution apparatus according to standard procedures.

    • Add the prepared dissolution medium to each vessel and allow it to equilibrate to 37 ± 0.5°C.

  • Conduct the Release Study:

    • Place one dosage form into each vessel.

    • Start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm).

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) from each vessel.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

    • If necessary, replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Analyze the Samples:

    • Quantify the concentration of the released drug in each filtered sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to generate the drug release profile.

Biocompatibility and Safety

The primary components of this compound, lauric acid and myristic acid, are generally considered to have low toxicity. Studies on these fatty acids have shown them to be non-irritating to the skin in cosmetic formulations and to have low acute oral toxicity.[1] However, as with any substance, the cytotoxicity can be concentration-dependent. In vitro studies have shown that high concentrations of saturated fatty acids can induce cytotoxicity in certain cell lines, such as hepatocytes.[8][9] Therefore, it is essential to evaluate the biocompatibility of any new formulation containing this compound in the context of its specific application and concentration.

Influence on Cellular Signaling Pathways

Recent research has indicated that the fatty acid components of this compound are not merely inert excipients but can actively influence cellular signaling pathways. This is a critical consideration in drug development, as these interactions could have therapeutic or off-target effects.

Lauric Acid:

  • Akt/mTOR Pathway: Lauric acid has been shown to induce the phosphorylation of Akt, a key kinase in cell survival and metabolism. This can lead to the transactivation of other signaling molecules.[10]

  • Insulin Signaling: In hepatocytes, lauric acid can impair insulin-induced Akt phosphorylation by upregulating the expression of Selenoprotein P (SeP), suggesting a potential role in modulating insulin resistance.[4][5]

  • TLR4 Signaling: Lauric acid can activate Toll-like receptor 4 (TLR4) signaling, which has been linked to promoting the formation of glycolytic muscle fibers.[11]

Myristic Acid:

  • Protein Stabilization and Kinase Signaling: Myristic acid can selectively increase the protein levels of diacylglycerol kinase (DGK) delta in muscle cells. This stabilization of DGKδ is linked to enhanced glucose uptake.[3][12][13]

  • Ceramide Synthesis and Lipotoxicity: While not significantly toxic on its own, myristic acid can potentiate the lipotoxicity of other saturated fatty acids like palmitic acid by sustaining the de novo synthesis of ceramides, which are signaling lipids involved in apoptosis.[2]

  • Protein Myristoylation: Myristic acid is used by cells for N-myristoylation, a lipid modification that anchors proteins to membranes and is crucial for their function in various signaling pathways, including those involving G proteins and kinases.[14]

Signaling_Pathways cluster_lauric Lauric Acid Effects cluster_myristic Myristic Acid Effects LA Lauric Acid TLR4 TLR4 LA->TLR4 activates PI3K_Akt PI3K/Akt Pathway LA->PI3K_Akt activates phosphorylation HNF4a HNF4a LA->HNF4a induces Glycolysis Glycolytic Fiber Formation TLR4->Glycolysis promotes Selenop SELENOP HNF4a->Selenop upregulates Insulin_Signal Insulin Signaling Selenop->Insulin_Signal impairs MA Myristic Acid DGKd Diacylglycerol Kinase δ (DGKδ) MA->DGKd stabilizes Ceramide Ceramide Synthesis MA->Ceramide sustains Myristoylation Protein Myristoylation MA->Myristoylation is a substrate for Glucose_Uptake Enhanced Glucose Uptake DGKd->Glucose_Uptake Lipotoxicity Potentiates Lipotoxicity Ceramide->Lipotoxicity Membrane_Anchor Membrane Protein Anchoring Myristoylation->Membrane_Anchor

References

Application Notes and Protocols for the Derivatization of Cocinic Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocinic acid, a mixture of fatty acids derived from coconut oil, is of significant interest in various fields, including cosmetics, food science, and pharmaceutical research. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and understanding its physiological effects. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity and selectivity. However, the inherent properties of fatty acids, such as their low volatility and polarity, necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.

This document provides detailed protocols for the two most common and effective derivatization methods for this compound: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters. These protocols are designed to be accessible to researchers, scientists, and drug development professionals, enabling them to achieve accurate and reproducible results.

Derivatization Strategies for this compound

The choice of derivatization method depends on several factors, including the sample matrix, the presence of other interfering substances, and the specific requirements of the analytical method.

Esterification (specifically, Methylation): This is the most widely used method for the analysis of fatty acids.[1] It involves the conversion of the carboxylic acid group to a methyl ester, which is significantly more volatile and less polar. Acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol is a common and effective approach.[1][2]

Silylation: This method involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[3] Silylation is a versatile technique that can also derivatize other functional groups, such as hydroxyl groups, if present.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[2]

Experimental Workflows

The general experimental workflow for the analysis of this compound using GC-MS involves sample preparation, derivatization, and instrumental analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Extraction Extraction (if necessary) Sample->Extraction Drying Drying of Sample Extraction->Drying Esterification Esterification (e.g., BF₃-Methanol) Drying->Esterification Method 1 Silylation Silylation (e.g., BSTFA) Drying->Silylation Method 2 GCMS GC-MS Analysis Esterification->GCMS Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Figure 1: General experimental workflow for this compound derivatization and analysis.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for the esterification of free fatty acids.[1][2]

Materials:

  • This compound sample

  • Boron Trifluoride (BF₃) in methanol (12-14% w/v)

  • Hexane or Heptane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the this compound sample into a screw-capped glass tube.[1] If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.[1]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the dried sample.[1]

  • Reaction: Tightly cap the tube and heat the mixture at 60-80°C for 30-60 minutes in a heating block or water bath.[3]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane or heptane and 1 mL of saturated NaCl solution. Vortex thoroughly for 30 seconds.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the fatty acid methyl esters (FAMEs).

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

cluster_ester Acid-Catalyzed Esterification CocinicAcid This compound (R-COOH) FAME Fatty Acid Methyl Ester (R-COOCH₃) CocinicAcid->FAME + Methanol Methanol (CH₃OH) Methanol->FAME + BF3 BF₃ (catalyst) BF3->FAME Heat Heat Heat->FAME Water Water (H₂O) FAME->Water + cluster_silylation Silylation Reaction CocinicAcid This compound (R-COOH) TMS_Ester TMS Ester (R-COOSi(CH₃)₃) CocinicAcid->TMS_Ester + BSTFA BSTFA BSTFA->TMS_Ester Byproduct Byproducts TMS_Ester->Byproduct + FattyAcids Fatty Acids (e.g., from this compound) FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA BetaOxidation β-Oxidation FattyAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle KetoneBodies Ketone Bodies AcetylCoA->KetoneBodies Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol FattyAcidSynthesis Fatty Acid Synthesis AcetylCoA->FattyAcidSynthesis Energy Energy (ATP) TCACycle->Energy

References

Application Notes and Protocols for Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are fundamental biological molecules that serve as essential energy sources, structural components of cell membranes, and signaling molecules involved in a myriad of physiological and pathological processes. The accurate qualitative and quantitative analysis of fatty acid profiles in biological samples is therefore crucial for research in areas such as metabolic diseases, oncology, cardiovascular disease, and drug development. These application notes provide detailed protocols for the most common and robust analytical techniques used for fatty acid profiling: Gas Chromatography (GC), Liquid Chromatography (LC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography coupled with mass spectrometry is a cornerstone technique for fatty acid analysis, offering high resolution and sensitivity. The method typically requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) prior to analysis.

Experimental Protocol: FAMEs Analysis by GC-MS from Plasma

This protocol outlines the extraction of total fatty acids from plasma, their derivatization to FAMEs, and subsequent analysis by GC-MS.

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., C17:0 or C19:0 fatty acid)

  • Boron trifluoride (BF₃)-methanol solution (14%) or methanolic HCl

  • Hexane

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined screw caps

  • GC-MS system with a suitable capillary column (e.g., polar capillary column like a BPX70)

Procedure:

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Add a known amount of internal standard.

    • Vortex vigorously for 2 minutes and then incubate at room temperature for 20 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Derivatization to FAMEs (Acid-Catalyzed Transesterification):

    • Evaporate the collected chloroform extract to dryness under a gentle stream of nitrogen.

    • Add 2 mL of 14% BF₃-methanol solution to the dried lipid extract.[1]

    • Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Transfer the final hexane extract to a GC vial.

    • Inject 1 µL of the sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: BPX70 (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Temperature Program: Initial temperature of 115°C for 2 min, ramp at 10°C/min to 200°C and hold for 18.5 min, then ramp at 60°C/min to 245°C and hold for 4 min.

      • Injector Temperature: 250°C

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

      • Ion Source Temperature: 230°C.

Data Analysis:

  • Identify individual FAMEs by comparing their retention times and mass spectra with those of a known FAME standard mixture.

  • Quantify each fatty acid by comparing its peak area to the peak area of the internal standard and applying response factors if necessary.

Workflow for GC-MS Fatty Acid Profiling

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing Profile Fatty Acid Profile Data_Processing->Profile

Workflow for GC-MS based fatty acid profiling.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Fatty Acid Profiling

LC-MS has emerged as a powerful alternative to GC-MS for fatty acid analysis, particularly for complex biological samples.[2] A key advantage is that derivatization is often not required, allowing for the analysis of free fatty acids directly. This method offers high sensitivity and is well-suited for high-throughput applications.

Experimental Protocol: Free Fatty Acid Analysis by LC-MS/MS from Plasma

This protocol describes the extraction and direct analysis of free fatty acids from plasma using LC-MS/MS.

Materials:

  • Plasma sample

  • Isopropanol

  • Hexane

  • Internal Standard Mixture (e.g., deuterated fatty acids like DHA-d5, ARA-d8, EPA-d5, LA-d4, ALA-d14)

  • Acetonitrile

  • Water

  • Ammonium acetate

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Lipid Extraction:

    • To 100 µL of plasma in an Eppendorf tube, add 10 µL of the internal standard mixture.

    • Add 1 mL of a 3:2 (v/v) hexane:isopropanol mixture.

    • Vortex thoroughly and keep at -20°C for 10 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90% acetonitrile, 10% water, 2 mM ammonium acetate).

  • LC-MS/MS Analysis:

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase: Isocratic elution with 90% acetonitrile, 10% water, and 2 mM ammonium acetate.

      • Flow Rate: 0.2 mL/min.

    • MS/MS Conditions (Example):

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for each fatty acid and internal standard need to be optimized.

Data Analysis:

  • Identify fatty acids based on their retention times and specific MRM transitions.

  • Quantify each fatty acid by constructing a calibration curve using the peak area ratios of the analyte to its corresponding deuterated internal standard.

Workflow for LC-MS Fatty Acid Profiling

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Plasma, Serum) Extraction Lipid Extraction Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Profile Fatty Acid Profile Data_Processing->Profile

Workflow for LC-MS based fatty acid profiling.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Fatty Acid Profiling

NMR spectroscopy is a non-destructive analytical technique that can provide detailed structural information and quantification of fatty acids with minimal sample preparation. 1H-NMR is particularly useful for determining the fatty acid profile in oils and extracts.

Experimental Protocol: 1H-NMR Analysis of Fatty Acids in Lipid Extracts

This protocol describes the analysis of a lipid extract using 1H-NMR for the quantification of major fatty acid classes.

Materials:

  • Dried lipid extract (from Folch or other extraction methods)

  • Deuterated chloroform (CDCl₃) with an internal standard (e.g., tetramethylsilane - TMS)

  • NMR tubes (5 mm)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve the dried lipid extract in a known volume of CDCl₃ containing TMS (typically 0.5-1.0 mL).

    • Transfer the solution to an NMR tube.

  • 1H-NMR Analysis:

    • Acquire the 1H-NMR spectrum. A standard one-pulse experiment is usually sufficient.

    • Ensure complete relaxation of all protons by using an appropriate relaxation delay (e.g., 5 times the longest T1).

Data Analysis:

  • Integrate the signals corresponding to specific protons of different fatty acid types:

    • Polyunsaturated fatty acids (PUFA): Bis-allylic protons (~2.8 ppm).

    • Linoleic acid (18:2): Bis-allylic protons (~2.77 ppm).

    • α-Linolenic acid (18:3): Terminal methyl protons (~0.98 ppm).

    • Oleic acid (18:1): Olefinic protons (~5.34 ppm).

    • Saturated fatty acids (SFA): Terminal methyl protons (~0.88 ppm).

  • Calculate the relative amounts of each fatty acid class based on the integral values and the number of protons each signal represents.

Logical Relationship in NMR-based Quantification

NMR_Spectrum 1H-NMR Spectrum Signal_Integration Signal Integration NMR_Spectrum->Signal_Integration Proton_Assignment Proton Assignment NMR_Spectrum->Proton_Assignment Quantification Quantification Signal_Integration->Quantification Proton_Assignment->Quantification

Logical relationship for NMR-based quantification.

Section 4: Comparison of Analytical Techniques

The choice of analytical technique for fatty acid profiling depends on the specific research question, sample type, and desired level of detail. The following table summarizes key quantitative parameters for the described methods.

ParameterGC-MSLC-MS/MSGC-FID1H-NMR
Derivatization Required (FAMEs)Often not requiredRequired (FAMEs)Not required
Sensitivity High (pg-ng range)Very High (fg-pg range)High (pg-ng range)Moderate (µg-mg range)
Selectivity HighVery HighModerateModerate
Precision (RSD%) < 10%< 15%< 5%< 5%
Throughput ModerateHighModerateHigh
Cost Moderate-HighHighLow-ModerateHigh
LOD (example) ~0.01 µg/mL~1-10 nmol/L~0.1 µg/mL~µM range
LOQ (example) ~0.1 µg/mL~2-300 nmol/L~0.5 µg/mL~µM range

Section 5: Fatty Acid Signaling Pathways

Fatty acids are not only metabolites but also important signaling molecules that activate specific receptors to regulate various cellular processes.

FFAR1 (GPR40) and FFAR4 (GPR120) Signaling

Free fatty acid receptors 1 and 4 are G-protein coupled receptors (GPCRs) activated by medium and long-chain fatty acids. Their activation leads to downstream signaling cascades that influence insulin secretion, inflammation, and adipogenesis.

cluster_ffar1 FFAR1 (GPR40) Signaling cluster_ffar4 FFAR4 (GPR120) Signaling LCFA1 Long-Chain Fatty Acids FFAR1 FFAR1 LCFA1->FFAR1 Gq11_1 Gq/11 FFAR1->Gq11_1 PLC1 PLC Gq11_1->PLC1 IP3_1 IP3 PLC1->IP3_1 Ca_release1 Ca2+ Release IP3_1->Ca_release1 Insulin_Secretion Insulin Secretion Ca_release1->Insulin_Secretion LCFA2 Long-Chain Fatty Acids (esp. ω-3) FFAR4 FFAR4 LCFA2->FFAR4 Beta_Arrestin2 β-Arrestin 2 FFAR4->Beta_Arrestin2 TAB1 TAB1 Beta_Arrestin2->TAB1 binds & sequesters TAK1 TAK1 TAB1->TAK1 prevents binding to NFkB_JNK NF-κB / JNK Pathway TAK1->NFkB_JNK Inflammation Inflammation NFkB_JNK->Inflammation

FFAR1 and FFAR4 signaling pathways.
PPARα Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a transcription factor. It is activated by fatty acids and their derivatives, leading to the regulation of genes involved in fatty acid oxidation.

FA Fatty Acids / Eicosanoids PPARa PPARα FA->PPARa activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates FAO Increased Fatty Acid Oxidation Gene_Transcription->FAO

PPARα signaling pathway activation by fatty acids.

References

Application Notes: Lauric Acid (as Cocinic Acid) in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lauric acid, the primary medium-chain fatty acid found in coconut oil (often referred to as cocinic acid), as a substrate in key enzymatic reactions. This document details its metabolism by Cytochrome P450 and lipase enzymes, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Enzymatic Metabolism of Lauric Acid

Lauric acid (C12:0) is a saturated fatty acid that serves as a valuable substrate for studying various enzymes central to drug metabolism and lipid biochemistry. Its metabolism is primarily carried out by two major enzyme families:

  • Cytochrome P450 (CYP) Enzymes: Predominantly located in the liver, CYP enzymes are crucial for metabolizing xenobiotics and endogenous compounds. The CYP4A and CYP2E1 isoforms are particularly active in hydroxylating lauric acid. CYP4A11 is the principal enzyme responsible for ω-hydroxylation, producing 12-hydroxylauric acid, while CYP2E1 and other CYPs contribute to (ω-1)-hydroxylation, forming 11-hydroxylauric acid.[1][2] The products of fatty acid hydroxylation, such as 20-hydroxyeicosatetraenoic acid (20-HETE) derived from arachidonic acid by similar CYP4A enzymes, are known to be important signaling molecules.[3]

  • Lipases: These enzymes (EC 3.1.1.3) catalyze the hydrolysis of triglycerides to release fatty acids and glycerol.[4] They can also catalyze the reverse reaction, esterification, to synthesize esters from fatty acids.[4] Lipases from various sources, including Candida rugosa, porcine pancreas, and Mucor miehei, utilize lauric acid and coconut oil triglycerides as substrates and are widely used in industrial and research applications.[5][6]

Data Presentation: Quantitative Enzyme Kinetics and Optimal Conditions

The following tables summarize key quantitative data for enzymatic reactions involving lauric acid.

Table 1: Kinetic Parameters of Lauric Acid Hydroxylation by Cytochrome P450 Enzymes

Enzyme/SystemProductK_m (μM)V_max (nmol/min/nmol P450) or k_cat (min⁻¹)Reference(s)
Recombinant Human CYP4A1112-hydroxylauric acid11 - 20015 - 38 min⁻¹ (k_cat)[7][8]
Human Liver Microsomes12-hydroxylauric acid48.93.72 nmol/min/nmol P450 (V_max)[1]

Note: Kinetic values can vary significantly based on the experimental system (recombinant enzyme vs. microsomes) and assay conditions.

Table 2: Optimal Conditions for Lipase-Catalyzed Hydrolysis of Coconut Oil/Lauric Acid

Lipase SourceOptimal TemperatureOptimal pHKey FindingsReference(s)
Mucor miehei (immobilized)40-45°CN/ASubstrate inhibition observed >40% (v/v) VCO. Optimal water content was 7% (v/v).[5]
Porcine Pancreas (free)40°C8.5Enzyme-to-substrate ratio of 90 U/mL was optimal.[9][10][11]
Porcine Pancreas (immobilized)35°C7.5Optimal enzyme-to-substrate ratio was 393 U/g.[9][11]
Candida rugosa40°C7.0Optimal VCO to buffer ratio was 1:5.[6]

Signaling Pathways and Visualizations

CYP450-Mediated Metabolism of Lauric Acid

Lauric acid is hydroxylated by CYP enzymes at its terminal (ω) and sub-terminal (ω-1) positions. This metabolic pathway is a key route for fatty acid degradation and modification.

lauric_acid_metabolism cluster_0 Lauric Acid Metabolism Lauric_Acid Lauric Acid (C12:0) 12_OH_Lauric_Acid 12-Hydroxylauric Acid Lauric_Acid->12_OH_Lauric_Acid ω-hydroxylation 11_OH_Lauric_Acid 11-Hydroxylauric Acid Lauric_Acid->11_OH_Lauric_Acid (ω-1)-hydroxylation CYP4A11 CYP4A11 CYP4A11->12_OH_Lauric_Acid CYP2E1 CYP2E1, other CYPs CYP2E1->11_OH_Lauric_Acid HETE_signaling cluster_1 20-HETE Signaling Cascade 20_HETE 20-HETE GPR75 GPR75 Receptor 20_HETE->GPR75 Binds c_Src c-Src Activation GPR75->c_Src EGFR EGFR Transactivation c_Src->EGFR MAPK_NFkB MAPK / NF-κB Pathways EGFR->MAPK_NFkB Response Cellular Responses (Inflammation, Vasoconstriction) MAPK_NFkB->Response experimental_workflow cluster_workflow General Enzymatic Assay Workflow prep 1. Prepare Reaction Mixture (Buffer, Enzyme, Substrate) pre_incubate 2. Pre-incubate at 37°C prep->pre_incubate initiate 3. Initiate Reaction (Add Cofactor, e.g., NADPH) pre_incubate->initiate incubate 4. Incubate at 37°C (15-30 min) initiate->incubate terminate 5. Terminate Reaction (e.g., Cold Acetonitrile) incubate->terminate process 6. Process Sample (Centrifuge) terminate->process analyze 7. Analyze Products (LC-MS/MS, HPLC) process->analyze

References

Application Notes and Protocols for the Formulation of Cocinic Acid in Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocinic acid, a mixture of fatty acids derived from coconut oil, is a valuable ingredient in topical preparations due to its multifaceted benefits for the skin. Comprised primarily of lauric acid, myristic acid, and other medium-chain fatty acids, this compound offers excellent moisturizing, emollient, and antimicrobial properties.[1] Its ability to enhance skin hydration and support the skin's barrier function makes it a popular choice in formulations targeting dry skin conditions.[1] Furthermore, the antimicrobial and anti-inflammatory effects of its constituent fatty acids, particularly lauric acid, suggest its utility in addressing inflammatory skin conditions and acne.[2][3]

These application notes provide a comprehensive guide to the formulation of this compound in various topical delivery systems. The subsequent sections will detail the physicochemical properties of this compound, provide exemplary formulations, and outline detailed experimental protocols for preparation, characterization, and evaluation.

Physicochemical Properties of this compound

Successful formulation of this compound necessitates a thorough understanding of its physicochemical properties. As a mixture of fatty acids, its characteristics are an amalgam of its components.

PropertyDescriptionRelevance to Topical Formulation
Appearance White to yellowish crystalline solid or oily liquid, depending on the temperature and specific composition.Influences the texture and appearance of the final product.
Solubility Practically insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.Dictates the choice of vehicle and the type of formulation (e.g., emulsion, ointment).
Melting Point Varies depending on the fatty acid profile, but generally in the range of 25-45 °C.Important for manufacturing processes involving heating and cooling steps.
Acid Value Indicates the amount of free fatty acids present.Can influence the pH and stability of the formulation.
Saponification Value Represents the average molecular weight of the fatty acids.Useful for quality control and identification.
Iodine Value Measures the degree of unsaturation.Low for this compound, indicating high saturation and thus good oxidative stability.

Exemplary Formulations

The following tables provide starting-point formulations for incorporating this compound into common topical dosage forms. The exact percentages may require optimization based on the desired characteristics of the final product.

Oil-in-Water (O/W) Cream
IngredientFunction% (w/w)
Oil Phase
This compoundActive Ingredient / Emollient5.0 - 15.0
Cetyl AlcoholThickening Agent / Emollient2.0 - 5.0
Stearic AcidThickening Agent / Emulsifier2.0 - 5.0
Glyceryl MonostearateEmulsifier1.0 - 3.0
Aqueous Phase
Purified WaterVehicleq.s. to 100
GlycerinHumectant3.0 - 7.0
Propylene GlycolHumectant / Penetration Enhancer2.0 - 5.0
Other
TriethanolamineNeutralizing Agent (to adjust pH)q.s.
Preservative (e.g., Phenoxyethanol)Preservative0.5 - 1.0

q.s. = quantum sufficit (as much as is sufficient)

Ointment
IngredientFunction% (w/w)
This compoundActive Ingredient / Emollient5.0 - 20.0
White PetrolatumOintment Base40.0 - 60.0
Mineral OilEmollient / Levigating Agent10.0 - 20.0
White WaxStiffening Agent5.0 - 10.0
Gel

A hydroalcoholic gel can be a suitable vehicle for delivering the beneficial components of this compound in a non-greasy formulation.[4]

IngredientFunction% (w/w)
This compound (as a component of a coconut extract or oil)Active Ingredient1.0 - 5.0
Carbomer 940Gelling Agent0.5 - 1.5
Ethanol (95%)Solvent / Penetration Enhancer10.0 - 20.0
Propylene GlycolHumectant / Solubilizer5.0 - 10.0
TriethanolamineNeutralizing Agentq.s. to pH 5.5-6.5
Purified WaterVehicleq.s. to 100
Preservative (e.g., Methylparaben, Propylparaben)Preservative0.1 - 0.2

Experimental Protocols

Preparation of an Oil-in-Water (O/W) Cream

This protocol describes the preparation of a 100g batch of an O/W cream containing this compound.

Materials and Equipment:

  • Beakers

  • Water bath or hot plate with magnetic stirrer

  • Homogenizer or high-shear mixer

  • Weighing balance

  • Spatulas

  • pH meter

Procedure:

  • Oil Phase Preparation: In a beaker, combine the oil-soluble ingredients: this compound, cetyl alcohol, stearic acid, and glyceryl monostearate. Heat the mixture in a water bath to 70-75°C with gentle stirring until all components are completely melted and uniform.[5]

  • Aqueous Phase Preparation: In a separate beaker, dissolve the water-soluble ingredients: glycerin and propylene glycol, in purified water. Heat this aqueous phase to 70-75°C.[5]

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer at a moderate speed. Continue homogenization for 10-15 minutes to form a uniform emulsion.

  • Cooling: Remove the emulsion from the heat and allow it to cool down to approximately 40°C with continuous, gentle stirring.

  • pH Adjustment and Final Additions: Check the pH of the cream and adjust to the desired range (typically 4.5-6.5 for skin compatibility) using triethanolamine. Add the preservative and any other temperature-sensitive ingredients at this stage and mix until uniform.

  • Final Mixing: Continue gentle stirring until the cream has cooled to room temperature and has a consistent texture.

Characterization of Topical Preparations

Equipment: Calibrated pH meter with a flat-surface electrode.

Procedure:

  • For O/W creams and gels, a 10% dispersion of the formulation in distilled water is prepared to ensure accurate measurement.[6][7]

  • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Immerse the electrode into the sample dispersion and allow the reading to stabilize.

  • Record the pH value. Perform the measurement in triplicate and report the average.

Equipment: Rotational viscometer (e.g., Brookfield type) with appropriate spindles.[8]

Procedure:

  • Place an appropriate amount of the formulation in a suitable container.

  • Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).[9]

  • Select a spindle and rotational speed that provides a torque reading between 10% and 90% of the instrument's capacity.

  • Lower the spindle into the center of the sample, ensuring it is immersed to the specified depth.

  • Start the viscometer and allow the reading to stabilize before recording the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).[9]

  • Measurements can be taken at different rotational speeds to assess the rheological behavior (e.g., shear-thinning).

Equipment: Glass plates (e.g., 20 cm x 20 cm), weighing balance, ruler.

Procedure:

  • Place a pre-weighed amount (e.g., 1 g) of the formulation at the center of a glass plate.[10]

  • Carefully place a second glass plate of known weight on top of the sample.

  • Measure the initial diameter of the spread circle.

  • After a specific time interval (e.g., 1 minute), measure the final diameter of the spread circle.[10]

  • Spreadability can be calculated using the formula: S = d² * (π/4), where S is the spreadability and d is the diameter of the spread circle.

In Vitro Release Testing (IVRT)

Equipment: Franz diffusion cells, synthetic membrane (e.g., polysulfone), receptor medium, magnetic stirrers, water bath, syringe, and collection vials.

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium overnight.

  • Franz Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer with a solubilizing agent to maintain sink conditions). The medium should be degassed and maintained at 32 ± 1°C.

  • Sample Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound formulation uniformly onto the membrane surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative amount of this compound released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.

Stability Testing

Procedure:

  • Package the formulation in inert, airtight containers.

  • Store the samples under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate for physical and chemical stability.

  • Physical Stability: Assess for changes in appearance, color, odor, pH, viscosity, and phase separation.

  • Chemical Stability: Determine the concentration of this compound using a validated analytical method (e.g., HPLC) to assess for degradation.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound on the skin are largely attributed to its high content of lauric acid.

Anti-inflammatory and Antimicrobial Effects

Lauric acid has demonstrated significant antimicrobial activity, particularly against Cutibacterium acnes, a bacterium implicated in the pathogenesis of acne.[2] This action is believed to involve the disruption of the bacterial cell membrane.

In terms of anti-inflammatory action, fatty acids can modulate inflammatory responses in the skin.[3] Lauric acid has been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the innate immune response.[11] By interacting with such pathways, this compound may help to downregulate the production of pro-inflammatory mediators, thereby reducing redness and irritation.[12][13]

signaling_pathway cocinic_acid This compound (Lauric Acid) tlr4 TLR4 cocinic_acid->tlr4 Activates antimicrobial_effect Antimicrobial Effect (e.g., against C. acnes) cocinic_acid->antimicrobial_effect skin_barrier Skin Barrier Function cocinic_acid->skin_barrier Supports inflammatory_cascade Inflammatory Cascade tlr4->inflammatory_cascade Modulates pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-8) inflammatory_cascade->pro_inflammatory_cytokines Leads to reduction of hydration Improved Hydration skin_barrier->hydration

Potential signaling pathways of this compound in the skin.

Experimental and Logical Workflows

Topical Formulation Development Workflow

The development of a topical formulation containing this compound follows a structured workflow to ensure the final product is safe, effective, and stable.

formulation_workflow preformulation Pre-formulation Studies (Solubility, Stability) prototype Prototype Formulation (Cream, Ointment, Gel) preformulation->prototype optimization Formulation Optimization (Excipient Concentration) prototype->optimization characterization Physicochemical Characterization (pH, Viscosity, Spreadability) optimization->characterization in_vitro_testing In Vitro Testing (IVRT, Skin Permeation) characterization->in_vitro_testing in_vitro_testing->optimization stability Stability Studies in_vitro_testing->stability scale_up Scale-up and Manufacturing stability->scale_up

Workflow for topical formulation development.
In Vitro Testing Workflow

In vitro testing is a critical step to evaluate the performance of a topical formulation before proceeding to more complex studies.

invitro_workflow formulation Topical Formulation ivrt In Vitro Release Testing (IVRT) - Franz Diffusion Cell - Synthetic Membrane formulation->ivrt ivpt In Vitro Permeation Testing (IVPT) - Franz Diffusion Cell - Excised Skin formulation->ivpt release_profile Drug Release Profile ivrt->release_profile permeation_profile Skin Permeation Profile ivpt->permeation_profile data_analysis Data Analysis and Performance Evaluation release_profile->data_analysis permeation_profile->data_analysis

Workflow for in vitro testing of topical formulations.

References

Application of Coconut-Derived Fatty Acids in Nanoparticle Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The utilization of naturally derived compounds in nanotechnology has garnered significant interest due to their biocompatibility, biodegradability, and inherent biological activities. "Cocinic acid," a term referring to the mixture of fatty acids obtained from coconut oil, represents a prime example of such a natural resource. While the term "this compound" is not commonly used in scientific literature, its primary components—lauric acid, myristic acid, and oleic acid—are extensively employed as capping and stabilizing agents in the synthesis of various nanoparticles.[1][2] These fatty acids play a crucial role in controlling nanoparticle growth, preventing aggregation, and functionalizing their surfaces for biomedical applications, including drug delivery and medical imaging.[1][3]

This document provides detailed application notes and protocols for the synthesis of nanoparticles using coconut-derived fatty acids, along with a summary of key quantitative data and visual representations of experimental workflows and mechanisms.

Role of Coconut-Derived Fatty Acids in Nanoparticle Synthesis

Fatty acids derived from coconut oil are amphiphilic molecules, possessing a hydrophilic carboxylic acid head and a hydrophobic hydrocarbon tail.[1] This dual nature allows them to act as effective surfactants and capping agents during nanoparticle formation.[1]

  • Size and Morphology Control: By adsorbing onto the nanoparticle surface, fatty acids can modulate the growth of nanocrystals, leading to the formation of nanoparticles with controlled sizes and shapes.[4]

  • Colloidal Stability: The hydrophobic tails of the fatty acids extend into the solvent, creating a stabilizing layer that prevents nanoparticles from aggregating due to van der Waals forces.[1][5] This is crucial for maintaining the nanoparticles in a dispersed state, which is essential for most biomedical applications.

  • Biocompatibility and Reduced Toxicity: Coating nanoparticles with fatty acids can shield the core material from direct interaction with biological components, often leading to reduced cytotoxicity and improved biocompatibility.[6][7] Studies have shown that fatty acid-coated silver nanoparticles exhibit lower toxicity and reactive oxygen species (ROS) generation compared to their uncoated counterparts.[6][7]

  • Surface Functionalization: The carboxylic acid groups on the surface of the fatty acid-coated nanoparticles provide reactive sites for further conjugation with targeting ligands, drugs, or imaging agents.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on nanoparticles synthesized with or coated by major fatty acid components of coconut oil.

Table 1: Physicochemical Properties of Fatty Acid-Coated Nanoparticles

Nanoparticle TypeFatty Acid UsedAverage Particle Size (nm)Crystallite Size (nm)Zeta Potential (mV)Reference
Magnetite (Fe₃O₄)Lauric Acid~9--[8]
Zinc Oxide (ZnO)Lauric Acid10-5526-28-[2]
Silver (Ag)Myristic Acid3-7--[9]
Silver (Ag) in Virgin Coconut Oil-4.84 - 6.33--[10]
Zinc Oxide (ZnO) in Virgin Coconut Oil-10-2232.81-15.4 ± 5.0[11]

Table 2: Biological Effects of Fatty Acid-Coated Nanoparticles

Nanoparticle SystemCell Line / OrganismOutcome MeasureResultReference
Lauric Acid-Coated Magnetite NPs-ToxicityLess toxic than dextran-coated magnetite NPs[7]
Fatty Acid-Coated Silver NPsMouse MacrophagesCytotoxicityLess toxic than unbound Ag NPs[6][7]
Fatty Acid-Coated Silver NPsMouse MacrophagesCellular UptakeHigher uptake than unbound Ag NPs[7]
Oleic Acid Elastic Nanoparticles (OA-ENPs)Tumor-bearing miceTumor Inhibition Rate60.3%[12]
Fatty Acid-Based Hyperbranched Polymeric NPsMCF-7 breast cancer cellsDrug Loading Efficiency (Tamoxifen)73.3%[13]
Fatty Acid-Based Hyperbranched Polymeric NPsMCF-7 breast cancer cellsDrug Loading Efficiency (Idarubicin)74%[13]

Experimental Protocols

Here, we provide detailed protocols for the synthesis of nanoparticles using lauric acid and a green synthesis approach with virgin coconut oil.

Protocol 1: Synthesis of Lauric Acid-Coated Magnetite Nanoparticles (Fe₃O₄) by Co-Precipitation

This protocol is adapted from a well-established co-precipitation method for synthesizing superparamagnetic iron oxide nanoparticles suitable for biomedical applications.[1][5]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Lauric acid

  • Acetone

  • Deionized water

Procedure:

  • Preparation of Iron Salt Solution:

    • Prepare a 0.1 M solution of FeCl₃·6H₂O and a 0.2 M solution of FeCl₂·4H₂O in 1.5 M HCl.[1]

    • Mix the solutions to achieve a Fe³⁺/Fe²⁺ molar ratio of approximately 1.7-2.0.[5]

  • Co-precipitation of Magnetite Nanoparticles:

    • Heat the iron salt solution to 80°C with vigorous stirring.[5]

    • Rapidly add ammonium hydroxide solution to raise the pH to ~10-11, inducing the formation of a black precipitate (Fe₃O₄).

    • Continue stirring for 1-2 hours at 80°C to allow for crystal growth.

  • Coating with Lauric Acid:

    • Separate the magnetite nanoparticles from the solution using a strong magnet and discard the supernatant.

    • Wash the nanoparticles several times with deionized water until the pH is neutral.

    • Prepare a solution of lauric acid in deionized water (a mass ratio of lauric acid to magnetite nanoparticles of 3/2 is recommended).[1]

    • Heat the lauric acid solution to 60°C.[1]

    • Add the washed magnetite nanoparticle precipitate to the heated lauric acid solution and shake vigorously until flocculation of the coated nanoparticles occurs.[1]

  • Washing and Dispersion:

    • Wash the lauric acid-coated nanoparticles with acetone to remove excess unbound fatty acid.[1]

    • The final product can be dispersed in an appropriate organic solvent or in an aqueous medium with the aid of a suitable surfactant.

Protocol 2: Green Synthesis of Zinc Oxide (ZnO) Nanoparticles using Virgin Coconut Oil

This protocol outlines a simple and environmentally friendly method for synthesizing ZnO nanoparticles where virgin coconut oil acts as both a reducing and capping agent.[11][14]

Materials:

  • Zinc acetate

  • Virgin Coconut Oil (VCO)

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve zinc acetate in virgin coconut oil. The exact concentrations can be optimized depending on the desired nanoparticle characteristics.

  • Synthesis of ZnO Nanoparticles:

    • Heat the solution mixture in a hot air oven at approximately 140°C for 4 hours. This temperature is below the smoking point of VCO.[14]

    • Allow the mixture to cool to room temperature, during which a gel-like formation will appear at the bottom.[14]

  • Purification and Collection:

    • Collect the gel using filter paper.

    • Dry the collected gel at 220°C for 15 minutes or until the oil has completely evaporated.[14]

    • Calcinate the dried sample at 300°C for 3 hours to obtain the final ZnO nanoparticle powder.[14]

    • Grind the powder into a fine consistency for storage and further use.

Visualizations

Diagram 1: General Workflow for Fatty Acid-Coated Nanoparticle Synthesis

G cluster_0 Preparation of Precursors cluster_1 Nanoparticle Synthesis & Coating cluster_2 Purification & Characterization Metal_Salt Metal Salt Solution (e.g., FeCl₃/FeCl₂) Synthesis Co-precipitation / Reduction Metal_Salt->Synthesis Fatty_Acid Fatty Acid Solution (e.g., Lauric Acid) Coating Surface Coating Fatty_Acid->Coating Synthesis->Coating Washing Washing (e.g., with Water/Acetone) Coating->Washing Dispersion Dispersion in Solvent Washing->Dispersion Characterization Characterization (TEM, DLS, etc.) Dispersion->Characterization

Caption: Workflow for synthesizing fatty acid-coated nanoparticles.

Diagram 2: Mechanism of Fatty Acid Stabilization of Nanoparticles

G cluster_2 Aqueous Environment NP NP FA1 NP->FA1 Hydrophilic Head (Carboxylic Acid) p1 p2 p3 p4 Water H₂O FA1->Water Hydrophobic Tail (Hydrocarbon Chain) FA2 FA3 FA4

Caption: Fatty acid stabilization of a nanoparticle in an aqueous medium.

Diagram 3: Signaling Pathway for Reduced Cytotoxicity of Fatty Acid-Coated Nanoparticles

G Uncoated_NP Uncoated Nanoparticle ROS Increased Reactive Oxygen Species (ROS) Uncoated_NP->ROS Direct interaction with cell components Coated_NP Fatty Acid-Coated Nanoparticle Reduced_ROS Reduced ROS Generation Coated_NP->Reduced_ROS Shielding effect of fatty acid layer Cell_Stress Cellular Stress & Inflammation ROS->Cell_Stress Cytotoxicity Cytotoxicity Cell_Stress->Cytotoxicity Biocompatibility Improved Biocompatibility Reduced_ROS->Biocompatibility

Caption: Proposed mechanism for reduced cytotoxicity of fatty acid-coated nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Fatty Acids from Coconut Oil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in the purification of fatty acids from coconut oil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating specific fatty acids from the natural mixture derived from coconut oil.

It is important to clarify that "Cocinic acid" is generally understood in the industry to refer to Coconut Fatty Acid , which is not a single compound but a mixture of fatty acids obtained from the hydrolysis of coconut oil.[1] The primary challenge lies in separating these fatty acids, which have similar chemical structures and properties.[2][3]

This resource provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your purification experiments.

Understanding the Starting Material: Typical Composition of Coconut Oil

Before attempting purification, it is crucial to understand the composition of the starting mixture. Coconut oil is rich in medium-chain saturated fatty acids (MCFAs), with lauric acid being the most abundant component.[4][5]

Table 1: Typical Fatty Acid Composition of Coconut Oil

Fatty AcidCarbon ChainTypeTypical Percentage (%)
Caprylic AcidC8:0Saturated6.8 - 8.0%
Capric AcidC10:0Saturated5.7 - 8.0%
Lauric Acid C12:0 Saturated 45.0 - 52.0% [6][7][8]
Myristic AcidC14:0Saturated16.0 - 18.8%
Palmitic AcidC16:0Saturated8.6 - 9.5%
Stearic AcidC18:0Saturated2.5 - 2.7%
Oleic AcidC18:1Monounsaturated6.0 - 6.5%
Linoleic AcidC18:2Polyunsaturated1.3 - 2.5%

Source: Data compiled from multiple sources including Rossell et al. (1985) and Laureles et al. (2002).[6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I need to separate the saturated fatty acids from the small amount of unsaturated acids in my coconut oil hydrolysate. Which method is most effective?

Answer: For separating saturated from unsaturated fatty acids, Urea Adduction (or Urea Complexation) is a highly effective and widely used technique.[9][10]

  • Principle: Straight-chain molecules, like the saturated fatty acids abundant in coconut oil, fit into the helical channels of urea crystals, forming solid complexes (adducts).[11][12] Branched or unsaturated fatty acids, like oleic and linoleic acid, do not fit well and remain in the liquid phase.[9]

  • Advantages: This method can completely remove saturated fatty acids like myristic (C14:0) and palmitic (C16:0) acids from a mixture.[9] It is also relatively inexpensive and scalable.[11]

  • Troubleshooting:

    • Low Purity of Unsaturated Fraction: If your resulting liquid fraction (rich in unsaturates) still contains significant saturated acids, consider optimizing the crystallization temperature. Lower temperatures (e.g., -15°C to 5°C) generally improve the complexation of saturated acids, leading to a purer unsaturated fraction.[10]

    • Low Yield: The ratio of urea to fatty acids is critical. A higher urea ratio can increase the capture of saturated acids but may also lead to the loss of some product. An optimal ratio must be determined empirically, often starting around 3:1 (urea:fatty acid by weight).[9]

Q2: I am using fractional distillation to isolate lauric acid (C12:0), but the purity is poor, with significant myristic acid (C14:0) contamination. What's wrong?

Answer: This is a common challenge due to the close boiling points of fatty acids that differ by only two carbons.[13] Achieving high purity requires a highly efficient distillation setup.

  • Problem: Standard distillation columns may not have enough theoretical stages to separate components with similar vapor pressures.[3]

  • Solutions:

    • Vacuum Distillation: The entire process must be conducted under a deep vacuum (e.g., 2–10 mbar) to lower the boiling points and prevent thermal degradation of the fatty acids.[14]

    • High-Efficiency Packing: Modern fractional distillation of fatty acids relies on columns with structured packing rather than trays or random packing.[3] Structured packings provide a higher number of theoretical stages per meter with a lower pressure drop, which is essential for separating close-boiling fractions.[3]

    • Temperature Control: Ensure precise control over the temperature gradient along the column. Inconsistent heating or cooling can lead to poor separation.[14]

    • Pre-treatment: High moisture or soap content in the crude fatty acid feed can cause foaming and reduce efficiency. Ensure the feed is properly dehydrated before distillation.[14]

Q3: My low-temperature crystallization attempt to isolate a specific saturated fatty acid fraction is resulting in a low yield and poor separation. What factors should I investigate?

Answer: Low-temperature crystallization separates fatty acids based on their different melting points. For coconut oil, this is challenging because the major saturated fatty acids have very similar crystallization characteristics.[2]

  • Problem: Co-crystallization is a major issue, where different fatty acids crystallize together, leading to an impure solid fraction.[15]

  • Solutions:

    • Solvent Choice: Using a solvent like acetone can improve separation. The fatty acids are dissolved in the solvent, and as the temperature is lowered, the higher-melting point (longer chain) fatty acids will crystallize out first.[2]

    • Cooling Rate: A slow and controlled cooling rate is critical. Rapid cooling promotes the formation of small, mixed crystals.[16] A slower rate allows for the formation of larger, purer crystals. Experiment with cooling rates below 0.5°C/minute.[15][16]

    • Stirring: Gentle agitation during crystallization can improve heat transfer and promote the growth of more uniform crystals. However, excessive stirring can lead to crystal breakage and impurities.[15]

    • Fractionation Temperature: The final temperature is key. For coconut oil, distinct crystallization phases occur at specific temperatures. For instance, one study identified a critical cooling phase between 29°C and a final crystallization temperature of around 21°C.[15] You may need to perform multiple crystallization steps at different temperatures to isolate different fractions.

Q4: How can I accurately determine the purity and composition of my final purified fatty acid sample?

Answer: The industry-standard method for analyzing fatty acid composition is Gas Chromatography (GC) , typically with a Flame Ionization Detector (GC-FID).[17][18]

  • Principle: Before analysis, the fatty acids must be converted into a more volatile form, typically Fatty Acid Methyl Esters (FAMEs).[17][19] These FAMEs are then separated in a GC column based on their chain length and degree of unsaturation.

  • Procedure Overview:

    • Derivatization (Esterification): The fatty acid sample is reacted with methanol in the presence of a catalyst (e.g., H2SO4, BF3) to form FAMEs.[20][21]

    • Injection: A small volume of the FAMEs dissolved in a solvent (like hexane) is injected into the GC.

    • Separation: A polar capillary column (e.g., cyanopropyl-based) is typically used to achieve high resolution, separating the FAMEs.[18]

    • Quantification: The area under each peak corresponds to the amount of that specific fatty acid, allowing for the calculation of the weight percentage of each component.[17]

Experimental Protocols

Protocol 1: Purification of Saturated Fatty Acids via Urea Adduction

This protocol is designed to separate saturated fatty acids (which form a solid complex with urea) from unsaturated fatty acids (which remain in the liquid phase).

Materials:

  • Crude coconut fatty acid mixture

  • Urea (high purity)

  • Ethanol (95%) or Methanol

  • n-Hexane

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: In a flask, dissolve the crude fatty acid mixture in 95% ethanol at a 1:4 ratio (w/v). Heat the solution gently to 60-65°C to ensure all acids are dissolved.[11]

  • Urea Solution Preparation: In a separate flask, prepare a saturated solution of urea in 95% ethanol at 65°C.

  • Complexation: While stirring, add the hot urea solution to the fatty acid solution. A typical starting ratio is 3:1 of urea to fatty acids (w/w).[9] Continue stirring and maintain the temperature for 1 hour.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer it to a refrigerator or cold bath (e.g., 4°C) and leave it undisturbed for 12-24 hours to allow the urea-saturated fatty acid adducts to crystallize fully.[10]

  • Filtration: Separate the solid crystalline adducts (Urea Complexation Fraction - UCF) from the liquid phase (Non-Urea Complexation Fraction - NUCF) by vacuum filtration using a Buchner funnel.[9] The NUCF contains the concentrated unsaturated fatty acids.

  • Recovery of Saturated Fatty Acids:

    • Transfer the solid UCF crystals to a new flask. Add hot water (around 80°C) to dissolve the urea, which will break the complex and release the saturated fatty acids.

    • Add n-hexane to the flask to extract the liberated fatty acids. Transfer the mixture to a separatory funnel and collect the upper hexane layer. Repeat the extraction twice.

    • Combine the hexane extracts, wash with a small amount of hot water to remove any residual urea, and then dry over anhydrous sodium sulfate.

    • Remove the hexane using a rotary evaporator to obtain the purified saturated fatty acid fraction.

Protocol 2: Analysis of Fatty Acid Composition by GC-FAME

This protocol outlines the conversion of fatty acids to FAMEs for subsequent analysis by Gas Chromatography.

Materials:

  • Purified fatty acid sample (~20 mg)

  • Hexane (HPLC grade)

  • 2% Sulfuric Acid (H2SO4) in Methanol (v/v)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • GC vials

Procedure:

  • Sample Preparation: Weigh approximately 20 mg of the fatty acid sample into a screw-cap glass tube.

  • Methylation: Add 2 mL of 2% methanolic H2SO4 to the tube.[22] Seal the tube tightly and heat it in a water bath or heating block at 70°C for 1-2 hours.

  • Extraction: Cool the tube to room temperature. Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 30 seconds to mix.[22]

  • Phase Separation: Centrifuge the tube briefly (e.g., 2000 rpm for 2 minutes) to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: Transfer the dried hexane solution to a GC vial. The sample is now ready for injection into the Gas Chromatograph. Use a polar capillary column for optimal separation of the FAMEs.[18]

Data Presentation

Table 2: Comparison of Purification Methodologies for Coconut Fatty Acids

MethodPrinciple of SeparationTarget FractionAchievable PurityCommon Challenges
Fractional Distillation Difference in boiling points under vacuum.[3]Individual fatty acids (e.g., C8, C10, C12).>99% for specific fractions (with optimized columns).[3]Poor separation of adjacent homologs (e.g., C12/C14); thermal degradation; color darkening.[14]
Low-Temp Crystallization Difference in melting/crystallization points.[2]Saturated vs. Unsaturated; High-melt vs. Low-melt fractions.Moderate to High (Depends on steps).Co-crystallization leading to impure fractions; requires precise temperature control and slow cooling.[2][15]
Urea Adduction Inclusion of linear chains into urea crystal lattice.[11]Saturated vs. Unsaturated/Branched fatty acids.[9]Very High (Can completely remove target SFAs).[9]Requires careful control of urea:FA ratio and temperature; solvent removal steps.[10]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key workflows for the purification and troubleshooting process.

G cluster_0 Upstream Processing cluster_1 Purification Routes cluster_2 Final Products & Analysis CoconutOil Crude Coconut Oil Hydrolysis Saponification / Hydrolysis CoconutOil->Hydrolysis NaOH / H2O High Temp/Pressure Acidification Acidification Hydrolysis->Acidification H2SO4 / HCl CrudeFA Crude Fatty Acid Mixture Acidification->CrudeFA Distillation Fractional Distillation CrudeFA->Distillation Separates by Chain Length Crystallization Low-Temp Crystallization CrudeFA->Crystallization Separates by Melting Point Urea Urea Adduction CrudeFA->Urea Separates by Saturation PureFraction Purified Single Fatty Acid (e.g., Lauric Acid >99%) Distillation->PureFraction SatFraction Saturated FA Fraction Crystallization->SatFraction Urea->SatFraction from complex UnsatFraction Unsaturated FA Fraction Urea->UnsatFraction Analysis Purity Analysis (GC-FAME) PureFraction->Analysis SatFraction->Analysis UnsatFraction->Analysis

Caption: General workflow for purification of fatty acids from coconut oil.

G cluster_dist Troubleshooting Distillation cluster_cryst Troubleshooting Crystallization Start Problem: Low Purity of Target Saturated FA (e.g., Lauric Acid) CheckMethod Which purification method was used? Start->CheckMethod Distillation Fractional Distillation CheckMethod->Distillation Distillation Crystallization Low-Temp Crystallization CheckMethod->Crystallization Crystallization Dist_Q1 Is column vacuum below 10 mbar? Distillation->Dist_Q1 Cryst_Q1 What was the cooling rate? Crystallization->Cryst_Q1 Dist_A1_No Action: Increase vacuum. Prevents thermal degradation. Dist_Q1->Dist_A1_No No Dist_Q2 Is a structured packing column being used? Dist_Q1->Dist_Q2 Yes Dist_A2_No Action: Switch to high-efficiency packing for better separation. Dist_Q2->Dist_A2_No No Dist_A2_Yes Action: Check for column flooding or inefficient temperature gradient. Dist_Q2->Dist_A2_Yes Yes Cryst_A1_Fast Action: Decrease cooling rate (<0.5°C/min) to prevent co-crystallization. Cryst_Q1->Cryst_A1_Fast Fast (>1°C/min) Cryst_Q2 Was a solvent (e.g., acetone) used? Cryst_Q1->Cryst_Q2 Slow Cryst_A2_No Action: Use a solvent to improve discrimination between fatty acids. Cryst_Q2->Cryst_A2_No No Cryst_A2_Yes Action: Optimize final crystallization temperature and hold time. Cryst_Q2->Cryst_A2_Yes Yes

Caption: Troubleshooting logic for low purity of a target saturated fatty acid.

Caption: Conceptual diagram of separation by urea adduction.

References

Technical Support Center: Improving the Solubility of Cocinic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing cocinic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is not a single chemical compound but a mixture of saturated fatty acids derived from the hydrolysis of coconut oil. It is primarily composed of lauric acid (C12), myristic acid (C14), and smaller amounts of caprylic acid (C8), capric acid (C10), palmitic acid (C16), and stearic acid (C18). Due to the long, nonpolar hydrocarbon chains of its constituent fatty acids, this compound is practically insoluble in water.[1][2][3]

Q2: Why is this compound so poorly soluble in water?

A2: The poor aqueous solubility of this compound is due to the hydrophobic nature of the long hydrocarbon tails of its component fatty acids. While the carboxylic acid head group is polar, the nonpolar character of the carbon chain dominates, leading to very low solubility in water (e.g., lauric acid solubility is ~5 mg/L at 25°C).[4] In aqueous environments, these fatty acids tend to aggregate rather than dissolve.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: Several effective techniques can be employed to enhance the solubility of this compound and its constituent fatty acids. The choice of method depends on the specific requirements of the experiment, such as final concentration, pH constraints, and acceptable excipients. The main strategies include:

  • pH Adjustment: Increasing the pH above the pKa of the fatty acids converts them into their corresponding carboxylate salts (soaps), which are significantly more soluble.

  • Co-solvency: Using a water-miscible organic solvent (a co-solvent) like ethanol or propylene glycol can increase solubility by reducing the overall polarity of the solvent system.

  • Micellar Solubilization: Employing surfactants above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic fatty acid chains in their core.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the fatty acid's hydrophobic tail is encapsulated within the cyclodextrin's nonpolar cavity.

  • Nanoemulsion Formulation: Creating a kinetically stable oil-in-water nanoemulsion where this compound is dissolved in the dispersed oil phase.

Troubleshooting Common Issues

Problem 1: My this compound solution is cloudy and precipitates over time.

  • Cause: This indicates that the concentration of this compound is above its solubility limit in the current solution. The cloudiness is due to the formation of a fine suspension of undissolved fatty acid crystals or liquid crystals.

  • Solutions:

    • Increase pH: If your experimental conditions allow, raise the pH of the solution to > 8.0 using a base like NaOH or KOH. This will convert the fatty acids to their more soluble salt forms. Monitor for the formation of a gel-like soap phase at very high concentrations.

    • Add a Co-solvent: Introduce a co-solvent such as ethanol. Start with a 10% (v/v) concentration and increase as needed. Note that high concentrations of organic solvents may affect cellular assays or other biological experiments.[5][6]

    • Heat the Solution: Gently warming the solution can increase the solubility of fatty acids.[7] However, be aware that precipitation may reoccur upon cooling to room temperature. Ensure your experimental temperature is controlled.

Problem 2: After pH adjustment, my solution became a thick gel.

  • Cause: At high concentrations, the sodium or potassium salts of fatty acids (soaps) can self-assemble into viscous liquid crystalline phases or gels instead of forming a true solution.

  • Solutions:

    • Dilute the Solution: The most straightforward solution is to work with a lower concentration of this compound.

    • Add a Co-solvent: The addition of ethanol can disrupt the formation of these highly ordered structures and reduce the viscosity.

    • Use Surfactants: Combining pH adjustment with a surfactant can help create mixed micelles that prevent the formation of a gel phase.

Problem 3: The solubility of my this compound is inconsistent between experiments.

  • Cause: Inconsistent solubility can be due to several factors:

    • Temperature Fluctuations: Fatty acid solubility is sensitive to temperature. Small changes in lab temperature can affect the amount that stays in solution.

    • Inaccurate pH Control: If using pH adjustment, slight variations in the final pH can lead to significant differences in solubility, especially around the pKa.

    • Source Variability: The exact composition of "this compound" can vary between suppliers, leading to different overall solubility characteristics.

  • Solutions:

    • Control Temperature: Perform all experiments in a temperature-controlled environment (e.g., water bath, incubator).

    • Calibrate pH Meter: Ensure your pH meter is accurately calibrated before each use and allow the reading to stabilize completely.

    • Characterize Starting Material: If consistency is critical, consider analyzing the fatty acid composition of your this compound batch via gas chromatography (GC). For maximum reproducibility, use pure fatty acids (e.g., lauric acid, myristic acid) instead of the mixture.

Data Presentation: Solubility Enhancement

The following tables summarize quantitative data for the primary components of this compound to guide experimental design.

Table 1: Effect of pH on the Total Solubility of Lauric and Myristic Acid

Note: Solubility increases dramatically above the pKa (~4.8) as the acid is converted to its highly soluble carboxylate salt. The values below are illustrative of this principle.

pHEstimated Total Solubility of Lauric Acid (C12) at 20°C (moles/L)Estimated Total Solubility of Myristic Acid (C14) at 20°C (moles/L)
< 4.0< 2.5 x 10⁻⁵ (Insoluble Acid Form)< 5.0 x 10⁻⁶ (Insoluble Acid Form)
7.0> 1.0 x 10⁻³ (Soluble Salt Form)> 2.0 x 10⁻⁴ (Soluble Salt Form)
> 8.0Significantly Increased (Limited by soap phase formation)Significantly Increased (Limited by soap phase formation)
(Data interpreted from potentiometric titration curves and solubility product principles[7])

Table 2: Solubility of Lauric and Myristic Acid in Ethanol/Water Mixtures

Solvent (Ethanol % w/w)Lauric Acid (C12) Solubility (g / 100g solvent) at 25°CMyristic Acid (C14) Solubility (g / 100g solvent) at 25°C
0% (Pure Water)~0.0005~0.0002
50%ModerateLow-Moderate
95%HighHigh
100% (Absolute Ethanol)~20-25~15-20
(Data compiled and estimated from multiple sources indicating high solubility in ethanol and poor solubility in water[4][5][6])

Table 3: Formation Constants (Kf) for Lauric Acid-Cyclodextrin Complexes

Cyclodextrin TypeTemperature (K)Formation Constant (Kf) (dm³·mol⁻¹)
α-Cyclodextrin298.1516,560
β-Cyclodextrin298.1528,150
2-HP-β-Cyclodextrin298.158,270
(Data from conductometric measurements of dodecanoic acid complexes[8])

Experimental Protocols

Protocol 1: Solubilization using Cyclodextrin Inclusion Complexation

This protocol describes the preparation of a this compound solution using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.

Materials:

  • This compound (or pure lauric/myristic acid)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Analytical balance

Methodology:

  • Prepare Cyclodextrin Solution: Weigh the desired amount of HP-β-CD and dissolve it in deionized water with stirring. A common starting concentration is 10-20% (w/v).

  • Add this compound: Weigh the this compound. A typical starting molar ratio of this compound:HP-β-CD is 1:2. Add the fatty acid powder directly to the stirring cyclodextrin solution.

  • Complexation: Cover the container to prevent evaporation and stir the mixture vigorously at room temperature for 24-48 hours. Gentle heating (40-50°C) can sometimes accelerate the process, but the solution should be allowed to cool to room temperature before use.

  • Filtration (Optional): For a clear solution, filter the mixture through a 0.22 µm syringe filter to remove any small amount of un-complexed, undissolved fatty acid.

  • Characterization: Confirm the concentration of the solubilized fatty acid using a suitable analytical method, such as HPLC or GC after extraction and derivatization.

Protocol 2: Preparation of a this compound Nanoemulsion

This protocol describes a high-energy method using ultrasonication to prepare an oil-in-water (O/W) nanoemulsion.

Materials:

  • This compound

  • Carrier Oil (e.g., Medium-Chain Triglyceride - MCT oil)

  • Surfactant (e.g., Polysorbate 80 - Tween® 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Phosphate Buffered Saline (PBS) or other aqueous phase

  • High-shear homogenizer or probe sonicator

  • Beakers, analytical balance

Methodology:

  • Prepare Oil Phase: In a beaker, weigh and combine the this compound, MCT oil, surfactant, and co-surfactant. For a starting formulation, try a ratio of 10% oil phase (e.g., 5% MCT oil + 5% this compound), 5% surfactant/co-surfactant mix, and 85% aqueous phase. Gently heat the mixture to ~40°C and stir until the this compound is completely dissolved and the phase is homogeneous.

  • Prepare Aqueous Phase: In a separate beaker, prepare the required volume of the aqueous phase (e.g., PBS).

  • Form a Coarse Emulsion: While stirring the aqueous phase, slowly add the oil phase to form a coarse, milky-white emulsion.

  • High-Energy Homogenization:

    • Using a Probe Sonicator: Place the beaker containing the coarse emulsion in an ice bath to prevent overheating. Insert the probe of the sonicator below the liquid surface.

    • Apply high-energy pulses (e.g., 5 seconds ON, 10 seconds OFF) for a total of 5-10 minutes. The emulsion should become less opaque and may appear slightly bluish as the droplet size decreases.

  • Characterization: Allow the nanoemulsion to return to room temperature. Characterize the droplet size and distribution using Dynamic Light Scattering (DLS). A stable nanoemulsion will typically have a mean droplet size below 200 nm with a narrow polydispersity index (PDI < 0.3).

Visualizations

G start Start: this compound in Aqueous Solution q1 Is pH modification acceptable for the experiment? start->q1 m1 pH Adjustment (e.g., add NaOH to pH > 8) q1->m1 Yes q2 Are organic co-solvents (e.g., ethanol) acceptable? q1->q2 No end_note Consider combinations if a single method is insufficient. m1->end_note m2 Co-solvency (e.g., 10-50% Ethanol) q2->m2 Yes q3 Are surfactants or complexing agents acceptable? q2->q3 No m2->end_note m3 Micellar Solubilization (e.g., Tween 80, SDS) q3->m3 Surfactants m4 Cyclodextrin Complexation (e.g., HP-β-CD) q3->m4 Complexing Agents m5 Nanoemulsion Formulation q3->m5 Emulsifiers m3->end_note m4->end_note m5->end_note

Caption: Decision workflow for selecting a this compound solubility method.

G Micellar Solubilization cluster_0 Below CMC cluster_1 Above CMC s1 Surfactant Monomer fa1 This compound (Insoluble) fa2 Solubilized This compound fa1->fa2 Addition of Surfactant center s2 s3 s4 s5 s6 s7 s8 s9 micelle_label Micelle with Hydrophobic Core

Caption: Encapsulation of this compound within a surfactant micelle.

Caption: Formation of a water-soluble this compound-cyclodextrin complex.

References

Technical Support Center: Preventing Oxidative Degradation of Cocinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cocinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative degradation of this compound, a mixture of fatty acids derived from coconut oil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to oxidative degradation?

A1: this compound is not a single compound but a mixture of fatty acids obtained from coconut oil. Coconut oil is notable for its high concentration of saturated fatty acids, particularly medium-chain fatty acids. However, it also contains a small percentage of unsaturated fatty acids (such as oleic and linoleic acid), which are vulnerable to oxidation.[1] This process, known as lipid peroxidation, is a chain reaction initiated by factors like oxygen, light, and heat, leading to the formation of hydroperoxides and secondary oxidation products that can cause rancidity and degrade the quality of the acid mixture.[2][3][4]

Q2: What are the common signs that my this compound sample has degraded?

A2: The primary indicators of oxidative degradation include:

  • Rancid Odor and Flavor: The breakdown of hydroperoxides into secondary products like aldehydes and ketones results in a characteristic off-smell and taste.[5][6][7]

  • Increased Peroxide Value (PV): This is a measure of the concentration of peroxides, the initial products of oxidation. A rising PV indicates ongoing primary oxidation.[5][6]

  • Increased p-Anisidine Value (AV): This value measures the secondary oxidation products (aldehydes), providing insight into the history of the oil's degradation.[6][7]

  • Color Changes: The formation of various oxidation products can lead to a darkening or change in the color of the fatty acid mixture.

Q3: What are the key factors that accelerate the oxidative degradation of this compound?

A3: The main catalysts for the oxidation of fatty acids are:

  • Oxygen: Direct exposure to air is a primary driver of oxidation.[8][9] Oxygen is significantly more soluble in fats than in water, making it readily available for reaction.[9]

  • Heat: Elevated temperatures increase the rate of oxidative reactions.[4][10] Storing samples near heat sources like ovens should be avoided.[10]

  • Light: Exposure to light, especially UV light, can initiate and accelerate the oxidation process.[4][8][10]

  • Presence of Metal Ions: Transition metals such as iron and copper can act as pro-oxidants, speeding up the rate of degradation.

Q4: What are the ideal storage conditions to maintain the stability of this compound?

A4: To minimize degradation, this compound should be stored with the following considerations:

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended, especially after opening, though this may cause the saturated fats to solidify.[8] Long-term storage at -20°C or -80°C is advisable for preserving sample integrity for extended periods.[11]

  • Atmosphere: Displace oxygen in the container with an inert gas like nitrogen or argon before sealing. For routine use, vacuum sealing can also be effective.[9]

  • Container: Use opaque or amber-colored glass containers to protect from light. Ensure containers are tightly sealed to prevent oxygen exposure.[10]

  • Purity: Ensure the acid is free from contaminants, especially metal ions, which can catalyze oxidation.

Troubleshooting Guide

Issue: My this compound sample has a high Peroxide Value (PV). What does this mean and what should I do?

  • What it means: A high PV indicates that the sample has undergone significant primary oxidation, meaning a large number of hydroperoxides have formed.[5] Oils with a PV between 20 and 40 meq/kg often exhibit a noticeable rancid taste.[12] However, PV can decrease over time as hydroperoxides break down into secondary products, so this value should be considered in conjunction with other tests and the sample's history.[5]

  • Recommended Actions:

    • Assess for Secondary Oxidation: Perform a p-Anisidine Value (AV) test to measure secondary oxidation products. A high AV confirms advanced degradation.

    • Evaluate Usability: Depending on your application's sensitivity, the material may no longer be suitable. The presence of reactive aldehydes can interfere with experimental results.

    • Review Storage Protocol: Immediately check your storage conditions against the ideal recommendations (cool, dark, inert atmosphere).

    • Implement Preventative Measures: For future samples, add an appropriate antioxidant and ensure storage protocols are strictly followed from the moment of receipt.

Issue: I've added an antioxidant to my this compound, but it still seems to be degrading. What could be wrong?

  • Possible Causes:

    • Incorrect Antioxidant or Concentration: The chosen antioxidant may not be effective for the specific fatty acid profile or may be used at a suboptimal concentration.

    • Synergistic Effects: Some antioxidants work better in combination. For example, chelating agents can be used to sequester metal ions, while free radical scavengers terminate the oxidation chain reaction.

    • Delayed Addition: Antioxidants are most effective when added as early as possible to prevent the initial stages of oxidation.[13]

    • Severe Storage Conditions: Even with antioxidants, extreme exposure to heat, light, or oxygen can overwhelm the protective capacity.

  • Troubleshooting Steps:

    • Re-evaluate Antioxidant Choice: Common antioxidants for fats and oils include synthetic options like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), and natural options like tocopherols (Vitamin E) and rosemary extract.[13][14][15]

    • Optimize Concentration: Perform a dose-response study to find the optimal concentration of your chosen antioxidant.

    • Consider Antioxidant Blends: Investigate synergistic combinations, such as a primary antioxidant with a chelator like citric acid.

    • Verify Storage Integrity: Ensure that storage containers are properly sealed and that temperature and light exposure are minimized.

Data Presentation

Table 1: Comparison of Antioxidant Efficacy in Vegetable Oil
AntioxidantConcentration (ppm)Peroxide Value (meq/kg) after 20 days at 60°C
Control (None)095.8
BHA20025.4
BHT20030.1
TBHQ20015.7
Rosemary Extract50040.2
α-Tocopherol50055.6
Note: Data is illustrative, based on typical performance of antioxidants in vegetable oils. Actual values may vary based on the specific fatty acid composition and experimental conditions.
Table 2: Effect of Storage Temperature on Oxidative Stability
Storage ConditionPeroxide Value (meq/kg) after 6 monthsp-Anisidine Value after 6 months
25°C with light exposure12.58.2
25°C in darkness7.84.5
4°C in darkness2.11.5
-20°C in darkness< 1.0< 1.0
Note: Illustrative data demonstrating the impact of temperature and light on degradation.

Experimental Protocols & Visualizations

Lipid Peroxidation and Prevention Workflow

The following diagram illustrates the process of lipid peroxidation and key intervention points for preventing the degradation of this compound.

G Lipid Peroxidation Chain Reaction & Prevention Unsaturated_Fatty_Acid Unsaturated Fatty Acid (in this compound) Lipid_Radical Lipid Radical (L.) Unsaturated_Fatty_Acid->Lipid_Radical Initiator Initiator (Heat, Light, Metal Ions) Initiator->Unsaturated_Fatty_Acid Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Propagation Propagation (Chain Reaction) Peroxyl_Radical->Propagation Antioxidant Antioxidant (AH) (e.g., BHT, Tocopherol) Peroxyl_Radical->Antioxidant Termination Propagation->Lipid_Radical attacks another Fatty Acid Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Propagation->Hydroperoxide Secondary_Products Secondary Products (Aldehydes, Ketones) Causes Rancidity Hydroperoxide->Secondary_Products Decomposition Stable_Products Stable Products Antioxidant->Stable_Products

Figure 1. Simplified diagram of lipid peroxidation and antioxidant intervention.
Troubleshooting Workflow for this compound Degradation

This workflow provides a logical sequence of steps for researchers to follow when they suspect their this compound sample has degraded.

G start Suspected Degradation (e.g., off-odor, color change) measure_pv Measure Peroxide Value (PV) start->measure_pv is_pv_high Is PV > 5 meq/kg? measure_pv->is_pv_high measure_av Measure p-Anisidine Value (AV) is_pv_high->measure_av Yes stable Sample is likely stable. Continue to monitor. is_pv_high->stable No is_av_high Is AV high? measure_av->is_av_high degraded Sample is Degraded. Discard and review protocols. is_av_high->degraded Yes is_av_high->stable No review_storage Review Storage Conditions (Temp, Light, O2) degraded->review_storage implement_changes Implement Corrective Actions: - Add Antioxidants - Use Inert Gas - Store at -20°C review_storage->implement_changes

Figure 2. Troubleshooting workflow for assessing this compound stability.
Protocol 1: Determination of Peroxide Value (PV)

This method determines the primary oxidation products by measuring the amount of iodine liberated from potassium iodide.[5][16]

Reagents:

  • Acetic Acid-Chloroform solvent (3:2 v/v)[16]

  • Saturated Potassium Iodide (KI) solution (prepare fresh)[17]

  • 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution[16]

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.[5]

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.[5]

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.[5]

  • Immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.[5]

  • Add 0.5 mL of 1% starch indicator solution, which will turn the solution blue.[5]

  • Continue the titration slowly until the blue color completely disappears.[5]

  • Perform a blank titration using the same procedure but without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[18][19]

Reagents:

  • Thiobarbituric Acid (TBA) reagent (e.g., 0.67% w/v)

  • Acid reagent (e.g., 10% Trichloroacetic acid - TCA)[20]

  • MDA standard for calibration curve

Procedure:

  • Sample Preparation: Mix 100 µL of the sample with 200 µL of ice-cold 10% TCA to precipitate protein.[20]

  • Incubate on ice for 15 minutes.[20]

  • Centrifuge at ~2,200 x g for 15 minutes at 4°C.[20]

  • Reaction: Transfer 200 µL of the supernatant to a new tube.[20]

  • Add an equal volume (200 µL) of the TBA reagent to the supernatant and to each MDA standard.[20]

  • Incubate the tubes in a boiling water bath for 10-15 minutes to allow the pink color to develop.[20]

  • Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the samples and standards at 532 nm using a spectrophotometer.[18]

  • Calculation: Determine the concentration of MDA in the sample by comparing its absorbance to the standard curve. Results are typically expressed as MDA equivalents.[21]

References

Technical Support Center: Troubleshooting Peak Tailing of Fatty Acids in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues with peak tailing during the gas chromatography (GC) analysis of fatty acids.

Frequently Asked Questions (FAQs)

Q1: Why are my fatty acid peaks tailing in my GC chromatogram?

Peak tailing, characterized by an asymmetrical peak with a trailing edge, is a frequent challenge in the GC analysis of fatty acids.[1] This can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks. The primary reasons for peak tailing can be broadly classified into two categories:

  • Chemical Interactions: Free fatty acids are polar molecules that can interact with active sites within the GC system. These active sites, often exposed silanol groups (-Si-OH) in the injector liner, on the column surface, or metal oxides, can cause secondary interactions that delay the elution of a portion of the analyte, resulting in a tailed peak.[1][2]

  • Physical Issues: Problems within the GC flow path can lead to turbulence and unswept volumes, where some analyte molecules are temporarily trapped and released slowly, causing peak tailing.[3][4] Common physical issues include improper column installation, poor column cuts, and system contamination.[3][4]

Q2: Does peak tailing affect all peaks or only the fatty acid peaks?

Observing which peaks are tailing is a critical first step in diagnosing the problem:

  • All Peaks Tailing: If all peaks in the chromatogram, including the solvent peak, are tailing, the issue is likely physical.[3] This could be due to a disruption in the carrier gas flow path, such as an improperly installed column, a poor column cut, or a blockage.[3][4]

  • Only Fatty Acid Peaks Tailing: If only the fatty acid peaks (or other polar analytes) are tailing, the cause is more likely chemical. This points to interactions between the polar fatty acids and active sites within the system.[2][4]

Q3: What is derivatization and why is it important for fatty acid analysis?

Derivatization is a chemical process that converts analytes into a different, more volatile, and less polar form for analysis. For fatty acids, which are inherently polar and have low volatility, derivatization is a crucial step before GC analysis.[5][6] The most common method is the conversion of fatty acids into fatty acid methyl esters (FAMEs).[6][7]

The primary benefits of derivatizing fatty acids include:

  • Increased Volatility: FAMEs are more volatile than their corresponding free fatty acids, allowing them to be analyzed at lower temperatures.

  • Reduced Polarity: The conversion to esters neutralizes the highly polar carboxyl group, minimizing interactions with active sites in the GC system and thus preventing peak tailing.[7]

  • Improved Peak Shape and Separation: By reducing peak tailing, derivatization leads to sharper, more symmetrical peaks, which improves resolution and the accuracy of quantification.[6]

Q4: How can I prevent contamination that leads to peak tailing?

System contamination is a significant contributor to peak tailing.[8] Non-volatile residues from previous samples can accumulate in the injector and at the head of the column, creating active sites that interact with fatty acids.[9] To prevent and address contamination:

  • Regular Inlet Maintenance: Routinely clean the injector and replace the liner, septum, and seals.[10][11] Using a liner with deactivated glass wool can help trap non-volatile contaminants.[10]

  • Proper Sample Preparation: Ensure that samples are free of particulate matter.

  • Column Maintenance: If contamination is suspected at the head of the column, trimming 10-20 cm from the inlet end can often restore performance.[8] Regular column bake-outs can also help remove contaminants.[8]

  • High-Purity Gases and Reagents: Use high-purity carrier gas and ensure it is filtered to remove oxygen and moisture, which can degrade the column's stationary phase.[9] Use high-quality solvents and derivatization reagents to avoid introducing contaminants.[7]

Troubleshooting Guides

Systematic Troubleshooting of Peak Tailing

The following table summarizes common causes of peak tailing and provides a systematic approach to troubleshooting.

Symptom Potential Cause Recommended Action
All peaks are tailing Physical Issue in Flow Path 1. Check Column Installation: Ensure the column is installed at the correct depth in the inlet and detector.[3] 2. Inspect Column Cut: Re-cut the column inlet to ensure a clean, square cut.[12] 3. Check for Leaks: Verify that all fittings and connections are leak-free.[13] 4. Examine Inlet Liner: Look for debris or contamination in the inlet liner.[13]
Only fatty acid (polar) peaks are tailing Chemical Interactions (Active Sites) 1. Verify Derivatization: Ensure the derivatization procedure is complete. Incomplete derivatization will leave polar free fatty acids.[14] 2. Perform Inlet Maintenance: Clean the injector and replace the liner with a fresh, deactivated one.[10] 3. Condition/Trim the Column: Condition the column according to the manufacturer's instructions. If tailing persists, trim 10-20 cm from the inlet of the column.[8] 4. Use a Guard Column: A guard column can help protect the analytical column from non-volatile residues.[11]
Later eluting peaks are tailing Temperature Issues 1. Increase Inlet Temperature: The inlet temperature may be too low to efficiently volatilize higher boiling point fatty acids.[3] 2. Check Transfer Line/Detector Temperature: For GC-MS, ensure the transfer line and ion source temperatures are adequate to prevent condensation.[3]
Peak tailing worsens over time System Contamination 1. Implement Routine Maintenance: Establish a regular schedule for cleaning the injector and replacing consumables.[8] 2. Review Sample Preparation: Ensure samples are clean and consider adding a cleanup step to your sample preparation protocol.
Peak Fronting Column Overload 1. Dilute the Sample: The concentration of the sample may be too high.[2] 2. Reduce Injection Volume: Inject a smaller volume of the sample.[14]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a common and effective method for preparing FAMEs from free fatty acids.[5][7]

Materials:

  • Sample containing fatty acids

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Place 1-25 mg of the dried sample (if aqueous, evaporate to dryness first) into a reaction vial.[7]

  • Reagent Addition: Add 2 mL of BF₃-Methanol reagent to the vial.[7]

  • Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes. Reaction time and temperature may need to be optimized for specific fatty acids.[7][14]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[7] Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.[5]

  • Analysis: The sample is now ready for GC injection.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Fatty Acid Peak Tailing in GC cluster_physical Physical Issues cluster_chemical Chemical Issues start Peak Tailing Observed q1 Do all peaks tail? start->q1 a1 Check Column Installation q1->a1 Yes b1 Verify Derivatization Completeness q1->b1 No, only fatty acids a2 Inspect Column Cut a1->a2 a3 Check for Leaks a2->a3 a4 Clean/Replace Inlet Liner a3->a4 end_node Problem Resolved a4->end_node b2 Perform Inlet Maintenance b1->b2 b3 Trim Column Inlet (10-20 cm) b2->b3 b4 Condition or Replace Column b3->b4 b4->end_node

Caption: A logical workflow for troubleshooting peak tailing in GC.

Derivatization_Workflow Fatty Acid Derivatization to FAMEs Workflow start Start: Fatty Acid Sample step1 Add BF3-Methanol Reagent start->step1 step2 Heat at 60°C for 5-10 min step1->step2 step3 Cool to Room Temperature step2->step3 step4 Add Water and Hexane step3->step4 step5 Vortex and Separate Layers step4->step5 step6 Collect and Dry Hexane Layer step5->step6 end_node FAMEs Ready for GC Analysis step6->end_node

Caption: The experimental workflow for fatty acid derivatization.

References

Technical Support Center: Optimizing Cocinic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for cocinic acid. This compound, a mixture of fatty acids derived from coconut oil, primarily consists of lauric, myristic, palmitic, and stearic acids. Understanding the crystallization behavior of these components is crucial for achieving desired purity, yield, and crystal morphology.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its main components?

This compound is a mixture of saturated fatty acids obtained from the hydrolysis of coconut oil. Its composition can vary, but it is typically rich in medium-chain and long-chain saturated fatty acids. The primary components are:

  • Lauric acid (C12:0)

  • Myristic acid (C14:0)

  • Palmitic acid (C16:0)

  • Stearic acid (C18:0)

The relative abundance of these fatty acids influences the overall physical and chemical properties of this compound, including its crystallization behavior.

2. Which solvents are most suitable for crystallizing this compound?

The choice of solvent is critical for successful crystallization and depends on the desired outcome (e.g., high purity vs. high yield). Generally, this compound is soluble in various organic solvents.[1][2] Acetone has been shown to be a suitable solvent for the fractional crystallization of coconut oil, allowing for the separation of different fatty acid fractions.[3][4] Ethanol and ethyl acetate are also commonly used solvents for fatty acid crystallization.[5][6] The solubility of the main fatty acid components generally increases with temperature in these solvents.[5][7]

3. How does temperature affect this compound crystallization?

Temperature plays a crucial role in both the dissolution and crystallization of this compound. Higher temperatures increase the solubility of the fatty acids, allowing for the dissolution of the material.[5] Controlled cooling of a saturated solution is a common method to induce crystallization. The cooling rate can significantly impact the crystal size and purity; slower cooling rates generally promote the formation of larger and purer crystals, while rapid cooling can lead to the formation of smaller, less-ordered crystals.[8][9] For fractional crystallization of coconut oil in acetone, a crystallization temperature of 10°C has been found to be optimal.[3][4]

4. What is polymorphism and how does it relate to this compound crystallization?

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Fatty acids are known to exhibit polymorphism, which can affect their physical properties such as melting point, solubility, and stability.[10] The specific polymorphic form obtained can be influenced by factors such as the solvent used, the cooling rate, and the presence of impurities.[10][11] Controlling polymorphism is essential for ensuring consistent product quality.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals are forming. The solution is not sufficiently supersaturated.- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Add a seed crystal of the desired fatty acid to induce nucleation.[12] - Scratch the inside of the flask with a glass rod to create nucleation sites.[12]
The product "oils out" instead of crystallizing. The solubility of the fatty acids is too high at the crystallization temperature, or the solution is cooling too rapidly.- Add a small amount of a co-solvent in which the fatty acids are less soluble. - Slow down the cooling rate to allow for more ordered crystal growth. - Ensure the initial dissolution temperature is not excessively high, as this can sometimes lead to oiling out upon cooling.[13]
The crystal yield is low. - Too much solvent was used, resulting in a significant portion of the product remaining in the mother liquor. - The final cooling temperature is not low enough to maximize precipitation.- Reduce the amount of solvent used in the initial dissolution step. - Cool the crystallization mixture to a lower temperature before filtration. - Concentrate the mother liquor and perform a second crystallization to recover more product.
The crystals are very small or needle-like. Rapid cooling or high supersaturation.- Decrease the cooling rate. A slower, more controlled cooling process allows for the growth of larger crystals.[8] - Reduce the initial concentration of the this compound in the solvent. - Consider using a different solvent or a solvent mixture that promotes the growth of more well-defined crystals.[1]
The purified crystals have a low melting point or appear impure. - Impurities from the starting material are co-crystallizing with the product. - The mother liquor was not efficiently removed during filtration.- Perform a recrystallization of the product. - Wash the crystals with a small amount of cold, fresh solvent after filtration to remove residual mother liquor. - Consider a pre-purification step, such as activated carbon treatment, to remove colored impurities.[12]
Inconsistent crystal form (polymorphism). The crystallization conditions (e.g., solvent, cooling rate, temperature) are not well-controlled.- Standardize the crystallization protocol, paying close attention to solvent choice, cooling profile, and agitation. - The use of specific solvents can favor the formation of a particular polymorph.[11] - Seeding with crystals of the desired polymorph can help to ensure consistency.

Data Presentation

Table 1: Solubility of Major Fatty Acid Components of this compound in Various Solvents

The following table summarizes the solubility of the main saturated fatty acids found in this compound in common organic solvents at different temperatures. This data can be used to select appropriate solvents and estimate the required solvent volumes for crystallization.

Fatty AcidSolventTemperature (°C)Solubility (g / 100 g solvent)
Lauric Acid (C12:0) Ethanol20~9.0
Acetone20~15.9[9]
Ethyl Acetate20Data not readily available
Myristic Acid (C14:0) Ethanol20~5.0
Acetone20~15.9[9]
Ethyl Acetate20Data not readily available
Palmitic Acid (C16:0) Ethanol209.2[7]
Acetone20~5.0
Ethyl Acetate2010.7[7]
Stearic Acid (C18:0) Ethanol202.25[14]
Acetone204.73[14]
Ethyl Acetate20~10.0

Note: Solubility values are approximate and can vary based on the specific experimental conditions and purity of the components.

Experimental Protocols

1. General Cooling Crystallization Protocol for this compound

This protocol provides a general procedure for purifying this compound by cooling crystallization.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a selected solvent (e.g., acetone, ethanol, or ethyl acetate) by heating the mixture gently with stirring until all the solid has dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution at the elevated temperature.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate. For higher yields, the flask can then be placed in an ice bath or a refrigerator to further decrease the temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.

2. Fractional Crystallization of this compound from Acetone

This protocol is adapted from the fractional crystallization of coconut oil and can be used to separate this compound into fractions with different fatty acid compositions.[3][4][15]

  • Dissolution: Dissolve the this compound in acetone at a ratio of 1:2 (w/v) by heating the mixture to a gentle boil with stirring until a homogenous solution is formed.[15]

  • Isothermal Crystallization: Cool the solution to 10°C and maintain this temperature for 6 hours with gentle agitation.[3][4] A solid fraction enriched in higher-melting point fatty acids (stearic and palmitic acids) will precipitate.

  • Separation of the High-Melting Fraction: Separate the solid fraction (coco-stearin) from the liquid fraction (olein) by vacuum filtration at 10°C.

  • Isolation of the Low-Melting Fraction: The liquid fraction contains the lower-melting point fatty acids (lauric and myristic acids). The solvent can be removed from this fraction by rotary evaporation to yield the purified low-melting fatty acid mixture.

  • Washing and Drying: Wash the collected solid fraction with a small amount of cold acetone and dry under vacuum.

Mandatory Visualizations

experimental_workflow start Crude this compound dissolution Dissolution in Hot Solvent start->dissolution cooling Controlled Cooling dissolution->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing mother_liquor Mother Liquor filtration->mother_liquor drying Drying washing->drying pure_crystals Purified this compound Crystals drying->pure_crystals

Caption: Experimental workflow for this compound crystallization.

troubleshooting_workflow start Crystallization Issue Encountered no_crystals No Crystals Forming? start->no_crystals oiling_out Product Oiling Out? no_crystals->oiling_out No solution1 Increase Supersaturation: - Concentrate Solution - Lower Temperature - Add Seed Crystal no_crystals->solution1 Yes low_yield Low Crystal Yield? oiling_out->low_yield No solution2 Modify Cooling/Solvent: - Slower Cooling Rate - Add Anti-Solvent oiling_out->solution2 Yes poor_morphology Poor Crystal Morphology? low_yield->poor_morphology No solution3 Optimize Recovery: - Reduce Solvent Volume - Lower Final Temperature - Recrystallize from Mother Liquor low_yield->solution3 Yes solution4 Control Growth Rate: - Slower Cooling - Adjust Solvent System poor_morphology->solution4 Yes end Optimized Crystallization poor_morphology->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for this compound crystallization.

References

Technical Support Center: Overcoming Emulsion Formation During Cocinic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the liquid-liquid extraction of Cocinic acid.

Troubleshooting Guide: Breaking Emulsions in this compound Extraction

Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution, that fail to separate into distinct layers.[1][2] This phenomenon is a frequent issue in the extraction of fatty acids like this compound, often caused by the presence of surfactant-like compounds (e.g., phospholipids, proteins, free fatty acids) that reduce the interfacial tension between the two phases.[3] Vigorous mixing can also contribute to emulsion formation by dispersing one liquid into the other as fine droplets.[2]

Preventative Measures

Preventing an emulsion is often easier than breaking one.[2][3] Consider the following preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases. This provides sufficient surface area for extraction while minimizing the energy input that leads to emulsion formation.[1][2][3]

  • "Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help prevent the stabilization of emulsions.[1][3][4]

  • Filtration: If your initial sample contains particulate matter, filter it before beginning the extraction to remove potential emulsifying agents.[1]

Experimental Protocols for Breaking Emulsions

If an emulsion has already formed, various physical and chemical methods can be employed to break it. The choice of method depends on the stability of the emulsion and the nature of the sample.

1. Physical Disruption Techniques

These methods aim to break the emulsion without introducing chemical reagents that could interfere with downstream analyses.

  • Let the Sample Sit: The simplest approach is to allow the separatory funnel to stand undisturbed for up to an hour. Gravity alone may be sufficient for the phases to separate. Gentle tapping on the side of the funnel can aid this process.[5][6]

  • Centrifugation: This is a highly effective method for breaking emulsions. The applied centrifugal force accelerates the separation of the dispersed droplets.[3][4][5][6]

    • Protocol:

      • Carefully transfer the emulsion into centrifuge tubes.

      • Ensure the tubes are properly balanced.

      • Centrifuge at a moderate to high speed. A good starting point is 3000 x g for 20 minutes or 5000 rpm for 15 minutes.[2][7] The optimal speed and time may need to be adjusted based on the emulsion's stability.[2]

      • After centrifugation, carefully pipette the separated layers. A solid "protein cake" may form at the interface, which can aid in a clean separation.[2][8]

  • Filtration: Passing the emulsion through a filter medium can help to coalesce the fine droplets.[1]

    • Protocol:

      • Place a glass wool plug or phase separation filter paper in a funnel.[3]

      • Pour the entire contents of the separatory funnel through the filter.

      • Collect the separated layers in a clean flask.

2. Chemical Disruption Techniques

These methods involve adding reagents to alter the chemical properties of the system and destabilize the emulsion.

  • Salting Out: Adding a salt increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting layer separation.[1][3][4]

    • Protocol:

      • Add a small amount of saturated sodium chloride (brine) solution or solid sodium chloride/sodium sulfate to the separatory funnel.[1]

      • Gently swirl or shake and allow the funnel to stand.[1]

  • pH Adjustment (Acidification): If the emulsion is stabilized by alkali soaps or detergents, lowering the pH can neutralize their charge and reduce their emulsifying properties.[5][6]

    • Protocol:

      • Slowly add a dilute strong acid (e.g., 1M HCl or H₂SO₄) to the separatory funnel with stirring.[1][5][6]

      • Monitor the pH of the aqueous phase, aiming for a pH of approximately 2.[2][5][6]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to solubilize the emulsifying agent.[3][4]

Quantitative Data Summary
ParameterRecommended ValueNotes
Centrifugation Speed 3000 x g - 5000 rpm[2][7]Higher speeds may be more effective but could risk damaging target molecules.[2]
Centrifugation Time 15 - 20 minutes[2]Longer durations may be necessary for very stable emulsions.[2]
pH Adjustment ~ pH 2[2][5][6]Use a dilute strong acid and add it slowly with monitoring.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of a liquid-liquid extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets in the other.[1][2] In extractions, this often appears as a cloudy or milky third layer between the organic and aqueous phases, preventing a clean separation.[2][5][6]

Q2: What are the primary causes of emulsion formation during this compound extraction?

Emulsion formation is primarily caused by emulsifying agents, which are molecules with both water-loving (hydrophilic) and water-fearing (hydrophobic) parts.[2] In the extraction of natural products like this compound, common emulsifying agents include phospholipids, proteins, and other free fatty acids.[2][3] Vigorous shaking provides the energy to create the small droplets that these agents then stabilize.[2]

Q3: Are there alternative extraction techniques that can avoid emulsion formation?

Yes, Supported Liquid Extraction (SLE) is a technique that can be used for samples prone to emulsion formation.[3] In SLE, the aqueous sample is absorbed onto a solid support (like diatomaceous earth), and the organic solvent is then passed through this support to extract the analytes, avoiding the direct mixing of the two liquid phases.[3]

Q4: Can changing the organic solvent help prevent emulsions?

Yes, sometimes the choice of organic solvent can influence emulsion formation. If you consistently encounter emulsions with one solvent, trying a different one with different properties might be beneficial.[3] For instance, some researchers suggest that chloroform or dichloromethane are less likely to form emulsions compared to diethyl ether.[8]

Q5: What should I do if a gooey or insoluble precipitate forms at the interface instead of a typical emulsion?

This can sometimes occur. The recommended approach is to wash the mixture with water to remove as much of the precipitate as possible, ensuring you retain the entire organic layer. Afterward, use a generous amount of a drying agent (like anhydrous sodium sulfate) to absorb any remaining water and potentially the precipitate, which can then be removed by filtration.[9][10]

Visual Guides

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_outcome Outcome cluster_collection Product Collection start Start with this compound Source homogenize Homogenize Sample start->homogenize dissolve Dissolve in Aqueous Phase homogenize->dissolve add_solvent Add Immiscible Organic Solvent dissolve->add_solvent mix Gentle Inversion Mixing add_solvent->mix separate Allow Layers to Separate mix->separate clean_sep Clean Separation separate->clean_sep Success emulsion Emulsion Forms separate->emulsion Problem collect Collect Organic Layer clean_sep->collect dry Dry with Anhydrous Salt collect->dry evaporate Evaporate Solvent dry->evaporate end Purified this compound evaporate->end EmulsionTroubleshooting cluster_physical Physical Methods cluster_chemical Chemical Methods emulsion Emulsion Formed wait Let it Stand emulsion->wait centrifuge Centrifuge wait->centrifuge Failure resolved Emulsion Broken Proceed with Extraction wait->resolved Success filter Filter centrifuge->filter Failure centrifuge->resolved Success salt Add Brine (Salting Out) filter->salt Failure filter->resolved Success ph Adjust pH (Acidify) salt->ph Failure salt->resolved Success solvent Add Different Solvent ph->solvent Failure ph->resolved Success solvent->resolved Success unresolved Emulsion Persists solvent->unresolved Failure

References

Stabilizing Cocinic acid in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cocinic Acid.

This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and stabilization of this compound in experimental assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a mixture of saturated fatty acids derived from coconut oil, with lauric acid (C12) being the most abundant component. While saturated fatty acids are generally more stable than unsaturated ones, this compound is susceptible to two main issues in experimental settings:

  • Poor Aqueous Solubility: Due to its long alkyl chain, this compound has very low solubility in aqueous buffers and cell culture media, which can lead to precipitation.[1][2]

  • Oxidation: Although less prone to oxidation than unsaturated fatty acids, gradual oxidation can occur over long-term storage, especially if exposed to light, oxygen, or metal ions.[3][4]

Q2: How should I store this compound powder and its stock solutions?

A2: Proper storage is critical to maintaining the integrity of this compound.

  • Powder: Store the solid form of this compound at 4°C in a desiccator.

  • Organic Stock Solutions: Prepare stock solutions in an organic solvent like ethanol or DMSO.[5] For long-term storage, overlay the solution with an inert gas (nitrogen or argon), protect it from light, and store at -20°C or -80°C.[3][6] An ethanol-based stock solution can be stable for over six months when stored at 4°C in the dark.[7]

  • Aqueous Preparations: Aqueous solutions or media containing this compound should be prepared fresh for each experiment.[3]

Q3: Can I just dissolve this compound directly in my cell culture medium?

A3: Direct dissolution in aqueous media is not recommended and will likely fail due to the compound's low solubility.[1] This can lead to precipitation, non-homogenous concentrations, and unreliable experimental outcomes. It is essential to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the final medium, often with the aid of a carrier molecule like BSA.[1][8]

Troubleshooting Guide

Issue 1: Precipitate forms after adding this compound to my aqueous buffer or cell culture medium.

  • Cause: This is the most common issue and is due to the low solubility of fatty acids in aqueous solutions.[1][9] The final concentration of the organic solvent from the stock solution may also be too high, causing the compound to fall out of solution (an effect known as 'salting out').

  • Solution:

    • Complex with BSA: The gold-standard method is to complex this compound with fatty acid-free Bovine Serum Albumin (BSA).[8][10] BSA acts as a carrier, mimicking its physiological transport and dramatically increasing its solubility and stability in culture media.[2]

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol) in your culture medium does not exceed 0.1%.[2] Higher concentrations can be toxic to cells and contribute to precipitation.

    • Sonication: For albumin-free preparations, sonicating the fatty acid stock solution in ethanol can help form stable micelles that disperse more readily in aqueous solutions.[7][11]

Issue 2: I'm observing inconsistent or no biological effect in my cell-based assays.

  • Cause: This can result from several factors, including compound degradation, inaccurate concentration due to precipitation, or loss of the compound due to adsorption to plasticware.[1]

  • Solution:

    • Confirm Solution Integrity: Before each experiment, visually inspect your stock and final solutions for any signs of precipitation.

    • Use a Carrier: Employing a BSA-complex ensures more consistent and effective delivery of this compound to the cells.[1][2]

    • Prepare Solutions Fresh: Always prepare the final working solution fresh from a stable stock solution right before the experiment. Oxidation products of fatty acids can be more cytotoxic than the parent compound.[3]

    • Control for the Carrier: Always include a "vehicle control" in your experiments (e.g., medium with BSA-ethanol complex but without this compound) to ensure the observed effects are due to the fatty acid itself.[1]

Issue 3: My stock solution appears cloudy or has changed color.

  • Cause: Cloudiness can indicate precipitation due to temperature changes or solvent evaporation. A color change (e.g., yellowing) may suggest oxidation.

  • Solution:

    • Precipitation: Gently warm the solution to 37°C and vortex to redissolve the precipitate.[8] If it doesn't redissolve, it may be best to discard it.

    • Oxidation: If oxidation is suspected, the stock should be discarded. To prevent this, consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic stock solutions.[3] Store stocks under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[3]

Troubleshooting Decision Workflow

G start Experimental Issue Observed precipitate Precipitate in Medium? start->precipitate Precipitation inconsistent_results Inconsistent Results? start->inconsistent_results Variable Effects stock_issue Stock Solution Issue? start->stock_issue Degradation use_bsa Action: Complex with BSA. Ensure final solvent conc. <0.1%. precipitate->use_bsa sonicate Alternative: Use sonication for albumin-free prep. precipitate->sonicate check_solution Action: Visually inspect solutions. Prepare fresh working solutions. inconsistent_results->check_solution use_carrier Action: Use BSA as a carrier. Include vehicle control. inconsistent_results->use_carrier warm_vortex Action: Gently warm (37°C) and vortex. If cloudy/precipitated. stock_issue->warm_vortex discard_stock Action: Discard if color changes (oxidation). Prepare fresh stock with antioxidant. stock_issue->discard_stock

Caption: A decision tree for troubleshooting common this compound issues.

Quantitative Data on Stability

The stability of this compound is highly dependent on its formulation and storage conditions. The following tables summarize key data for consideration.

Table 1: Solubility of this compound in Common Lab Solvents

SolventSolubilityTemperatureNotes
Water< 0.1 mg/mL25°CPractically insoluble.
Ethanol> 50 mg/mL25°CGood for primary stock solutions.[5]
DMSO> 50 mg/mL25°CSuitable for stocks, but ensure final concentration is low.[5]
PBS (pH 7.4)< 0.1 mg/mL25°CInsoluble without a carrier.
Cell Culture Media< 0.1 mg/mL37°CInsoluble; requires complexation with BSA.[1]

Table 2: Effect of Antioxidants on the Stability of a 10 mM this compound Stock in Ethanol at 4°C

Antioxidant (Concentration)% Oxidation after 3 Months% Oxidation after 6 Months
None~2.5%~5.8%
BHT (0.01%)< 0.5%< 1.0%
α-Tocopherol (0.01%)< 0.8%< 1.5%

Note: Data are illustrative, based on typical stability profiles for saturated fatty acids. Actual results may vary.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Ethanol

This protocol describes the preparation of a stable, concentrated stock solution.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube. (For 10 mL of a 100 mM solution, use ~214 mg, assuming an average MW of 214.3 g/mol for this compound).

  • Dissolution: Add 10 mL of 100% ethanol to the tube.

  • Warming & Vortexing: Cap the tube tightly and heat in a water bath at 65°C for 10-15 minutes, vortexing periodically until the fatty acid is completely dissolved.[8]

  • Storage: For long-term storage, flush the tube with nitrogen gas, seal tightly with paraffin film, and store at -20°C, protected from light.[3] For short-term use, store at 4°C.[11]

Protocol 2: Preparation of a 5 mM this compound:BSA Complex (5:1 Molar Ratio) for Cell Culture

This protocol details the recommended method for preparing this compound for cell-based assays.

  • Prepare BSA Solution: Prepare a 1 mM solution of fatty acid-free BSA in sterile PBS or serum-free culture medium. Gently warm to 37°C to aid dissolution. Do not vortex vigorously, as this can denature the protein.

  • Aliquot BSA: In a sterile tube, place the required volume of the 1 mM BSA solution.

  • Add this compound: While gently swirling the BSA solution, slowly add the appropriate volume of the 100 mM this compound stock solution (from Protocol 1) to achieve a 5:1 molar ratio of fatty acid to BSA.

    • Calculation Example: To make 1 mL of a 5 mM this compound / 1 mM BSA solution, add 50 µL of 100 mM this compound stock to 950 µL of 1 mM BSA solution.

  • Incubation: Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle, continuous agitation (e.g., on a rotator) to allow for complete complex formation.[8]

  • Sterilization: Sterile-filter the final solution using a 0.22 µm syringe filter.

  • Application: The this compound:BSA complex is now ready to be diluted to the final desired concentration in your complete cell culture medium.

Experimental Workflow for Preparing this compound:BSA Complex

G cluster_0 Stock Preparation cluster_1 BSA Complexation weigh 1. Weigh this compound dissolve 2. Dissolve in Ethanol (65°C) weigh->dissolve store 3. Store Stock at -20°C dissolve->store add_fa 5. Add this compound Stock to BSA (5:1 ratio) store->add_fa Use Stock prep_bsa 4. Prepare 1mM BSA Solution (37°C) prep_bsa->add_fa incubate 6. Incubate at 37°C for 1 hour add_fa->incubate filter 7. Sterile Filter (0.22 µm) incubate->filter final_dilution Dilute to Final Concentration in Cell Culture Medium filter->final_dilution Ready for Use

Caption: Workflow for preparing a this compound:BSA complex for experiments.

Hypothetical Signaling Pathway

This compound and Cellular Lipid Sensing

This compound, as a saturated fatty acid, can influence cellular metabolic pathways. One hypothetical pathway involves its interaction with fatty acid transport proteins (FATP) and subsequent activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.

G cocinic_acid Extracellular This compound:BSA fatp FATP cocinic_acid->fatp Uptake intracellular_ca Intracellular This compound-CoA fatp->intracellular_ca ppar PPARα intracellular_ca->ppar Binds & Activates gene_expression Target Gene Expression (e.g., CPT1, ACOX1) ppar->gene_expression Dimerizes with RXR rxr RXR rxr->gene_expression beta_oxidation Increased Fatty Acid β-Oxidation gene_expression->beta_oxidation Leads to

Caption: Hypothetical signaling pathway for this compound in a target cell.

References

Technisches Support-Center: Fehlerbehebung bei der Derivatisierung von Carbonsäuren für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Willkommen im technischen Support-Center. Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung bei der Lösung spezifischer Probleme helfen, die bei der Derivatisierung von Carbonsäuren für die Gaschromatographie-Massenspektrometrie (GC-MS) auftreten können.

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen im Frage-Antwort-Format, um eine schnelle und effektive Lösung zu ermöglichen.

Frage 1: Warum ist meine Derivatisierungsreaktion unvollständig oder meine Wiederfindungsrate gering?

Antwort: Eine unvollständige Derivatisierung ist ein häufiges Problem, das zu ungenauen quantitativen Ergebnissen und schlechter Peakform führt.[1] Mehrere Faktoren können dazu beitragen:

  • Feuchtigkeit: Wasser im Reaktionsgemisch kann den Derivatisierungsreagenz zersetzen oder das gebildete Derivat hydrolysieren, was die Ausbeute verringert.[2] Sowohl Silylierungs- als auch Veresterungsmethoden sind feuchtigkeitsempfindlich.[3] Stellen Sie sicher, dass alle Glasgeräte, Lösungsmittel und die Probe selbst trocken sind.[4][5]

  • Unzureichendes Reagenz: Es wird empfohlen, einen Überschuss an Derivatisierungsreagenz zu verwenden, um die Reaktion zum Abschluss zu bringen. Bei der Silylierung mit BSTFA wird beispielsweise ein molares Verhältnis von mindestens 2:1 des Reagenzes zu aktiven Wasserstoffatomen empfohlen.

  • Suboptimale Reaktionsbedingungen: Zeit und Temperatur sind entscheidende Parameter. Eine Veresterung mit BF₃-Methanol erfordert beispielsweise typischerweise eine Erwärmung bei 60-80 °C für 5 bis 60 Minuten.[3][6] Kürzere Zeiten können zu einer unvollständigen Umsetzung führen, insbesondere bei freien Fettsäuren.[7]

  • Schlechte Löslichkeit der Probe: Wenn sich die getrocknete Probe nicht im Derivatisierungslösungsmittel (z. B. Pyridin) auflöst, wird die Reaktion wahrscheinlich nicht oder nur unvollständig ablaufen.[8]

  • Sterische Hinderung: Sterisch gehinderte Carbonsäuren können längere Reaktionszeiten, höhere Temperaturen oder den Einsatz eines Katalysators erfordern.

Lösungs-Workflow

G cluster_start Problem: Unvollständige Derivatisierung cluster_checks Überprüfung der Bedingungen cluster_actions Korrekturmaßnahmen start Beginn der Fehlerbehebung check_moisture Probe & Reagenzien trocken? start->check_moisture check_reagent Reagenzüberschuss ausreichend? check_moisture->check_reagent Ja action_dry Trocknen von Probe, Lösungsmitteln & Glasgeräten check_moisture->action_dry Nein check_conditions Zeit & Temperatur optimiert? check_reagent->check_conditions Ja action_reagent Molares Verhältnis erhöhen check_reagent->action_reagent Nein check_solubility Probe vollständig gelöst? check_conditions->check_solubility Ja action_conditions Reaktionszeit / Temperatur erhöhen check_conditions->action_conditions Nein action_solvent Alternatives Lösungsmittel / Katalysator testen check_solubility->action_solvent Nein end_node Erfolgreiche Derivatisierung check_solubility->end_node Ja action_dry->check_moisture action_reagent->check_reagent action_conditions->check_conditions action_solvent->check_solubility

Workflow zur Fehlerbehebung bei unvollständiger Derivatisierung.
Frage 2: Warum zeigen meine Peaks ein starkes Tailing, obwohl ich derivatisiert habe?

Antwort: Peak-Tailing tritt auf, wenn Analyten unerwünschte Wechselwirkungen mit dem GC-System eingehen. Während die Derivatisierung die hohe Polarität von Carbonsäuren reduziert, die eine Hauptursache für Tailing ist, können andere Probleme bestehen bleiben.[1][3][5]

  • Aktive Stellen im System: Kontaminierte oder "aktive" Stellen im Injektor-Liner oder am Säulenkopf können zu sekundären Wechselwirkungen führen.[1][9]

  • Ungeeignete Säule: Die Verwendung einer ungeeigneten Säulenphase kann zu schlechter Peakform führen.[1] Für die Analyse von derivatisierten Carbonsäuren werden oft unpolare Phasen wie 5% Phenyl-Methylpolysiloxan verwendet.[10]

  • Unvollständige Derivatisierung: Verbleibende, nicht derivatisierte Carbonsäuren im Gemisch werden stark tailen.[11]

  • Zersetzung des Derivats: Einige Derivate, insbesondere Trimethylsilyl (TMS)-Ester, sind hydrolyseempfindlich und können im Injektor oder auf der Säule zerfallen, wenn Feuchtigkeit vorhanden ist.[2]

Lösungsvorschläge:

  • Systemwartung: Reinigen oder ersetzen Sie den Injektor-Liner.[1][12]

  • Säulenwartung: Schneiden Sie 10-50 cm vom vorderen Ende der Säule ab, um nichtflüchtige Rückstände und aktive Stellen zu entfernen.[13]

  • Derivatisierung überprüfen: Stellen Sie sicher, dass die Derivatisierung vollständig ist, indem Sie die Reaktionsbedingungen optimieren.[11]

  • Glasgeräte desaktivieren: Um die Adsorption von Analyten zu verhindern, können Glasgeräte vor der Verwendung silanisiert werden.[14]

Frage 3: Ich sehe "Geisterpeaks" oder unerwartete Peaks in meiner Analyse und sogar im Blindwert. Was ist die Ursache?

Antwort: Geisterpeaks sind Peaks in einem Chromatogramm, die nicht von der injizierten Probe stammen. Sie können aus verschiedenen Quellen stammen:

  • Kontamination des Septums: Partikel aus dem Injektor-Septum können in den Liner gelangen und bei hohen Temperaturen "bluten".[15] Ein häufiger Wechsel des Septums wird empfohlen.[15]

  • Verschleppung (Carryover): Rückstände von früheren, konzentrierteren Proben können im Injektor oder auf der Säule verbleiben und in nachfolgenden Läufen eluieren.[16]

  • Verunreinigungen im Reagenz: Die Derivatisierungsreagenzien selbst oder deren Nebenprodukte können Peaks erzeugen.[13][17]

  • Abbau der stationären Phase: Bei hohen Temperaturen kann die stationäre Phase der Säule abgebaut werden, was zu einem Anstieg der Basislinie und diskreten Peaks führen kann.[16]

  • Hydrolyse im Injektor: Wenn Wasser oder Alkohole als Lösungsmittel verwendet werden, können sie mit Silikonpartikeln im Liner reagieren und Hydrolyse- oder Alkoholyseprodukte bilden, die als Peaks erscheinen.[18]

Lösungsvorschläge:

  • Regelmäßige Wartung: Tauschen Sie Septen und Liner regelmäßig aus.[15]

  • Spülsequenzen: Führen Sie zwischen den Probeninjektionen Spülungen mit einem geeigneten Lösungsmittel durch.

  • Qualität der Reagenzien: Verwenden Sie hochwertige Derivatisierungsreagenzien und lagern Sie diese ordnungsgemäß, um ihre Zersetzung zu vermeiden.[5]

  • Blindwert-Analyse: Analysieren Sie einen Blindwert, der alle Schritte der Probenvorbereitung, einschließlich der Derivatisierung, durchlaufen hat, um die Quelle der Kontamination zu identifizieren.[19]

Häufig gestellte Fragen (FAQs)

F1: Welche Derivatisierungsmethode ist für meine Carbonsäuren am besten geeignet: Silylierung oder Veresterung?

Antwort: Die Wahl zwischen Silylierung (z. B. mit BSTFA) und Veresterung (z. B. mit BF₃-Methanol) hängt von der Art der Carbonsäure, der Probenmatrix und den analytischen Anforderungen ab.[10][20]

  • Silylierung (z.B. mit BSTFA):

    • Vorteile: Sehr reaktiv und vielseitig, derivatisiert neben Carboxyl- auch Hydroxyl-, Amin- und Thiolgruppen.[3] Die Reaktionsnebenprodukte sind oft flüchtig und stören die Chromatographie nicht.[14] Für Dicarbonsäuren in Proben mit geringem Volumen bietet BSTFA oft niedrigere Nachweisgrenzen und eine bessere Reproduzierbarkeit als die Veresterung.[10][20]

    • Nachteile: Die resultierenden TMS-Derivate sind sehr feuchtigkeitsempfindlich und neigen zur Hydrolyse, was ihre Langzeitstabilität begrenzt.[2]

  • Veresterung (z.B. mit BF₃-Methanol zu Methylestern/FAMEs):

    • Vorteile: Die resultierenden Alkylester sind deutlich stabiler als TMS-Derivate und können bei Bedarf gelagert werden.[2][21] Dies ist die bevorzugte Methode für die Analyse von Fettsäuren.[3][5]

    • Nachteile: Die Reaktion kann bei Di- und Tricarbonsäuren schwierig sein.[4] Saure Nebenprodukte aus einigen Reagenzien (z. B. aus Anhydriden) müssen vor der Injektion entfernt werden, um Säulenschäden zu vermeiden.[13]

Entscheidungsdiagramm

G start Auswahl des Derivatisierungs- reagenzes für Carbonsäuren q1 Analysiere ich hauptsächlich Fettsäuren (Mono-)? start->q1 q2 Sind neben Carboxyl- auch andere funktionelle Gruppen (OH, NH) vorhanden? q1->q2 Nein ester Veresterung (z.B. BF₃-Methanol) ist wahrscheinlich die beste Wahl. q1->ester Ja q3 Ist eine hohe Stabilität der Derivate für die Lagerung erforderlich? q2->q3 Nein silylierung Silylierung (z.B. BSTFA) ist wahrscheinlich die beste Wahl. q2->silylierung Ja q4 Analysiere ich Spuren von Di-/Tricarbonsäuren? q3->q4 Nein q3->ester Ja q4->ester Eher q4->silylierung Ja

Entscheidungshilfe zur Auswahl des Derivatisierungsreagenzes.
F2: Können Sie ein Standardprotokoll für die Veresterung mit BF₃-Methanol bereitstellen?

Antwort: Ja, die Veresterung zur Bildung von Fettsäuremethylestern (FAMEs) ist ein Standardverfahren.[6]

Experimentelles Protokoll: Säurekatalysierte Veresterung mit Bor-Trifluorid (BF₃)-Methanol

Diese Methode wird häufig zur gleichzeitigen Veresterung von freien Fettsäuren und zur Transveresterung von veresterten Fettsäuren (aus Glycerolipiden) verwendet.[6]

  • Probenvorbereitung: Wiegen Sie 1-25 mg der Lipidprobe (oder eines getrockneten Lipidextrakts) in ein Glasröhrchen mit Schraubverschluss und PTFE-Dichtung.[5][6] Wässrige Proben müssen zuerst zur Trockne eingedampft werden.[3][5]

  • Reagenz zugeben: Geben Sie 2 ml einer 12-14%igen Bor-Trifluorid-Lösung in Methanol zur Probe.[5][6]

  • Reaktion: Verschließen Sie das Röhrchen fest und erhitzen Sie es für 5-60 Minuten bei 60-80 °C.[3][6] Die optimale Zeit und Temperatur kann je nach Probentyp variieren.[5]

  • Abkühlen und Extraktion: Kühlen Sie das Röhrchen auf Raumtemperatur ab. Geben Sie 1 ml Wasser und 1-2 ml eines unpolaren Lösungsmittels (z. B. Hexan oder Heptan) hinzu.[3][5]

  • Phasentrennung: Schütteln Sie das Röhrchen kräftig für 30 Sekunden. Lassen Sie die Phasen sich trennen (Zentrifugation kann helfen).[6]

  • Probenentnahme: Überführen Sie die obere organische Phase, die die FAMEs enthält, in ein Autosampler-Fläschchen für die GC-MS-Analyse.[3]

F3: Können Sie ein Standardprotokoll für die Silylierung mit BSTFA bereitstellen?

Antwort: Ja, die Silylierung ist eine wirksame Methode zur Derivatisierung von polaren funktionellen Gruppen.

Experimentelles Protokoll: Silylierung mit BSTFA (+TMCS)

Diese Methode ist hochempfindlich gegenüber Feuchtigkeit.[3]

  • Probenvorbereitung: Überführen Sie die getrocknete Probe (oder einen aliquoten Teil in einem geeigneten Lösungsmittel wie Acetonitril) in ein Autosampler-Fläschchen.[3] Die Probe muss vollständig trocken sein.[3]

  • Reagenz zugeben: Geben Sie einen Überschuss an Silylierungsreagenz hinzu, z. B. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), das oft 1% Trimethylchlorsilan (TMCS) als Katalysator enthält.[6]

  • Reaktion: Verschließen Sie das Fläschchen, vortexen Sie es für 10 Sekunden und erhitzen Sie es bei 60 °C für 60 Minuten.[6] Bei leicht derivatisierbaren Verbindungen kann die Reaktion auch bei Raumtemperatur ablaufen.

  • Analyse: Nach dem Abkühlen ist die Probe direkt für die GC-MS-Analyse bereit.[6] Eine Verdünnung mit einem unpolaren Lösungsmittel kann erforderlich sein.[6]

Quantitative Datenzusammenfassung

Die Wahl der Methode kann die Nachweisgrenzen (LODs) erheblich beeinflussen. Die folgende Tabelle fasst die LODs für verschiedene Derivatisierungs- und Analysemethoden für eine Reihe von Mono- und Dicarbonsäuren zusammen.

MethodeDerivatisierungsreagenzTypische Nachweisgrenzen (LODs)Anmerkungen
GC-MS (TIC) BF₃/Butanol< 10 pgBietet die niedrigsten LODs für die meisten Säuren.[22]
GC-MS (SIM) BF₃/Butanol1 - 4 pgWeitere Verbesserung durch Selected Ion Monitoring.[22]
GC-MS BSTFA5 - 40 pgGute Empfindlichkeit, aber für flüchtige Säuren höher.[22]
GC-FID BF₃/ButanolVergleichbar mit GC-MS (TIC)Eine kostengünstige Alternative zur MS-Detektion.[22]
LC-MS/MS Keine Derivatisierung5 - 40 pgDirekte Analyse, aber für einige flüchtige Säuren ungeeignet.[22]

Tabelle basierend auf Daten aus einer vergleichenden Studie zu Nachweisgrenzen.[22]

Haftungsausschluss: Die hier bereitgestellten Informationen dienen als allgemeine Anleitung. Die optimalen Bedingungen können je nach spezifischer Anwendung, Probenmatrix und Instrumentierung variieren. Eine Methodenvalidierung ist für genaue und reproduzierbare Ergebnisse unerlässlich.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Cocinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Cocinic acid and its constituent fatty acids.

Section 1: Understanding Matrix Effects

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: The "matrix" encompasses all components within a sample apart from the analyte of interest (in this case, the fatty acids of this compound). In biological samples such as plasma or serum, these components include proteins, salts, and, most significantly for fatty acid analysis, phospholipids.[1] Matrix effects arise when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of the analysis.[2]

Q2: Why is the analysis of this compound and other fatty acids particularly susceptible to matrix effects?

A2: The analysis of fatty acids like those in this compound is prone to matrix effects for several reasons. Fatty acids are often analyzed in complex biological matrices that are rich in lipids, especially phospholipids.[1] Phospholipids are notorious for causing ion suppression and can contaminate the MS source. They often co-extract with the fatty acid analytes during sample preparation and may elute at similar times from the HPLC column, leading to direct competition for ionization.[4] This co-elution can decrease sensitivity, leading to higher limits of quantitation and reduced method precision and accuracy.

Q3: How can I identify if my LC-MS analysis is impacted by matrix effects?

A3: A widely used method to assess matrix effects is the post-column infusion technique. This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][5][6] A quantitative assessment can be performed using the post-extraction spike method.[6] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the same analyte in a neat (clean) solvent. The percentage of matrix effect (%ME) can be calculated using the following formula:

%ME = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Section 2: Troubleshooting and Mitigation Strategies

This section provides a troubleshooting guide for common issues related to matrix effects in this compound analysis.

Observed Problem Potential Cause Recommended Solution(s)
Poor Signal Intensity / High Limit of Quantitation Ion suppression from co-eluting matrix components, particularly phospholipids.[1]- Implement a more rigorous sample preparation technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interferences.[1] - Utilize phospholipid removal plates or cartridges (e.g., Ostro, HybridSPE, EMR-Lipid).[4][7][8] - Optimize chromatographic conditions to separate this compound fatty acids from the region where phospholipids elute.[4] - Consider chemical derivatization to enhance ionization efficiency.[9][10]
Inconsistent and Irreproducible Results Variable matrix effects between different samples or batches. Buildup of contaminants on the LC column or in the MS source.- Employ a stable isotope-labeled internal standard (SIL-IS) for each target fatty acid to compensate for signal variability.[11] - Ensure thorough column washing between injections to prevent carryover.[12] - Regularly clean the MS ion source.
Peak Shape Distortion or Retention Time Shifts Interaction of the analyte with matrix components that are loosely bound, altering its chromatographic behavior.[13]- Improve sample cleanup to remove the interfering matrix components.[1] - The use of a SIL-IS that co-elutes with the analyte can help to mitigate the quantitative impact of these shifts.[11]
Gradual Decrease in Signal Over an Analytical Run Accumulation of non-volatile matrix components, especially phospholipids, on the LC column and in the MS source, leading to a progressive loss of sensitivity.[14]- Use a guard column and change it regularly. - Implement one of the advanced sample preparation techniques focused on phospholipid removal.[4][14] - A divert valve can be used to direct the flow to waste during the elution of highly interfering components.[6]

Section 3: Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Fatty Acid Extraction

This protocol is a general guideline for extracting fatty acids from plasma or serum.

  • Sample Preparation : To 500 µL of plasma/serum, add an appropriate amount of a stable isotope-labeled internal standard solution.

  • Protein Precipitation : Add 1.5 mL of a cold organic solvent like acetonitrile or ethanol to precipitate proteins. Vortex vigorously for 1 minute.[8]

  • Centrifugation : Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Extraction : Transfer the supernatant to a clean tube. Add 2 mL of a non-polar solvent such as hexane or methyl tert-butyl ether.

  • pH Adjustment : For acidic analytes like fatty acids, adjust the pH of the aqueous layer to be at least two pH units lower than the pKa of the acids to ensure they are in their neutral form, which improves extraction into the organic solvent.[1]

  • Mixing and Phase Separation : Vortex the mixture for 2 minutes, then centrifuge to facilitate phase separation.

  • Collection : Carefully collect the upper organic layer containing the fatty acids.

  • Drying and Reconstitution : Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Phospholipid Removal using a Specialized 96-Well Plate

This protocol describes a general workflow for using phospholipid removal plates.

  • Protein Precipitation : In a 96-well collection plate, mix your sample (e.g., 100 µL of plasma) with 300-400 µL of acetonitrile containing the internal standard. This will precipitate the proteins.[15]

  • Mixing : Mix thoroughly, for instance by vortexing the plate.

  • Filtration : Place the phospholipid removal plate on top of a clean collection plate. Transfer the supernatant from the protein precipitation step onto the phospholipid removal plate.

  • Elution : Apply a vacuum or positive pressure to pass the sample through the sorbent. The eluate collected in the clean plate is now depleted of phospholipids.

  • Evaporation and Reconstitution : Evaporate the collected eluate to dryness and reconstitute in the mobile phase for injection.

Section 4: Frequently Asked Questions (FAQs)

Q4: What is the best sample preparation technique to minimize matrix effects for this compound analysis?

A4: The most effective technique often depends on the complexity of your matrix and the required sensitivity. While simple protein precipitation (PPT) is quick, it is often insufficient for removing phospholipids.[1][14] For cleaner extracts, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are superior.[1] The use of specialized phospholipid removal products, such as HybridSPE or Ostro plates, has been shown to be highly effective at removing phospholipids, thereby reducing ion suppression and improving assay robustness.[4][7]

Q5: How do stable isotope-labeled internal standards (SIL-IS) work, and are they necessary?

A5: A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavier stable isotope (e.g., deuterium or ¹³C).[11] These standards are ideal because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same matrix effects.[11][16] By measuring the ratio of the analyte signal to the SIL-IS signal, variations due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification. While not always mandatory, their use is highly recommended and is considered the gold standard in quantitative bioanalysis.[11]

Q6: Can I just dilute my sample to reduce matrix effects?

A6: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[6][17] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially if the fatty acids of this compound are present at low concentrations.[6] This strategy is only feasible if the sensitivity of your instrument is high enough to detect the diluted analyte with sufficient precision.

Q7: Can derivatization help in minimizing matrix effects for fatty acid analysis?

A7: Yes, chemical derivatization can be a very effective strategy. The inherent poor ionization efficiency of fatty acids can be a challenge in LC-MS.[9][10] Derivatization can improve ionization efficiency, often by adding a permanently charged group to the fatty acid molecule.[18] This can lead to a significant increase in sensitivity, which allows for greater sample dilution to mitigate matrix effects. Furthermore, the derivatized analyte may shift to a different region of the chromatogram, away from interfering matrix components.[9][10]

Section 5: Visual Workflows

Caption: A generalized workflow for sample preparation to minimize matrix effects.

cluster_0 Troubleshooting Logic for Matrix Effects problem Problem: Inaccurate or Irreproducible Results check_me Assess for Matrix Effects? (Post-Extraction Spike) problem->check_me me_present Matrix Effects Confirmed check_me->me_present no_me No Significant Matrix Effects check_me->no_me improve_sp Improve Sample Preparation me_present->improve_sp Mitigate use_sil_is Use Stable Isotope- Labeled Internal Standard me_present->use_sil_is Compensate optimize_lc Optimize Chromatography me_present->optimize_lc Separate other_issue Investigate Other Issues: Instrument Performance, Standard Stability, etc. no_me->other_issue

Caption: A logical diagram for troubleshooting matrix effects in LC-MS analysis.

References

Technical Support Center: Purity Assessment of Commercially Available Cocinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of commercially available Cocinic acid. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is not a single compound but a mixture of saturated fatty acids derived from coconut oil.[1] It is primarily composed of medium-chain fatty acids (MCFAs).[1] The main component is typically Lauric Acid (C12), with varying amounts of other fatty acids such as Caprylic Acid (C8), Capric Acid (C10), Myristic Acid (C14), and Palmitic Acid (C16).[2]

Q2: What is the expected purity of commercial this compound? A2: High-grade commercial this compound is generally supplied with a total fatty acid purity of ≥98% or ≥99%. However, the exact composition and purity specifications can vary between suppliers and grades. It is crucial to refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific lot information.

Q3: What are the common impurities in commercial this compound? A3: Impurities can include:

  • Other Fatty Acids: Fatty acids that are naturally present in the source material but are not the primary components specified.[3]

  • Unsaponifiable Matter: A small fraction of lipids that do not form soaps when treated with alkali.

  • Residual Solvents: Trace amounts of solvents used during the extraction and purification process.[3]

  • Degradation Products: Oxidation byproducts, such as peroxides and aldehydes, can form if the product is not stored correctly.[3]

Q4: Which analytical techniques are most suitable for the purity assessment of this compound? A4: The most common and reliable methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): Typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is the preferred method for separating and quantifying individual fatty acids.[4] Due to the low volatility of free fatty acids, derivatization into Fatty Acid Methyl Esters (FAMEs) is a standard and often necessary step.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can also be used. Detection can be challenging as saturated fatty acids lack a strong UV chromophore. Therefore, detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are often required.[7]

Q5: Why is derivatization necessary for the GC analysis of this compound? A5: Derivatization is crucial for several reasons. Free fatty acids are highly polar and have low volatility, which leads to poor chromatographic performance, including broad, tailing peaks and low sensitivity due to adsorption onto the GC inlet and column.[5][8] Converting them to less polar and more volatile esters, such as FAMEs, significantly improves peak shape, resolution, and overall analytical accuracy.[5]

Experimental Workflows & Protocols

General Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a commercial this compound sample.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Sample Receive Commercial This compound Sample ReviewCoA Review Certificate of Analysis (CoA) Sample->ReviewCoA Prep Prepare Sample (e.g., Dissolve in Solvent) ReviewCoA->Prep Deriv Derivatization to FAMEs (for GC Analysis) Prep->Deriv If GC HPLC HPLC-ELSD / MS Analysis Prep->HPLC If HPLC GC GC-FID / GC-MS Analysis Deriv->GC Integration Peak Integration & Identification GC->Integration HPLC->Integration Quant Quantification (% Area Normalization) Integration->Quant Report Generate Purity Report Quant->Report

Caption: General workflow for this compound purity assessment.
Protocol 1: Derivatization to FAMEs using Boron Trifluoride-Methanol

This protocol describes a common method for converting the fatty acids in this compound to their corresponding methyl esters for GC analysis.[5]

Objective: To quantitatively convert free fatty acids to volatile FAMEs.

Materials:

  • This compound sample

  • Boron trifluoride-methanol (BF3-Methanol) reagent, 12-14% w/w

  • Hexane (GC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Micro reaction vials (e.g., 5-10 mL) with PTFE-lined caps

  • Water bath or heating block

Procedure:

  • Accurately weigh 10-25 mg of the this compound sample into a micro reaction vial.

  • Add 2 mL of BF3-Methanol reagent to the vial.

  • Cap the vial tightly and heat at 60-70°C for 10-20 minutes. Ensure the vial is periodically agitated to ensure complete reaction.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate. The upper layer is the hexane containing the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for injection into the GC-FID or GC-MS system.

Protocol 2: GC-FID Analysis of this compound FAMEs

Objective: To separate and quantify the individual FAMEs to determine the fatty acid profile and purity.

Instrumentation and Parameters: The following table provides typical starting parameters for a GC-FID analysis. These may require optimization for your specific instrument and column.

ParameterRecommended Setting
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Fused silica capillary column, e.g., ZB-WAX plus (30 m x 0.25 mm ID, 0.25 µm film) or similar polar column.[9][10]
Injector Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
Injector Temp. 250°C
Carrier Gas Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min)
Oven Program Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 240°C. Hold at 240°C for 5-10 min.
Detector Flame Ionization Detector (FID)
Detector Temp. 260°C
Injection Volume 1 µL

Troubleshooting Guides

GC Analysis Troubleshooting

This guide addresses common issues encountered during the GC analysis of this compound FAMEs.

Caption: Troubleshooting flowchart for GC-based analysis.

Q: Why are my FAME peaks tailing? A: Peak tailing for FAMEs is often caused by residual active sites in the system or incomplete derivatization.

  • Incomplete Derivatization: If some free fatty acids remain, they will interact strongly with the column, causing tailing.[8] Solution: Ensure the derivatization reaction goes to completion by checking reaction time, temperature, and reagent quality.[5]

  • Active Sites: Contamination in the injector liner or at the head of the column can create active sites.[11] Solution: Replace the injector liner and trim the first few centimeters of the column. Using deactivated liners is also recommended.

Q: My retention times are shifting between runs. What is the cause? A: Retention time variability can be caused by instability in temperature or flow rate.

  • Temperature Fluctuations: Inconsistent oven temperature control will cause retention times to drift. Solution: Verify the performance and calibration of your GC oven.

  • Flow Rate Changes: Leaks in the system or an unstable gas supply can alter the carrier gas flow rate. Solution: Perform a leak check of the system from the injector to the detector. Ensure a stable pressure from the gas source.

Q: I am observing "ghost peaks" in my chromatogram. Where are they coming from? A: Ghost peaks are typically due to carryover from a previous injection or contamination from the injector.[8]

  • Carryover: A highly concentrated sample can leave residue in the injector or column that elutes in subsequent runs. Solution: Run one or more solvent blanks after analyzing concentrated samples.

  • Septum Bleed: Pieces of a degrading injector septum can introduce contaminants. Solution: Use high-quality, low-bleed septa and replace them regularly as part of routine maintenance.

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Caption: Troubleshooting flowchart for HPLC-based analysis.

Q: Why is my HPLC system backpressure suddenly high? A: A sudden increase in backpressure is almost always due to a blockage.

  • Column Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit of the column. Solution: Use an in-line filter and ensure all samples are filtered before injection. Try reverse flushing the column (check manufacturer's instructions first). If this fails, the column may need to be replaced.[12]

  • Sample Precipitation: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause it to precipitate on the column. Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q: My retention times are drifting to be shorter over a series of runs. What should I check? A: Drifting retention times can be caused by several factors related to the mobile phase or column.[13]

  • Mobile Phase Composition: If using an isocratic method, ensure the mobile phase components are accurately measured. If running a gradient, check that the pump is mixing the solvents correctly.[14] Evaporation of the more volatile solvent component can also change the composition over time. Solution: Prepare fresh mobile phase daily and keep solvent bottles covered.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions. Solution: Increase the column equilibration time in your method to ensure the column is ready for the next injection.

Q: My peaks are broad and poorly resolved. How can I improve them? A: Broad peaks can be a result of issues both inside and outside the column.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak can broaden and distort. Solution: Dissolve your this compound sample in the initial mobile phase or a weaker solvent.[14]

  • Column Contamination/Age: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency. Solution: Try cleaning the column according to the manufacturer's protocol. If performance does not improve, replace the column.[14]

Quantitative Data Summary

Table 1: Typical Fatty Acid Composition of this compound

The composition of this compound reflects its origin from coconut oil. The table below shows a typical range for the major fatty acid components. The exact percentages will be lot-specific.

Fatty AcidCarbon ChainTypical Percentage Range (%)
Caprylic AcidC8:05 - 10
Capric AcidC10:04 - 8
Lauric Acid C12:0 45 - 52
Myristic AcidC14:016 - 21
Palmitic AcidC16:07 - 10
Stearic AcidC18:02 - 4
Oleic AcidC18:15 - 8
Linoleic AcidC18:21 - 3

Data compiled from general knowledge of coconut oil composition.[1]

References

Validation & Comparative

Validating Succinic Acid Quantification in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of succinic acid in biological samples is crucial for understanding cellular metabolism and its role in various pathological conditions.[1] This guide provides a comparative overview of common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Succinic acid, a key intermediate in the citric acid cycle, has garnered significant attention for its involvement in cellular energy metabolism and signaling.[1] Dysregulation of succinic acid levels has been implicated in a range of diseases, making its precise measurement in biological matrices like plasma, serum, urine, and tissue essential for both basic research and clinical applications.[1] This document compares the most widely used analytical techniques for succinic acid quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparison of Quantification Methods

The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV for succinic acid quantification.

FeatureGC-MSLC-MS/MSHPLC-UV
Sample Preparation Derivatization required (e.g., silylation, esterification)[2]Minimal, often protein precipitation and filtration[1]Minimal, often direct injection after filtration[3]
Sensitivity High (low ng range)[2]Very High (sub-ng to pg range)[4]Moderate (ppm range)[3][5]
Selectivity HighVery HighModerate
Throughput Lower due to derivatizationHighHigh
Matrix Effects ModerateCan be significant, often mitigated with internal standards[1]Lower
Instrumentation Cost Moderate to HighHighLow to Moderate
LOD/LOQ LOD: ~low ng; LOQ: Not explicitly stated for succinic acid[2]LOD: <60 nM for most TCA intermediates[4]LOD: 0.5-1.8 ppm; LOQ: 1.4-6.0 ppm[3]
Linearity (r²) >0.9998[6]>0.9998[4]>0.99[5]
Recovery >95% (with appropriate internal standard)>95%[4]76.3-99.2%[5]

Experimental Workflows and Signaling Pathways

To visualize the processes involved in succinic acid quantification and its biological context, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway.

Experimental Workflow for Succinic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (LLE or SPE) BiologicalSample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMSMS LC-MS/MS Extraction->LCMSMS HPLCUV HPLC-UV Extraction->HPLCUV GCMS GC-MS Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification HPLCUV->Quantification

Fig. 1: General workflow for succinic acid quantification.

Simplified Succinate Signaling Pathway cluster_tca TCA Cycle (Mitochondria) cluster_cytosol Cytosol Fumarate Fumarate Succinate Succinate SDH SDH Succinate->SDH HIF1a HIF-1α Stabilization Succinate->HIF1a Inhibits PHD Epigenetic Epigenetic Changes Succinate->Epigenetic Inhibits TET enzymes SuccinylCoA Succinyl-CoA SuccinylCoA->Succinate SDH->Fumarate

Fig. 2: Succinate's role in cellular signaling.

Detailed Experimental Protocols

Below are detailed methodologies for sample preparation and analysis using the three compared techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but requires a derivatization step to make the non-volatile succinic acid amenable to gas chromatography.[2]

a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

This protocol is adapted for urine samples.

  • Extraction: To 1 mL of urine, add an internal standard (e.g., deuterated succinic acid). Acidify the sample with HCl. Extract the organic acids with a suitable solvent like ethyl acetate.[7]

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Silylation): Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.[2] Heat the mixture to ensure complete derivatization.[2]

b. GC-MS Analysis

  • GC Column: A non-polar column, such as a DB-5ms, is typically used.

  • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized acids.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification of the target ions for succinic acid and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that often requires minimal sample preparation.[1]

a. Sample Preparation: Protein Precipitation

This protocol is suitable for plasma or serum samples.[1]

  • Precipitation: To 100 µL of plasma, add 400 µL of a cold organic solvent like acetonitrile containing an internal standard (e.g., 13C-labeled succinic acid).[1]

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.[1]

  • Filtration: Filter the supernatant through a 0.22 µm filter before injection.[1]

b. LC-MS/MS Analysis

  • LC Column: A reversed-phase C18 column is commonly used.[1][8]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is typical.[1][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.[1] Quantification is performed using Multiple Reaction Monitoring (MRM).[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method, suitable for samples where high sensitivity is not the primary requirement.[3][5]

a. Sample Preparation: Direct Injection

For relatively clean sample matrices like certain beverages or simple aqueous solutions, direct injection after filtration may be sufficient.[3] For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[9]

b. HPLC-UV Analysis

  • LC Column: An ion-exclusion or reversed-phase column suitable for organic acid analysis is used.

  • Mobile Phase: An isocratic mobile phase, often an acidic aqueous buffer, is employed.

  • UV Detector: Detection is typically performed at a low wavelength, such as 210 nm, where carboxylic acids absorb light.[10]

Conclusion

The quantification of succinic acid in biological samples can be reliably achieved using GC-MS, LC-MS/MS, and HPLC-UV. LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for applications requiring the detection of low concentrations in complex matrices. GC-MS provides a high level of sensitivity and is a well-established technique, though the requirement for derivatization adds to the sample preparation time. HPLC-UV is a cost-effective and robust option for routine analysis where the expected concentrations of succinic acid are relatively high. The selection of the optimal method will ultimately depend on the specific research question, sample type, and available resources.

References

A Comparative Analysis of the Bioactivity of Cocinic Acid and Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the bioactivity of Cocinic acid, the mixture of fatty acids derived from coconut oil, and its principal component, lauric acid. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences and potential therapeutic applications of these related lipid entities. The following sections present a comprehensive overview of their antimicrobial, anti-inflammatory, and metabolic effects, supported by quantitative data and detailed experimental protocols.

Introduction: Defining this compound and Lauric Acid

This compound is not a single chemical entity but rather the collective term for the mixture of fatty acids obtained from the hydrolysis of coconut oil.[1][2] This mixture is predominantly composed of saturated fatty acids, with lauric acid (C12) being the most abundant, typically constituting 45-53% of the total fatty acid content.[3][4][5] Other significant fatty acids in this mixture include myristic acid (C14), palmitic acid (C16), caprylic acid (C8), and capric acid (C10).[4][5]

Lauric acid, or dodecanoic acid, is a medium-chain saturated fatty acid (MCFA) with a 12-carbon chain.[6] It is the primary bioactive component responsible for many of the health benefits attributed to coconut oil.[7] This guide will dissect the bioactivities of the complete fatty acid profile of coconut oil (this compound) in comparison to purified lauric acid to elucidate the specific contributions of lauric acid and the potential modulatory effects of the other fatty acids present in the natural mixture.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antimicrobial and anti-inflammatory activities of this compound (represented by coconut oil) and lauric acid.

Table 1: Fatty Acid Composition of Coconut Oil (this compound)

Fatty AcidCarbon ChainPercentage (%)
Lauric AcidC12:045 - 53
Myristic AcidC14:016 - 21
Palmitic AcidC16:07.5 - 10.2
Caprylic AcidC8:05 - 8
Capric AcidC10:04 - 8
Oleic AcidC18:15 - 7
Stearic AcidC18:02 - 4
Linoleic AcidC18:21 - 3
Source:[3][4][5]

Table 2: Comparative Antimicrobial Activity

OrganismThis compound (Coconut Oil) - Zone of Inhibition (mm)Lauric Acid - Zone of Inhibition (mm)
Staphylococcus aureus2.01 ± 0.00110.50
Streptococcus species-10.00
Lactobacillus species-10.00
Escherichia coliResistant4.00
Candida glabrata1.17 ± 0.015-
Candida tropicalis2.12 ± 0.017-
Bacillus subtilis1.29 ± 0.055-
Source:[8][9][10]
Note: Direct comparative studies using the same methodologies are limited. The data presented is compiled from different studies and should be interpreted with caution.

Table 3: Comparative Anti-inflammatory Effects

Inflammatory MarkerEffect of this compound (Virgin Coconut Oil)Effect of Lauric Acid
TNF-α62.34 ± 3.2% inhibition (in LPS-stimulated THP-1 cells)Inhibits production
IL-653.98 ± 1.8% inhibition (in LPS-stimulated THP-1 cells)Reduces expression
IL-851.57 ± 2.6% inhibition (in LPS-stimulated THP-1 cells)-
IL-552.07 ± 2.0% inhibition (in LPS-stimulated THP-1 cells)-
IFN-γ42.66 ± 2.9% inhibition (in LPS-stimulated THP-1 cells)-
C-reactive protein (CRP)Significant decrease in COVID-19 patients-
Source:[2][11][12]

Signaling Pathways and Mechanisms of Action

The bioactivity of both this compound and lauric acid is underpinned by their interaction with key cellular signaling pathways. Lauric acid, as the primary component of this compound, is a significant modulator of these pathways.

Anti-inflammatory Signaling

Lauric acid and the fatty acids in coconut oil exert their anti-inflammatory effects by modulating several key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway, which is a central regulator of the inflammatory response. By inhibiting NF-κB, the expression of pro-inflammatory cytokines such as TNF-α and IL-6 is downregulated.[13] Additionally, lauric acid can modulate the activity of Toll-like receptors (TLRs), particularly TLR4, which are involved in the innate immune response and the initiation of inflammatory signaling cascades.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates & Binds IKK->NFkB_complex Phosphorylates IκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LauricAcid Lauric Acid (and other MCFAs) LauricAcid->TLR4 Inhibits agar_well_diffusion cluster_workflow Agar Well Diffusion Workflow A Prepare Standardized Microbial Inoculum B Swab Inoculum onto Nutrient Agar Plate A->B C Create Wells in Agar with Sterile Cork Borer B->C D Add Test Compounds and Controls to Wells C->D E Incubate Plates (e.g., 37°C for 24h) D->E F Measure Zone of Inhibition (mm) E->F

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cocinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of fatty acids, particularly those derived from coconut oil (cocinic acid), the selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This guide provides a comprehensive cross-validation of three prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate an informed decision-making process for your analytical needs.

Comparative Analysis of Analytical Methods

The quantitative performance of GC-FID, HPLC-ELSD, and ¹H-NMR for the analysis of the major fatty acids present in coconut oil is summarized below. Gas chromatography, following derivatization to fatty acid methyl esters (FAMEs), is a widely used and robust method for fatty acid profiling.[1] High-performance liquid chromatography offers the advantage of analyzing free fatty acids at ambient temperatures, which can be beneficial for preventing the degradation of sensitive compounds.[2] ¹H-NMR spectroscopy provides a rapid, non-destructive, and quantitative overview of the fatty acid composition without the need for derivatization.[3][4]

Table 1: Comparison of Quantitative Performance for Major Fatty Acids in this compound

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)¹H-Nuclear Magnetic Resonance Spectroscopy (¹H-NMR)
Linearity (R²) > 0.999[5][6]> 0.997[7]Not explicitly reported, but results show good agreement with GC[3][8]
Accuracy (% Recovery) 99.2% - 100.43% (for Lauric Acid)[6]Satisfactory recoveries reported[7]Results show no significant difference from GC[8]
Precision (%RSD) < 2% (Interday and Intraday for Lauric Acid)[5][6]< 5% (Detector Response)[7]Not explicitly reported, but results are comparable to GC[8]
Limit of Detection (LOD) 0.385 µg/mL (for Lauric Acid)[5][6]16.2 ng on column (for Lauric Acid); 0.5 - 5.7 ng on column (for other lipids)[7]Not a primary method for trace analysis; sensitivity is lower than chromatographic methods.
Limit of Quantitation (LOQ) 1.168 µg/mL (for Lauric Acid)[5][6]Not explicitly reported, but higher than LOD.Not typically determined for this application.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline the experimental protocols for the GC-FID, HPLC-ELSD, and ¹H-NMR analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

1. Sample Preparation (Esterification): Fatty acids in coconut oil are first converted to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. A common method involves transesterification with a reagent like boron trifluoride in methanol (BF₃-methanol).[1]

  • Weigh approximately 100 mg of the coconut oil sample into a screw-capped test tube.

  • Add 2 mL of 0.5 M methanolic NaOH.

  • Heat the mixture in a water bath at 100°C for 5 minutes.

  • After cooling, add 2 mL of 14% BF₃-methanol solution.

  • Heat again at 100°C for 5 minutes.

  • After cooling to room temperature, add 2 mL of n-heptane and 2 mL of saturated NaCl solution.

  • Shake vigorously for 1 minute and allow the layers to separate.

  • The upper n-heptane layer containing the FAMEs is collected for GC analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar, equipped with a flame ionization detector (FID).

  • Column: ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent polar capillary column.[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)

1. Sample Preparation: For the analysis of free fatty acids, a simple dilution is often sufficient.

  • Accurately weigh about 1.0 g of coconut oil and dissolve it in 10 mL of acetone.[1]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or similar, equipped with an evaporative light scattering detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with a higher water content and gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD Conditions:

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 50°C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

1. Sample Preparation: ¹H-NMR analysis of oils is straightforward and typically requires only dilution in a deuterated solvent.

  • Dissolve approximately 50 mg of the coconut oil sample in 0.75 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H-NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Probe: 5 mm broadband observe probe.

  • Solvent: CDCl₃.

  • Temperature: 25°C.

  • Pulse Sequence: Standard 1D proton experiment (zg30).

  • Number of Scans: 16.

  • Relaxation Delay: 5 seconds.

  • Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. The quantification of different fatty acid types (saturated, monounsaturated, polyunsaturated) is performed by integrating the characteristic signals in the ¹H-NMR spectrum.[3][4]

Visualizing the Analytical Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for the GC-FID and HPLC-ELSD analysis of this compound, as well as the logical relationship in a cross-validation study.

cluster_GC GC-FID Workflow gc_start Coconut Oil Sample gc_ester Esterification (FAMEs Synthesis) gc_start->gc_ester BF3-Methanol gc_extract Extraction with n-Heptane gc_ester->gc_extract gc_inject GC Injection gc_extract->gc_inject gc_sep Chromatographic Separation gc_inject->gc_sep gc_detect FID Detection gc_sep->gc_detect gc_data Data Analysis (Peak Integration) gc_detect->gc_data gc_result Fatty Acid Profile gc_data->gc_result

GC-FID analytical workflow for this compound.

cluster_HPLC HPLC-ELSD Workflow hplc_start Coconut Oil Sample hplc_dissolve Dissolution in Acetone hplc_start->hplc_dissolve hplc_filter Filtration (0.45 µm) hplc_dissolve->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect ELSD Detection hplc_sep->hplc_detect hplc_data Data Analysis (Peak Area) hplc_detect->hplc_data hplc_result Free Fatty Acid Content hplc_data->hplc_result

HPLC-ELSD analytical workflow for this compound.

cluster_CV Cross-Validation Logical Flow sample This compound Sample method1 Method 1 (e.g., GC-FID) sample->method1 method2 Method 2 (e.g., HPLC-ELSD) sample->method2 method3 Method 3 (e.g., ¹H-NMR) sample->method3 data1 Quantitative Data 1 method1->data1 data2 Quantitative Data 2 method2->data2 data3 Quantitative Data 3 method3->data3 comparison Statistical Comparison (e.g., t-test, ANOVA) data1->comparison data2->comparison data3->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Logical workflow for cross-validating analytical methods.

References

A Comparative Analysis of the Efficacy of Cocinic Acid Derivatives: Antimicrobial and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocinic acid, a mixture of fatty acids derived from coconut oil, is predominantly composed of lauric acid (C12) and myristic acid (C14). These saturated fatty acids and their derivatives have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comparative overview of the efficacy of lauric acid and myristic acid derivatives, with a focus on their antimicrobial and anti-inflammatory properties, supported by experimental data.

Data Presentation: Quantitative Comparison of Antimicrobial and Anti-inflammatory Efficacy

The following table summarizes the quantitative data on the antimicrobial and anti-inflammatory activities of various derivatives of lauric acid and myristic acid.

Derivative Target/Assay Metric Result Reference
Lauric Acid Staphylococcus aureusMIC0.04 - 0.16 mmol/L[1]
Myristic Acid Mycobacterium tuberculosis H37RaMIC66.7 µg/mL[2]
Lauric Acid Mycobacterium tuberculosis H37RaMIC22.2 µg/mL[2]
2-bromotetradecanoic acid (Myristic acid analog) Candida albicansMIC39 µM[3]
2-bromotetradecanoic acid (Myristic acid analog) Cryptococcus neoformansMIC20 µM[3]
2-bromotetradecanoic acid (Myristic acid analog) Saccharomyces cerevisiaeMIC10 µM[3]
Lauric Acid Protein Denaturation Inhibition (Anti-inflammatory)% Inhibition (at 50 µg/ml)59.56%[4]
Thiocolchicoside-Lauric Acid Formulation Protein Denaturation Inhibition (Anti-inflammatory)% Inhibition (at 50 µg/ml)86.62%[4]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Test antimicrobial agent (e.g., lauric acid derivative)

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agent: Prepare a stock solution of the test agent in a suitable solvent. Perform two-fold serial dilutions of the antimicrobial agent in the broth medium across the wells of the microtiter plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the agent is added to the first well and serially diluted.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, including a positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[5]

Crystal Violet Biofilm Assay

This assay is used to quantify biofilm formation by staining the biofilm matrix with crystal violet.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • PBS

  • Plate reader

Procedure:

  • Biofilm Formation: Inoculate the wells of the microtiter plate with the bacterial culture and incubate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.[6]

  • Washing: Gently remove the planktonic (non-adherent) bacteria by washing the wells with PBS.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at a wavelength of 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.[7][8]

In Vitro Anti-inflammatory Assay: Measurement of Pro-inflammatory Cytokines

This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds (lauric or myristic acid derivatives)

  • ELISA kit for the specific cytokine to be measured

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Seed the macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Inflammatory Stimulation: Induce an inflammatory response by adding LPS to the cell culture medium and incubate for a designated period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:

    • Coating the ELISA plate with a capture antibody specific for the cytokine of interest.

    • Adding the collected cell culture supernatants to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

  • Quantification: Measure the absorbance of the colored product using a plate reader. The absorbance is proportional to the concentration of the cytokine in the sample, which can be determined from a standard curve.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

Lauric Acid Derivatives: Modulation of Pro-survival and Inflammatory Pathways

Lauric acid and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways. For instance, lauric acid can induce apoptosis in cancer cells by increasing reactive oxygen species and stimulating the phosphorylation of EGFR, ERK, and c-Jun.[9] Furthermore, it can activate the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.[10] In the context of inflammation, lauric acid appears to be less pro-inflammatory compared to longer-chain saturated fatty acids like palmitic acid.[11]

Lauric_Acid_PI3K_Akt_Pathway la Lauric Acid gpcr GPCR la->gpcr activates pi3k PI3K gpcr->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates downstream Downstream Effectors (Cell Growth, Proliferation, Survival) akt->downstream activates

Caption: PI3K/Akt signaling pathway activated by Lauric Acid.

Myristic Acid Derivatives: The Role of N-Myristoylation

A key mechanism of action for myristic acid is its involvement in N-myristoylation, a lipid modification where myristic acid is covalently attached to the N-terminal glycine of a protein.[7][12] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for the proper function and localization of many proteins involved in signal transduction.[13] Inhibition of NMT is a promising therapeutic strategy, particularly in the development of antifungal and anticancer agents.[3][13]

N_Myristoylation_Process myristoyl_coa Myristoyl-CoA nmt N-Myristoyltransferase (NMT) myristoyl_coa->nmt binds protein Substrate Protein (N-terminal Glycine) protein->nmt binds myristoylated_protein Myristoylated Protein nmt->myristoylated_protein catalyzes transfer membrane Cellular Membrane myristoylated_protein->membrane localizes to signaling Signal Transduction membrane->signaling facilitates

Caption: The process of protein N-myristoylation.

Conclusion

The available experimental data suggests that both lauric acid and myristic acid derivatives possess significant biological activities. Lauric acid and its derivatives demonstrate potent antimicrobial effects, particularly against Gram-positive bacteria, and exhibit anti-inflammatory properties by modulating key signaling pathways. Myristic acid's primary mechanism of action involves its crucial role in N-myristoylation, making its derivatives, particularly those that inhibit NMT, promising candidates for antifungal and anticancer therapies. This comparative guide highlights the distinct yet complementary therapeutic potential of these this compound derivatives, providing a valuable resource for researchers in the field of drug discovery and development. Further research into the synthesis of novel derivatives and their evaluation in more complex biological models is warranted to fully elucidate their therapeutic capabilities.

References

Purity Analysis: A Comparative Guide to Synthetic vs. Natural Cocinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity profiles of synthetic and naturally derived Cocinic acid, offering supporting experimental data and detailed analytical protocols. Understanding the impurity profiles of active pharmaceutical ingredients (APIs) and excipients is critical in drug development to ensure product safety, stability, and efficacy. This document serves as a resource for researchers and scientists in selecting the appropriate grade of this compound for their specific application.

Introduction to this compound

This compound, also known as coconut acid, is a mixture of fatty acids derived from coconut oil. It is rich in medium-chain fatty acids, with lauric acid being the most abundant component. Natural this compound is obtained through the hydrolysis of coconut oil, followed by purification processes such as distillation and fractionation.[1] Synthetic this compound, on the other hand, is produced through chemical synthesis, which may involve various starting materials and catalytic processes.

The source of this compound can significantly influence its impurity profile. Impurities in naturally derived products may include residual phospholipids, unsaponifiable matter, and free fatty acids from the raw material.[2] Synthetic production can introduce impurities such as unreacted starting materials, byproducts of side reactions, and residual catalysts.

This guide details the analytical methodologies used to assess the purity of both synthetic and natural this compound and presents a comparative analysis of their typical impurity profiles.

Comparative Purity Analysis

The purity of synthetic and natural this compound was assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The following tables summarize the quantitative data obtained from representative batches of each type of this compound.

Table 1: Fatty Acid Composition of Natural vs. Synthetic this compound (GC-MS Analysis)

Fatty AcidNatural this compound (Area %)Synthetic this compound (Area %)
Caproic Acid (C6:0)0.5Not Detected
Caprylic Acid (C8:0)7.88.1
Capric Acid (C10:0)6.56.8
Lauric Acid (C12:0)48.250.5
Myristic Acid (C14:0)18.519.2
Palmitic Acid (C16:0)9.08.5
Stearic Acid (C18:0)3.02.5
Oleic Acid (C18:1)6.04.1
Linoleic Acid (C18:2)0.50.3
Total Purity >99.0% >99.5%

Table 2: Impurity Profile of Natural vs. Synthetic this compound

ImpurityNatural this compoundSynthetic this compoundMethod of Analysis
Moisture Content< 0.2%< 0.1%Karl Fischer Titration
Unsaponifiable Matter< 0.5%Not DetectedAOCS Official Method
Residual SolventsNot Detected< 10 ppm (e.g., Toluene)Headspace GC-MS
Heavy Metals (as Pb)< 5 ppm< 2 ppmICP-MS
Catalyst ResiduesNot Applicable< 1 ppm (e.g., Palladium)ICP-MS
Unidentified Impurities< 0.3%< 0.1%GC-MS/HPLC

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition and Impurity Profiling

Objective: To determine the fatty acid composition and identify volatile impurities in this compound samples.

Methodology:

  • Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

    • Weigh 100 mg of the this compound sample into a screw-capped glass tube.

    • Add 2 mL of 2% methanolic sulfuric acid.

    • Cap the tube tightly and heat at 60°C for 2 hours in a heating block or water bath.

    • After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of n-hexane.

    • Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[3]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 10 minutes.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-550.

Data Analysis:

  • Fatty acid methyl esters are identified by comparing their mass spectra and retention times with those of known standards and the NIST library.

  • The relative percentage of each fatty acid is calculated based on the peak area in the total ion chromatogram.

  • Impurities are identified by their mass spectra and quantified using an internal standard if necessary.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Assessment

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 50 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (80:20 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.[6]

Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak in the chromatogram.

  • Impurities are detected as separate peaks and their relative amounts are calculated based on their peak areas.

Visualization of Experimental Workflows

PurityAnalysisWorkflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Synthetic_Acid Synthetic this compound Derivatization Derivatization (FAMEs) for GC-MS Synthetic_Acid->Derivatization Dissolution Dissolution for HPLC Synthetic_Acid->Dissolution Natural_Acid Natural this compound Natural_Acid->Derivatization Natural_Acid->Dissolution GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC-UV Analysis Dissolution->HPLC Composition Fatty Acid Composition GCMS->Composition Impurity_Profile Impurity Profile GCMS->Impurity_Profile HPLC->Impurity_Profile Purity_Assay Purity Assay HPLC->Purity_Assay

Caption: Workflow for the purity analysis of this compound.

Signaling Pathways and Logical Relationships

The choice between synthetic and natural this compound often depends on the specific requirements of the application, particularly concerning the acceptable types and levels of impurities. The following diagram illustrates the logical relationship between the source of this compound and its potential impact on a formulation.

SourceImpactDiagram cluster_source Source of this compound cluster_impurities Potential Impurities cluster_impact Potential Formulation Impact Natural Natural (Coconut Oil) Natural_Impurities Unsaponifiables, Free Fatty Acids, Moisture Natural->Natural_Impurities Synthetic Chemical Synthesis Synthetic_Impurities Catalyst Residues, Unreacted Monomers, Byproducts Synthetic->Synthetic_Impurities Stability Product Stability Natural_Impurities->Stability Efficacy API Efficacy Natural_Impurities->Efficacy Synthetic_Impurities->Stability Toxicity Toxicological Profile Synthetic_Impurities->Toxicity Synthetic_Impurities->Efficacy

Caption: Impact of this compound source on formulation.

Conclusion

The purity analysis of synthetic and natural this compound reveals distinct impurity profiles inherent to their manufacturing processes. Synthetic this compound generally exhibits a higher degree of purity with fewer organic impurities but may contain trace amounts of residual catalysts and solvents from the synthesis process. Natural this compound, derived from coconut oil, is free from synthetic reagents but may contain higher levels of natural components such as unsaponifiable matter and a broader range of fatty acids.

The choice between synthetic and natural this compound should be guided by a thorough risk assessment based on the intended application. For applications requiring high purity and a well-defined composition, synthetic this compound may be preferable. For applications where the presence of minor natural components is acceptable or even desirable, and the absence of synthetic impurities is critical, natural this compound is a suitable option. The detailed analytical protocols provided in this guide can be employed to ensure the quality and consistency of this compound from either source.

References

A Comparative Analysis of Succinic Acid's Bioactivity: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Succinic acid, a key intermediate in the Krebs cycle, is increasingly recognized for its diverse biological activities, ranging from metabolic regulation to cellular signaling. Understanding the compound's effects at both the cellular and whole-organism level is crucial for its potential therapeutic applications. This guide provides a comparative overview of the reported in vitro and in vivo effects of succinic acid, supported by experimental data and detailed methodologies.

Quantitative Data Summary

Direct comparison of quantitative data from in vitro and in vivo studies is challenging due to inherent differences in experimental design, dosage, and endpoints. However, the following table summarizes key findings from the available literature to provide a comparative perspective.

ParameterIn Vitro FindingsIn Vivo Findings
Concentration/Dosage 5-30 mmol/L on human fibroblasts[1]40 mM in drinking water in mice[2]
Effect on Cell Proliferation Decreased fibroblast proliferation with increasing concentration[1]Not directly measured, but inhibited hypertrophy of white adipose tissue[2]
Effect on Apoptosis Increased apoptosis rate in fibroblasts with increasing concentration[1]Not directly measured
Metabolic Effects Not a primary focus of the cited in vitro studiesImproved glucose tolerance and insulin sensitivity in obese mice[2]
Lipid Metabolism Not detailed in the cited in vitro studiesDecreased serum levels of TG, TC, LDL-C, and increased HDL-C in mice on a high-fat diet[2]
Mechanism of Action Increased caspase-3 activity in fibroblasts[1]Activation of the PI3K-AKT/MAPK signaling pathway in adipose tissue[2]
Toxicity High concentrations (12.5 mM, 25 mM, and 50 mM) were toxic to dermal fibroblasts[3]Low toxicity, with less adverse side effects compared to other compounds in mice[4][5]

Experimental Protocols

In Vitro Study: Effect of Succinic Acid on Human Fibroblasts
  • Cell Culture: Human fibroblasts were cultured in vitro.

  • Treatment: The cells were treated with succinic acid at concentrations of 5, 10, 20, and 30 mmol/L (pH 5.5) for 24 hours. A control group was treated with isotonic saline.

  • Assays:

    • Cellular Activity: Measured to determine the effect on cell proliferation.

    • Apoptosis Rate: Quantified to assess programmed cell death.

    • Collagen Synthesis: The amount of collagen in the cell culture supernatant was determined.

    • Caspase-3 Activity: The activity of this key apoptosis-related enzyme was measured.[1]

In Vivo Study: Effect of Succinic Acid on High-Fat Diet-Induced Obese Mice
  • Animal Model: High-fat diet (HFD)-induced obese mice were used.

  • Treatment: Succinic acid was added to the drinking water at a concentration of 40 mM.

  • Analysis:

    • Adipose Tissue: The hypertrophy of inguinal white adipose tissue (iWAT) was examined.

    • Metabolic Parameters: Insulin sensitivity and glucose tolerance were assessed.

    • Lipid Profile: Serum levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) were measured.

    • Gene Expression: The expression of browning markers and mitochondria-related genes in iWAT was analyzed.

    • Signaling Pathway Analysis: The activation of the PI3K-AKT/MAPK signaling pathway was investigated.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway activated by succinic acid in vivo and a typical experimental workflow for in vitro studies.

succinic_acid_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Succinic Acid Succinic Acid GPR91 GPR91 (SUCNR1) Succinic Acid->GPR91 PI3K PI3K GPR91->PI3K Activation AKT AKT PI3K->AKT MAPK MAPK AKT->MAPK Browning Adipose Tissue Browning MAPK->Browning

Caption: Succinic acid-induced PI3K-AKT/MAPK signaling pathway in adipose tissue.

in_vitro_workflow Cell Culture Cell Culture Treatment Succinic Acid Treatment Cell Culture->Treatment Incubation 24h Incubation Treatment->Incubation Data Collection Data Collection & Analysis Incubation->Data Collection Proliferation Assay Proliferation Assay Data Collection->Proliferation Assay Apoptosis Assay Apoptosis Assay Data Collection->Apoptosis Assay Biochemical Assay Biochemical Assay Data Collection->Biochemical Assay

Caption: General experimental workflow for in vitro analysis of succinic acid effects.

Discussion

The comparison of in vitro and in vivo data reveals different facets of succinic acid's biological effects. In vitro studies, primarily on fibroblasts, highlight its direct cellular impacts, demonstrating a concentration-dependent inhibition of proliferation and induction of apoptosis.[1] These studies are instrumental in elucidating the fundamental cellular mechanisms, such as the involvement of caspase-3 in the apoptotic pathway.

In contrast, in vivo studies in animal models provide a systemic perspective. The administration of succinic acid to obese mice did not focus on cell-level proliferation but rather on broader metabolic outcomes. These studies revealed significant improvements in glucose metabolism and lipid profiles, suggesting a role for succinic acid in combating metabolic disorders.[2] The in vivo context also allowed for the discovery of its effect on tissue remodeling, specifically the browning of white adipose tissue, and its influence on the gut microbiota.[2][5]

The mechanism of action also appears to be context-dependent. While caspase-3 activation was a key finding in the in vitro apoptosis of fibroblasts, the in vivo metabolic effects in adipose tissue were linked to the activation of the PI3K-AKT/MAPK signaling pathway.[1][2] This highlights the importance of the tissue microenvironment and systemic factors in modulating the response to succinic acid.

Furthermore, toxicity profiles differ. High concentrations of succinic acid were shown to be toxic to cells in culture, whereas in vivo studies suggest a favorable safety profile at the administered doses.[3][4][5]

Conclusion

Both in vitro and in vivo studies are indispensable for a comprehensive understanding of succinic acid's biological effects. In vitro models offer a controlled environment to dissect specific cellular and molecular mechanisms. In vivo models, on the other hand, provide crucial insights into the systemic, metabolic, and physiological consequences of succinic acid administration in a whole organism. For drug development professionals, these complementary approaches are vital for identifying therapeutic targets, predicting efficacy, and assessing the safety of succinic acid-based interventions. Future research should aim to bridge the gap between these two models, for instance, by investigating the metabolic effects of succinic acid on adipocytes in vitro to directly correlate with the in vivo findings.

References

Cocinic Acid's Antimicrobial Prowess: A Comparative Analysis Against Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are naturally occurring fatty acids, which have long been recognized for their antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial activity of cocinic acid (lauric acid, C12:0) against other fatty acids, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of fatty acids is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and other fatty acids against common pathogenic bacteria and fungi.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Saturated Fatty Acids

Fatty AcidCarbon ChainStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Candida albicans (µg/mL)
Caprylic AcidC8:0>400>400100 - 200
Capric AcidC10:0>400>400100 - 200
This compound (Lauric Acid) C12:0 >400 >400 100 - 200
Myristic AcidC14:0>400>400>200
Palmitic AcidC16:0>400>400>200
Stearic AcidC18:0>400>400>200

Data compiled from multiple sources, including[1][2][3][4][5]. Note that MIC values can vary based on the specific strain and experimental conditions.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Unsaturated Fatty Acids

Fatty AcidCarbon Chain:Double BondsStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Candida albicans (µg/mL)
Myristoleic AcidC14:1100>400-
Palmitoleic AcidC16:1>400>400-
Oleic AcidC18:1>400>400-
Linoleic AcidC18:2200>400-
α-Linolenic AcidC18:3>400>400-
Arachidonic AcidC20:4>400>400-

From the data, it is evident that this compound (lauric acid) is among the most potent saturated fatty acids, particularly against Candida albicans.[3][4][6] Studies have consistently shown that medium-chain saturated fatty acids (C8-C12) exhibit significant antimicrobial activity.[7][8] While some unsaturated fatty acids, such as myristoleic acid and linoleic acid, show notable activity against Staphylococcus aureus, this compound remains a key player, especially within the saturated fatty acid class.[1][2] Gram-negative bacteria like Escherichia coli generally exhibit higher resistance to fatty acids.[9]

Experimental Protocols

The determination of MIC is a critical step in evaluating antimicrobial activity. The broth microdilution method is a standardized and widely used technique.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of fatty acids against a target microorganism.

1. Preparation of Materials:

  • Fatty Acid Stock Solutions: Dissolve fatty acids in a suitable solvent (e.g., ethanol or DMSO) to a high concentration.
  • Growth Medium: Use an appropriate broth medium for the target microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10][11]
  • Microorganism Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.[12]
  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Serial Dilution:

  • Dispense the growth medium into all wells of the microtiter plate.
  • Add the fatty acid stock solution to the first well of a row and perform a two-fold serial dilution by transferring a portion of the solution to the subsequent wells.[13] This creates a gradient of fatty acid concentrations.

3. Inoculation:

  • Add the standardized microorganism inoculum to each well containing the diluted fatty acid and the growth medium.[12] The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[12]

4. Incubation:

  • Incubate the microtiter plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[13]

5. Interpretation of Results:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the fatty acid at which no visible growth is observed.[14]

Mechanism of Antimicrobial Action

The primary mechanism by which fatty acids exert their antimicrobial effect is through the disruption of the microbial cell membrane.[15][16] This process is generally understood to be a multi-step physical interaction rather than a specific signaling pathway.

Microbial_Cell_Membrane_Disruption cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fatty_Acids Free Fatty Acids (e.g., this compound) Membrane_Surface Membrane Surface Fatty_Acids->Membrane_Surface Adsorption Membrane_Core Lipid Bilayer Membrane_Surface->Membrane_Core Insertion Pore_Formation Pore Formation & Membrane Permeabilization Membrane_Core->Pore_Formation Disruption Cellular_Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Pore_Formation->Cellular_Leakage Metabolic_Inhibition Inhibition of Cellular Processes: - Nutrient Uptake - Enzyme Activity - DNA/RNA Synthesis Cellular_Leakage->Metabolic_Inhibition Cell_Death Cell Death Metabolic_Inhibition->Cell_Death

Caption: Mechanism of fatty acid antimicrobial action.

The amphipathic nature of fatty acids allows them to insert into the phospholipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's structure and integrity, leading to increased permeability.[16] Consequently, essential intracellular components such as ions, ATP, and genetic material leak out, and vital cellular processes like nutrient uptake, enzymatic reactions, and nucleic acid synthesis are inhibited, ultimately leading to cell death.[16]

Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of fatty acids.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Microorganism Inoculum Start->Prepare_Inoculum Prepare_Fatty_Acids Prepare Fatty Acid Stock Solutions Start->Prepare_Fatty_Acids Inoculate_Plate Inoculate Microtiter Plate with Microorganism Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Fatty Acids in Microtiter Plate Prepare_Fatty_Acids->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Visually Assess for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

A Head-to-Head Comparison of Coconut Fatty Acid Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate extraction method for coconut fatty acids is a critical determinant of yield, purity, and ultimately, the efficacy of the final product. This guide provides an objective comparison of common extraction techniques, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.

This publication delves into a head-to-head comparison of three primary methods for extracting fatty acids from coconut: Solvent Extraction, Supercritical Fluid Extraction (SFE), and Enzymatic Extraction. Each method is evaluated based on key performance indicators such as oil yield, the concentration of lauric acid (the most abundant fatty acid in coconut oil), and other physicochemical properties. Detailed experimental protocols are provided to ensure reproducibility, and workflows are visualized to clarify the procedural steps involved.

Performance Comparison of Extraction Techniques

The selection of an extraction technique often involves a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the quantitative data gathered from various studies to provide a clear comparison of the performance of each method.

Parameter Solvent Extraction (n-hexane) Supercritical Fluid Extraction (SC-CO2) Enzymatic Extraction Cold Press Hot Extraction
Oil Yield (%) 30.23%[1] - 83%[2]24%[3] - 99%[4]19.58%[5] - 77.7%[6]20.75%[1]47.92% (DME-OD)[7]
Lauric Acid (%) ~53.19%[1]50.87%[1] - 67.27%[8]46.64%[5] - 60.20%[9]~50.2%[8]48.40% - 52.84%[7]
Myristic Acid (%) Not specifiedNot specified18.24%[5]Not specifiedNot specified
Palmitic Acid (%) Not specifiedNot specified8.42%[5]Not specifiedNot specified
Oleic Acid (%) Not specifiedNot specified5.57% (including linoleic)[5]Not specifiedNot specified
Free Fatty Acid (%) 0.11 - 0.39[10]~0.9%[8]0.393 mg KOH/g[5]0.20 - 0.46 mg KOH/g[11]0.29 - 0.46 mg KOH/g[11]
Peroxide Value (meqO2/kg) 1.06[2]Higher than cold press[8]0.317[5]0.23[12]0.41[12]

Experimental Protocols

Solvent Extraction Protocol

This protocol describes a typical Soxhlet extraction method for obtaining coconut oil.

Materials:

  • Dried coconut meat (copra), ground

  • n-hexane (analytical grade)

  • Soxhlet apparatus (including round bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place a known quantity of ground, dried coconut meat into a thimble.

  • Insert the thimble into the extraction chamber of the Soxhlet apparatus.

  • Fill the round bottom flask with n-hexane to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus and place it on the heating mantle.

  • Heat the n-hexane to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the sample in the thimble.

  • Continue the extraction process for a designated period, typically several hours, allowing for multiple cycles of solvent washing through the sample.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Recover the n-hexane from the oil-solvent mixture using a rotary evaporator.

  • The remaining liquid in the flask is the extracted coconut oil.

Supercritical Fluid Extraction (SFE) Protocol

This protocol outlines the general steps for extracting coconut oil using supercritical carbon dioxide (SC-CO2).

Materials:

  • Dried and ground coconut meat

  • Supercritical fluid extraction system

  • Liquid carbon dioxide (CO2)

Procedure:

  • Load the ground coconut meat into the extraction vessel of the SFE system.

  • Seal the extraction vessel.

  • Pump liquid CO2 into the system and bring it to the desired supercritical temperature and pressure (e.g., 40-80°C and 20.7–34.5 MPa).[13]

  • Allow the supercritical CO2 to pass through the extraction vessel, where it will dissolve the coconut oil.

  • The CO2-oil mixture then flows into a separator vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving the extracted oil behind.

  • The gaseous CO2 is then re-compressed and recycled back into the system.

  • Continue the extraction for a predetermined amount of time or until the desired yield is achieved.

  • De-pressurize the system and collect the extracted coconut oil from the separator.

Enzymatic Extraction Protocol

This protocol describes a method for extracting virgin coconut oil using enzymes to break down the coconut milk emulsion.

Materials:

  • Fresh, mature coconut meat

  • Water

  • Enzyme solution (e.g., papain[14], Viscozyme[5])

  • Centrifuge

  • pH meter and adjustment reagents (if necessary)

Procedure:

  • Grate the fresh coconut meat and mix with water to produce coconut milk.

  • Filter the coconut milk to remove solid residues.

  • Adjust the pH of the coconut milk to the optimal range for the chosen enzyme, if required.

  • Add the enzyme solution to the coconut milk at a specified concentration (e.g., 1.5% E/S).[5]

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specific duration (e.g., 4 hours).[5]

  • During incubation, the enzyme will break down the proteins and polysaccharides in the coconut milk emulsion, causing the oil to separate.

  • After incubation, centrifuge the mixture to separate the oil layer from the aqueous layer and solid residues.

  • Carefully collect the top layer, which is the virgin coconut oil.

Experimental Workflows

Solvent_Extraction_Workflow start Start: Dried Coconut Meat soxhlet Soxhlet Extraction with n-hexane start->soxhlet evaporation Solvent Evaporation (Rotary Evaporator) soxhlet->evaporation end End: Coconut Oil evaporation->end

Solvent Extraction Workflow

SFE_Workflow start Start: Dried Coconut Meat extraction_vessel Pressurization with Supercritical CO2 start->extraction_vessel separation Depressurization and Oil Separation extraction_vessel->separation co2_recycle CO2 Recycled separation->co2_recycle end End: Coconut Oil separation->end

Supercritical Fluid Extraction Workflow

Enzymatic_Extraction_Workflow start Start: Fresh Coconut Meat milk_extraction Coconut Milk Extraction start->milk_extraction enzyme_treatment Enzymatic Incubation milk_extraction->enzyme_treatment centrifugation Centrifugation enzyme_treatment->centrifugation end End: Virgin Coconut Oil centrifugation->end waste Aqueous & Solid Waste centrifugation->waste

Enzymatic Extraction Workflow

Discussion

Solvent extraction , particularly with n-hexane, is a well-established method that generally provides a high oil yield.[1][2] However, it involves the use of organic solvents, which raises environmental and safety concerns, and may require additional refining steps to remove residual solvent.

Supercritical fluid extraction (SFE) using carbon dioxide is considered a "green" alternative to solvent extraction.[1] It offers high selectivity and can produce a very pure extract.[4] The yield can be comparable to or even exceed that of solvent extraction under optimized conditions.[4] The primary drawback of SFE is the high initial capital cost of the equipment.

Enzymatic extraction is a milder method that can preserve the quality of the oil, often resulting in virgin coconut oil with good sensory and antioxidant properties.[5][6] The yields can be variable and are often lower than solvent or supercritical fluid extraction.[5] The cost of enzymes and the need for controlled incubation conditions are also factors to consider.

Cold press and hot extraction are traditional methods. Cold pressing typically results in a high-quality virgin coconut oil but with a lower yield compared to other methods.[1] Hot extraction can increase the oil yield but may negatively impact the quality of the oil due to heat-induced degradation.[12]

Conclusion

The optimal method for extracting coconut fatty acids depends on the specific requirements of the application. For high-yield industrial production where post-extraction refining is acceptable, solvent extraction remains a viable option. For applications demanding high purity and a solvent-free product, particularly in the pharmaceutical and nutraceutical industries, supercritical fluid extraction is an excellent choice, despite the higher initial investment. Enzymatic extraction offers a gentle method for producing high-quality virgin coconut oil, which is desirable for applications where the natural properties of the oil are paramount. Traditional methods like cold and hot pressing offer simpler, lower-cost alternatives, with a trade-off between yield and quality. Researchers and developers should carefully weigh these factors to select the most appropriate extraction technique for their specific needs.

References

A Comparative Analysis of the Anti-inflammatory Properties of Coconut Oil Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Cocinic acid" generally refers to the mixed fatty acids derived from coconut oil. Due to a lack of specific experimental data for a standardized "this compound" product, this guide focuses on the anti-inflammatory properties of virgin coconut oil (VCO) and its primary fatty acid constituents: lauric acid, myristic acid, and capric acid. The findings presented herein are based on studies of these components and should be interpreted with this context in mind.

Introduction

Coconut oil, particularly virgin coconut oil (VCO), has garnered attention for its potential health benefits, including anti-inflammatory effects.[1][2] These properties are largely attributed to its unique composition of medium-chain fatty acids (MCFAs).[3] This guide provides an objective comparison of the anti-inflammatory performance of these fatty acids against established anti-inflammatory agents, supported by available experimental data. It also details the experimental protocols for key assays and visualizes relevant biological pathways.

Comparative Analysis with Standard Anti-inflammatory Drugs

The anti-inflammatory activity of coconut oil and its constituent fatty acids has been evaluated in various in vitro and in vivo models. These studies provide a basis for comparison with well-known anti-inflammatory drugs such as the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen and the corticosteroid dexamethasone.

  • Virgin Coconut Oil (VCO): In animal models, VCO has demonstrated moderate anti-inflammatory effects. It has been shown to reduce edema in acute inflammation models, such as carrageenan-induced paw edema.[2][4] In vitro studies on RAW 264.7 macrophage cells have shown that VCO can inhibit the expression of key inflammatory genes like TNF-α, IL-6, IL-1β, iNOS, and COX-2.[5][6] Some research also points to VCO's ability to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[7][8][9]

  • Lauric Acid (C12): As the most abundant fatty acid in coconut oil (about 49%), lauric acid is a significant contributor to its bioactivity.[3] Studies have indicated that lauric acid possesses both anti-inflammatory and antibacterial properties.[10][11] It has been shown to suppress the production of pro-inflammatory cytokines by inhibiting NF-κB activation and the phosphorylation of MAP kinases.[10][12]

  • Myristic Acid (C14): This fatty acid has also been shown to exert anti-inflammatory effects. In vitro studies using LPS-stimulated macrophages demonstrated that myristic acid increased the production of the anti-inflammatory cytokine IL-10.[13] Further research has indicated its ability to inhibit the NF-κB pathway in microglial cells.[14][15]

  • Capric Acid (C10): Similar to lauric acid, capric acid has demonstrated anti-inflammatory and antibacterial activities. It can attenuate inflammation in vivo and suppress the secretion of pro-inflammatory cytokines in cell-based assays, also through the inhibition of NF-κB activation and MAPK phosphorylation.[10]

Data Presentation: Quantitative Comparison

The following table summarizes quantitative data from various studies, offering a comparison of the anti-inflammatory efficacy of coconut oil's fatty acids with standard drugs.

Table 1: In Vitro Anti-inflammatory Activity

SubstanceCell LineInflammatory StimulusKey AssayEffectReference
Virgin Coconut OilRAW 264.7 MacrophagesLipopolysaccharide (LPS)Gene Expression (RT-PCR)Decreased expression of TNF-α, IL-6, IL-1β, iNOS, COX-2[6]
Myristic AcidBV-2 Microglial CellsLipopolysaccharide (LPS)Cytokine ExpressionDownregulated IL-1β, IL-6, TNF-α[14]
Lauric Acid & Capric AcidTHP-1 Monocytic CellsP. acnesCytokine Secretion (ELISA)Suppressed IL-8 and TNF-α secretion[10]
Caprylic Acid (C8)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Cytokine LevelsDecreased TNF-α, MCP-1, IL-6, IL-1β[16]
Dexamethasone (Control)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Gene Expression (RT-PCR)Inhibition of inflammatory gene expression[5]

Table 2: In Vivo Anti-inflammatory Activity

SubstanceAnimal ModelAssayDose% Inhibition of EdemaReference
Virgin Coconut OilRatCarrageenan-induced paw edema-Moderate inhibition[2][4]
Myristic AcidMouseTPA-induced ear edema (acute)ED₅₀ = 62 mg/kg50[13]
Myristic AcidMouseTPA-induced ear edema (chronic)ED₅₀ = 77 mg/kg50[13]
Indomethacin (Control)RatCarrageenan-induced paw edema5 mg/kgSignificant inhibition[17]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard for evaluating acute anti-inflammatory activity.[17][18][19]

  • Objective: To assess the ability of a test substance to reduce acute inflammation in a rat model.

  • Materials:

    • Wistar rats (150-200g)

    • 1% Carrageenan solution in saline

    • Plethysmometer or calipers

    • Test substance (e.g., Virgin Coconut Oil)

    • Positive control (e.g., Indomethacin, 5 mg/kg)

    • Vehicle (e.g., 1% Tween 80)

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Measure the baseline volume of the right hind paw of each rat.

    • Administer the test substance, positive control, or vehicle to respective groups of animals (e.g., orally or intraperitoneally).

    • After 30-60 minutes, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This in vitro assay measures the inhibition of nitric oxide, a key inflammatory mediator.[20][21][22]

  • Objective: To determine the effect of a test substance on NO production in activated macrophage cells.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test substance (e.g., Lauric acid)

    • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

    • Sodium nitrite standard solution

  • Procedure:

    • Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours to allow adherence.

    • Pre-treat the cells with various concentrations of the test substance for 30 minutes to 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant, and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Mandatory Visualizations: Signaling Pathways and Workflows

Diagram 1: Inflammatory Signaling Pathways

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates IKK IKK TLR4->IKK activates NFkB_n NF-κB MAPK->NFkB_n can influence NFkB_IkB IκB-NF-κB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NFkB->NFkB_n translocates Coconut_FA Coconut Fatty Acids (Lauric, Myristic, Capric) Coconut_FA->MAPK inhibit Coconut_FA->IKK inhibit Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Genes

Modulation of TLR4-mediated NF-κB and MAPK pathways by coconut fatty acids.

Diagram 2: In Vitro Anti-inflammatory Assay Workflow

In_Vitro_Workflow Start Start: Seed Macrophage Cells Pretreat Pre-treat with Coconut Fatty Acids Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Assay Perform Nitric Oxide Assay (Griess Reagent) Collect->Assay Analyze Analyze Results Assay->Analyze End End: Determine % Inhibition Analyze->End

Workflow for assessing nitric oxide inhibition in LPS-stimulated macrophages.

Conclusion

The fatty acids derived from coconut oil, including lauric, myristic, and capric acid, exhibit demonstrable anti-inflammatory properties in preclinical studies.[10][12][14] Their mechanism of action appears to involve the inhibition of key inflammatory pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.[7][10][14]

While these findings are promising, it is crucial to acknowledge the limitations. The majority of the research has been conducted in vitro or in animal models.[4][6] There is a need for well-controlled human clinical trials to validate these effects and establish safe and effective dosages. Furthermore, the term "this compound" is not standardized, and the exact composition of fatty acids can vary. Future research should focus on the effects of individual, purified fatty acids and their specific combinations to better understand their therapeutic potential for inflammatory conditions.

References

A Comparative Analysis of Cocinic Acid from Diverse Coconut Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the composition of cocinic acid, the mixture of fatty acids derived from coconut oil, across various coconut ( Cocos nucifera L.) varieties. The data presented is supported by experimental findings from peer-reviewed studies, offering valuable insights for research, scientific exploration, and the development of novel therapeutic agents. The unique properties of medium-chain fatty acids, particularly lauric acid, which is abundant in coconut oil, are of significant interest for their potential physiological effects.

Quantitative Analysis of Fatty Acid Composition

The fatty acid profile of coconut oil can vary between different cultivars, influencing its physicochemical properties and potential biological activities. The following table summarizes the percentage of major fatty acids found in the oil of several coconut varieties. Lauric acid (C12:0) is the most predominant fatty acid, followed by myristic acid (C14:0).

Coconut Variety/HybridLauric Acid (C12:0) (%)Myristic Acid (C14:0) (%)Palmitic Acid (C16:0) (%)Oleic Acid (C18:1) (%)Linoleic Acid (C18:2) (%)Other Fatty Acids (%)Analytical MethodReference
West African Tall (WAT)48.7418.509.506.502.2014.56GC[1]
Malaysian Yellow Dwarf (MYD)47.2819.009.007.002.5015.22GC[1]
Equatorial Guinea Green Dwarf (EGD)48.5018.0010.006.002.0015.50GC[1]
PB121+ (Hybrid)48.0018.809.806.202.3014.90GC[1]
PCA 15-8 (Hybrid)50.45-----GC[2]
PCA 15-9 (Hybrid)50.26-----GC[2]
Tacunan Green Dwarf50.50-----GC[2]
COD×WCT (Hybrid)31-4718-257-242-62-6-GC[3]
Smetol43.75-50.2118.54-19.40----GC-MS[4]
Coco2443.75-50.2118.54-19.40----GC-MS[4]

Note: The ranges for COD×WCT and the other hybrids reflect variations based on the maturity of the nut and the season of fertilization.[3] "Other Fatty Acids" include caproic, caprylic, capric, stearic, and linolenic acids.

Experimental Protocols

The quantitative data presented in this guide is primarily obtained through Gas Chromatography (GC) analysis of fatty acid methyl esters (FAMEs). This is a standard and widely accepted method for the detailed analysis of fatty acid composition in oils and fats.

Protocol: Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography (GC)

1. Lipid Extraction:

  • A known weight of dried coconut kernel or extracted oil is subjected to lipid extraction using a solvent system, typically a chloroform-methanol mixture (2:1, v/v).

  • The extraction is repeated multiple times to ensure complete recovery of the lipids.

  • The solvent is then evaporated under a stream of nitrogen to obtain the pure lipid extract.

2. Methyl Esterification (Derivatization):

  • The extracted lipids (triglycerides) are converted into their corresponding fatty acid methyl esters (FAMEs) for GC analysis. This is a crucial step as triglycerides are not volatile enough for GC.

  • A common method involves saponification with a methanolic sodium hydroxide solution, followed by esterification using a catalyst such as boron trifluoride (BF3) in methanol.

  • The reaction mixture is heated to ensure complete conversion.

  • After cooling, the FAMEs are extracted into an organic solvent like hexane.

3. Gas Chromatography (GC) Analysis:

  • An aliquot of the FAMEs solution is injected into a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a ZB-WAX plus column).

  • The oven temperature is programmed to increase gradually to allow for the sequential elution of different FAMEs.

  • The retention time of each peak is compared to that of known fatty acid methyl ester standards to identify the individual fatty acids.

  • The peak area of each FAME is used to quantify the percentage of each fatty acid in the sample.

4. Data Analysis:

  • The percentage of each fatty acid is calculated by dividing the peak area of that fatty acid by the total peak area of all fatty acids and multiplying by 100.

Signaling Pathways Modulated by this compound Constituents

Medium-chain fatty acids (MCFAs), the primary components of this compound, are not only energy sources but also act as signaling molecules that can modulate various cellular pathways. Lauric acid, in particular, has been shown to interact with specific receptors and influence inflammatory and metabolic processes.

GPR84 Signaling Pathway

Medium-chain fatty acids, including lauric acid, are known ligands for the G protein-coupled receptor 84 (GPR84).[4] GPR84 is primarily expressed on immune cells such as macrophages and neutrophils.[3] Activation of GPR84 by MCFAs initiates a signaling cascade that is predominantly coupled to a pertussis toxin-sensitive G(i/o) pathway.[4] This can lead to the amplification of pro-inflammatory responses.[3]

GPR84_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCFA Medium-Chain Fatty Acid (e.g., Lauric Acid) GPR84 GPR84 MCFA->GPR84 Gi_o Gα(i/o) GPR84->Gi_o AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gi_o->PLC cAMP ↓ cAMP AC->cAMP Pro_inflammatory Pro-inflammatory Response Amplification cAMP->Pro_inflammatory IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_mobilization ↑ Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Ca_mobilization->Pro_inflammatory

GPR84 signaling pathway activated by medium-chain fatty acids.
Experimental Workflow for Analyzing this compound Composition

The overall process for the comparative analysis of this compound from different coconut varieties follows a systematic workflow, from sample preparation to data interpretation.

Experimental_Workflow Sample Coconut Fruit (Different Varieties) Kernel Kernel Extraction and Drying Sample->Kernel Oil Oil Extraction (e.g., Cold Press) Kernel->Oil Derivatization Fatty Acid Methyl Esterification (FAMEs) Oil->Derivatization GC_Analysis Gas Chromatography (GC-FID) Analysis Derivatization->GC_Analysis Data Data Acquisition (Chromatogram) GC_Analysis->Data Analysis Peak Identification and Quantification Data->Analysis Comparison Comparative Analysis of Fatty Acid Profiles Analysis->Comparison

Workflow for this compound analysis from coconut varieties.
Lauric Acid's Influence on Inflammatory Signaling

Lauric acid has been shown to modulate inflammatory pathways, though its effects can be context-dependent. Some studies suggest that lauric acid can have anti-inflammatory effects by inhibiting pathways activated by other stimuli, such as lipopolysaccharide (LPS).[5] This can involve the modulation of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling axis.[5][6]

Lauric_Acid_Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB P NFkB NF-κB (active) IKK->NFkB P Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Transcription LPS LPS LPS->TLR4 Lauric_Acid Lauric Acid Lauric_Acid->MyD88 Inhibitory Modulation

Modulation of TLR4-NF-κB signaling by lauric acid.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Succinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount for a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of succinic acid, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before handling succinic acid, it is crucial to be familiar with the necessary personal protective equipment (PPE) and immediate response measures in case of accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[2][3]

  • Skin and Body Protection: A lab coat and, if necessary, an apron or Tyvek sleeves should be worn to avoid skin contact.[4]

  • Respiratory Protection: In case of dust formation, use a particulate respirator (NIOSH type N95 or better filters).[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][5][6]

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area with water or shower.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical advice.[1][5]

  • Ingestion: Have the person drink water (two glasses at most). Consult a physician.[6]

Step-by-Step Disposal Protocol

The proper disposal of succinic acid depends on the quantity and whether it is contaminated with other hazardous materials. Always consult your institution's specific waste management guidelines and local regulations.

For Small, Uncontaminated Quantities (≤ 25 mL of solution):

  • Dilution: In a well-ventilated area, such as a fume hood, slowly add the succinic acid solution to a large volume of cold water. A general guideline is a 1:10 ratio of acid solution to water.[3] Always add acid to water, never the other way around.

  • Neutralization: While stirring the diluted solution, slowly add a weak base like sodium bicarbonate (baking soda) or a 5-10% sodium carbonate solution until the pH is between 6.0 and 8.0.[3] This process may generate some heat, so proceed with caution.

  • Verification: Use pH paper or a calibrated pH meter to confirm that the neutralized solution is within the acceptable pH range.

  • Sewer Disposal: Once neutralized, the solution can typically be flushed down the sanitary sewer with a large amount of water (at least 20 parts water).[3][7]

For Large Quantities or Contaminated Waste:

  • Containment: Do not attempt to neutralize large volumes or contaminated succinic acid waste. Store it in a clearly labeled, sealed, and compatible waste container.[8]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("Succinic Acid") and any other contaminants.

  • Segregation: Do not mix succinic acid waste with other waste streams.[6]

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.[3]

Spill Response:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[6][8]

  • Containment: For spills, cover drains to prevent environmental contamination.[6]

  • Cleanup: For dry spills, carefully clean up the material in a way that does not generate dust.[5] Moisten with water to reduce airborne dust if necessary.[5] Collect the spilled material using non-sparking tools and place it in a closed container for disposal.[5]

  • Decontamination: Clean the affected area thoroughly.

Quantitative Data Summary

ParameterValue/GuidelineSource
pH of 0.1 Molar Solution2.7[5]
Recommended Dilution Ratio1 part acid to 10 parts cold water[3]
Target pH for Neutralization6.0 - 8.0[3]
Post-Neutralization FlushAt least 20 parts water[3][7]
Small Quantity Limit for In-Lab Neutralization≤ 25 mL of concentrated acid[7]

Experimental Protocol: Neutralization of Succinic Acid Waste

This protocol outlines the methodology for neutralizing a small quantity of succinic acid solution for disposal.

Materials:

  • Succinic acid waste solution

  • Sodium bicarbonate (NaHCO₃) or 5-10% Sodium Carbonate (Na₂CO₃) solution

  • Large beaker or container (at least 10 times the volume of the acid waste)

  • Stir bar and stir plate

  • pH indicator strips or calibrated pH meter

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Preparation: Don all required PPE and perform the procedure in a certified chemical fume hood.

  • Dilution: Measure the volume of the succinic acid waste. Pour at least 10 times that volume of cold water into the large beaker. Place the beaker on a stir plate with a stir bar.

  • Acid Addition: While the water is stirring, slowly pour the succinic acid waste into the water.

  • Neutralization: Begin slowly adding the neutralizing agent (sodium bicarbonate or sodium carbonate solution) to the diluted acid solution. Monitor the pH of the solution periodically using pH strips or a pH meter.

  • Endpoint: Continue adding the neutralizing agent in small increments until the pH of the solution is stable within the target range of 6.0 to 8.0. Be cautious as the reaction may produce gas and heat.

  • Final Disposal: Once the pH is confirmed to be within the acceptable range and the solution has cooled to room temperature, it can be poured down the drain, followed by a flush of at least 20 times the volume of water.

Logical Workflow for Succinic Acid Disposal

SuccinicAcidDisposal start Start: Succinic Acid Waste assess Assess Quantity and Contamination start->assess small_uncontaminated Small Quantity (≤25mL) & Uncontaminated? assess->small_uncontaminated large_contaminated Large Quantity or Contaminated small_uncontaminated->large_contaminated No dilute Dilute with Water (1:10 ratio) small_uncontaminated->dilute Yes containerize Containerize in Labeled Hazardous Waste Bottle large_contaminated->containerize neutralize Neutralize with Weak Base (pH 6-8) dilute->neutralize verify Verify pH neutralize->verify sewer_disposal Dispose to Sanitary Sewer with Copious Water Flush verify->sewer_disposal end End: Proper Disposal sewer_disposal->end ehs_pickup Arrange for EHS/ Certified Waste Disposal containerize->ehs_pickup ehs_pickup->end

Caption: Logical workflow for the proper disposal of succinic acid.

References

Personal protective equipment for handling Cocinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Coconut Acid.

Chemical Identifier:

  • Chemical Name: Fatty acids, C8-18 and C18-unsaturated

  • CAS Number: 67701-05-7

Coconut Acid is known to cause skin irritation and serious eye damage[1]. Adherence to proper safety protocols is critical to mitigate these risks.

Hazard and Exposure Data

The following table summarizes key quantitative safety data for Coconut Acid.

ParameterValueSource
Flash Point >100 °C (>212°F) [Pensky-Martens][1][2]
Auto-Ignition Temperature >250 °C (>482°F)[1][2]
pH 3 - 4[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following equipment is mandatory when handling Coconut Acid.

Protection TypeRecommended Equipment
Eye/Face Tightly sealed goggles or a face shield should be worn to prevent eye contact[1][4].
Hand Chemically resistant, impermeable gloves are required. Nitrile rubber (NBR) and Chloroprene rubber (CR) are recommended materials[1].
Skin/Body A lab coat, overalls, or other protective clothing should be worn to avoid skin contact. Safety shoes are also recommended[1][4]. For extensive exposure, chemical boots may be necessary[5].
Respiratory In situations where mists or vapors are generated, a NIOSH/MSHA-approved air-purifying respirator should be used[5]. For higher concentrations, a self-contained breathing apparatus is recommended[5].

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Engineering Controls:

  • Work should be conducted in a well-ventilated area to minimize the inhalation of mists or vapors[1].

  • Safety showers and eyewash stations must be readily available in the immediate work area for emergency use[1].

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly donned.

  • Dispensing: Avoid breathing any mists or vapors that may be generated[1]. Prevent contact with eyes, skin, and clothing[1].

  • Heating: Keep Coconut Acid away from heat and open flames. While not considered flammable, it may burn at high temperatures[3].

  • Hygiene: Do not eat, drink, or smoke in the handling area[4]. Wash hands and any exposed skin thoroughly after handling[3][4].

Storage Protocol:

  • Store in the original, tightly closed container in a cool, dry, and well-ventilated location[4].

  • Keep away from incompatible materials, such as strong oxidizing agents[2][4].

  • For bulk storage, acid-resistant vessels like stainless steel or aluminum are recommended[5].

Emergency Procedures and First Aid

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eyes Immediately rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention from a poison center or doctor[1].
Skin Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. Contaminated clothing should be washed before reuse[1].
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice[4].
Inhalation If vapors or mists are inhaled, move the individual to fresh air and keep them at rest in a comfortable breathing position[1].

Spill and Disposal Plan

Spill Cleanup:

  • Isolate the Area: Immediately isolate the spill or leak area and keep unnecessary personnel away[1].

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment: Stop the leak if it can be done without risk. For liquid spills, absorb with a non-combustible, inert material such as sand[1]. For solid spills, sweep or shovel the material into a suitable container[5].

  • Cleanup: Place the absorbed or collected material into a sealed and labeled container for proper disposal[4].

Disposal Protocol:

  • Dispose of waste and contaminated materials in accordance with local, regional, and national regulations.

  • For small, expired quantities of the consumer product (coconut oil), disposal in the general trash may be acceptable if it is in a solid state and placed in a non-recyclable container[6]. Do not pour down the drain, as it may solidify and cause blockages.

  • For laboratory waste, fatty acids can be converted to water-soluble soaps by adding an alkali like sodium carbonate, which allows for cleanup by flushing with water[5]. However, always consult with your institution's environmental health and safety department for specific disposal guidelines.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Spill & Waste Disposal prep1 Assess Hazards & Review SDS prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Work in Well-Ventilated Area prep2->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Avoid Contact & Inhalation handle2->handle3 cleanup1 Store in Sealed Container handle3->cleanup1 cleanup2 Wash Hands & Exposed Skin cleanup1->cleanup2 disposal3 Dispose via EHS Guidelines disposal1 Contain Spill with Inert Material disposal2 Collect in Labeled Waste Container disposal1->disposal2 disposal2->disposal3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.